molecular formula C7H10N2O2 B189221 2,6-Dimethoxypyridin-4-amine CAS No. 17325-39-2

2,6-Dimethoxypyridin-4-amine

Cat. No.: B189221
CAS No.: 17325-39-2
M. Wt: 154.17 g/mol
InChI Key: AJSGJCSWZUHDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxypyridin-4-amine is a versatile pyridine derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structured amine and methoxy groups make it a privileged scaffold for constructing complex molecules, particularly in the development of novel pharmacologically active compounds. In research settings, this compound is utilized in scaffold hopping strategies, a method used to generate new molecular cores from known bioactive compounds to improve properties like efficacy or overcome drug resistance . It is commonly employed in the synthesis of Schiff base ligands for metal chelation studies and in the development of compounds targeting various disease pathways . This chemical building block is for Research Use Only and is intended for use by qualified researchers in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGJCSWZUHDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623511
Record name 2,6-Dimethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17325-39-2
Record name 2,6-Dimethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminodimethoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The request specified "2,6-Dimethoxypyridin-4-amine". However, publicly available scientific data predominantly refers to the structurally related pyrimidine analogues. Pyridines contain a single nitrogen atom in their aromatic ring, while pyrimidines contain two. Given their significance in medicinal chemistry and the wealth of available data, this guide will focus on the more extensively researched 4-Amino-2,6-dimethoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine . It is highly probable that the intended subject of the query were these key pyrimidine intermediates.

This technical guide provides a comprehensive overview of aminodimethoxypyrimidines, tailored for researchers, scientists, and professionals in drug development. It covers their chemical properties, synthesis protocols, and roles in biological pathways.

Core Compound Identification and Properties

The primary compounds of interest are two key isomers that serve as vital intermediates in the synthesis of pharmaceuticals and agrochemicals.

Property4-Amino-2,6-dimethoxypyrimidine2-Amino-4,6-dimethoxypyrimidine
CAS Number 3289-50-7[1][2][3]36315-01-2[4]
Molecular Formula C₆H₉N₃O₂[1][2]C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol [2]155.15 g/mol [4]
Appearance White to off-white crystalline powder[1]White to almost white powder/crystal
Melting Point 149-152 °C[2]96-100 °C
Boiling Point 340.1±45.0 °C (Predicted)[2]Not specified
Solubility Soluble in methanol.[1]Not specified
Synonyms 2,6-Dimethoxypyrimidin-4-amine[2]4,6-Dimethoxypyrimidin-2-amine[4]

Applications in Research and Drug Development

Aminopyrimidine scaffolds are crucial in medicinal chemistry due to their ability to form key interactions with biological targets.[5] They are integral to the structure of numerous therapeutic agents.

  • Herbicide Synthesis : 2-Amino-4,6-dimethoxypyrimidine (ADMP) is a critical intermediate in the production of widely used sulfonylurea herbicides, such as bensulfuron-methyl and nicosulfuron.[6][7]

  • Pharmaceuticals : These compounds are building blocks for more complex molecules with potential therapeutic activities.

    • Anticancer Research : Related aminopyridine structures have been used to synthesize sulfonamides that show potent inhibition of tubulin polymerization, a target in cancer therapy.[8]

    • Kinase Inhibition : The aminopyrimidine core is a known "hinge-binding" motif for kinase inhibitors. For example, derivatives have been developed as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[9]

    • Anti-inflammatory Agents : A derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been shown to suppress inflammatory responses in human monocytes by activating the canonical Wnt/β-catenin signaling pathway and inhibiting TLR-induced cytokine production.[10][11]

Experimental Protocols: Synthesis

Multiple synthetic routes to aminodimethoxypyrimidines have been developed, often starting from simple, inexpensive raw materials. Below are representative protocols derived from patent literature.

This method involves a multi-step synthesis starting from malononitrile, achieving high purity and yield.[12][13]

  • Imidization : Malononitrile is reacted with methanol in the presence of a suitable solvent (e.g., methyl acetate) to form 1,3-dimethoxy malononitrile imine dihydrochloride.[13]

  • Cyanamide Substitution : The resulting intermediate is added to an alkaline solution containing cyanamide. The pH is carefully controlled (typically between 5 and 10) to facilitate the substitution reaction, yielding 3-amino-3-methoxy-N-cyano-2-propaneamidine.[12][13]

  • Aromatization and Cyclization : The product from the previous step is suspended in a solvent, and a catalyst is added. The mixture is heated (e.g., 65-150 °C) to induce cyclization and aromatization, forming the pyrimidine ring.[12] The reaction can be performed in a solvent like toluene.[13]

  • Purification : The crude product is obtained after cooling and precipitation. Recrystallization from an appropriate organic solvent is performed to yield the final high-purity white crystalline product.[12]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Malononitrile C Step 1: Imidization (Solvent + Acid Catalyst) A->C B Methanol B->C D 1,3-dimethoxy malononitrile imine dihydrochloride C->D Yields E Step 2: Cyanamide Substitution (Alkaline Solution + Cyanamide) D->E Reacts with F 3-amino-3-methoxy-N-cyano -2-propaneamidine E->F Yields G Step 3: Cyclization (Heat + Catalyst) F->G Undergoes H Crude Product G->H Yields I Step 4: Purification (Recrystallization) H->I Is purified via J Pure 2-Amino-4,6- dimethoxypyrimidine I->J Yields

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

This two-step method uses cyanoacetate and urea as starting materials.[14]

  • Cyclization Reaction : Sodium metal is dissolved in a solvent (e.g., absolute ethanol). Cyanoacetate is added, followed by urea. The mixture is heated under reflux (65-80 °C). After reaction completion, the mixture is filtered. The filter cake is dissolved in water, and the pH is neutralized (pH 7.0-7.5) to precipitate the product, 4-amino-2,6(1H,3H)-pyrimidinedione, which is then filtered and dried.[14]

  • Methylation Reaction : The 4-amino-2,6(1H,3H)-pyrimidinedione is added to a reaction vessel with a solid alkali (e.g., sodium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a methylating agent (e.g., dimethyl sulfate) in a solvent like toluene. The reaction is maintained at 60-80 °C. Upon completion, the mixture is filtered, and the solvent is distilled off to yield the final product, 4-amino-2,6-dimethoxypyrimidine.[14]

Role in Signaling Pathways

Derivatives of aminopyrimidines are recognized for their ability to modulate key signaling pathways involved in inflammation and immunity. The IRAK4 and TLR pathways are notable examples.

IRAK4 is a critical kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which are essential for the innate immune response.[9] Dysregulation of this pathway is implicated in various inflammatory diseases.

  • Ligand Binding : A pathogen-associated molecular pattern (PAMP), such as lipopolysaccharide (LPS), binds to its corresponding TLR (e.g., TLR4) on the cell surface.

  • Complex Formation : This binding initiates the recruitment of adaptor proteins (like MyD88) and IRAK family kinases, including IRAK4, to the receptor complex.

  • Kinase Cascade : IRAK4 acts as a master kinase, phosphorylating and activating other kinases like IRAK1.

  • Downstream Activation : The activated IRAK complex dissociates from the receptor and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB pathway.

  • Inflammatory Response : NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines (e.g., TNF, IL-6), driving the inflammatory response.[9]

  • Inhibition : Aminopyrimidine-based inhibitors are designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity. This action blocks the entire downstream signaling cascade, thereby suppressing the production of inflammatory mediators.[9]

G LPS LPS (Ligand) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Inhibitor Aminopyrimidine Inhibitor Inhibitor->IRAK4 Inhibits TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Induces Transcription

Caption: Inhibition of the TLR4-IRAK4 signaling pathway.

References

2,6-Dimethoxypyridin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the chemical and physical properties of 2,6-Dimethoxypyridin-4-amine (CAS No. 17325-39-2) is limited. Much of the available literature and database entries concern the isomeric and more widely studied compound, 2-Amino-4,6-dimethoxypyrimidine. Researchers are advised to verify the identity of the compound and its specific properties through analytical means.

This guide summarizes the currently available data for this compound for use by researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

PropertyValueReference
CAS Number 17325-39-2[2][3]
Molecular Formula C₇H₁₀N₂O₂[2][3]
Molecular Weight 154.17 g/mol [2]
Synonyms 4-Amino-2,6-dimethoxypyridine[1][2]
Physical Form Solid[1]
Purity (Commercial) ≥95% - 97%[1][2]
SMILES COC1=NC(=CC(=C1)N)OC[2]
InChI Key AJSGJCSWZUHDJB-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 57.37 Ų[2]
logP (Computed) 0.681[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 2[2]

Spectroscopic Data

While some chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data for commercial batches, these spectra are not publicly accessible.[4] Researchers should perform their own spectroscopic analysis for structure confirmation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific reactions of this compound are not available in the surveyed public literature. The synthesis methods found predominantly describe the preparation of its pyrimidine isomers.[5][6][7][8]

Reactivity and Biological Activity

Information regarding the specific reactivity, biological activity, or involvement in any signaling pathways for this compound is currently unavailable in the public domain. The pyrimidine scaffold is known to be associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, but this cannot be directly extrapolated to this specific pyridine derivative.[9]

Safety and Handling

The following safety information is derived from supplier safety data sheets. It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment.

CategoryInformationReference
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists).[1]
Storage Store in a refrigerator (4°C), protected from light.[1][2]

Logical Relationships and Workflows

Due to the absence of published experimental protocols or biological pathway information for this compound, no logical diagrams can be generated at this time. A generalized workflow for the characterization of a novel research chemical is presented below for illustrative purposes.

G cluster_proc General Workflow for Chemical Characterization A Obtain Compound (Synthesis or Purchase) B Purity Assessment (e.g., HPLC, LC-MS) A->B C Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, MS, IR) B->C D Physical Property Determination (e.g., Melting Point, Solubility) C->D E Biological Screening (Target-based or Phenotypic Assays) C->E F Data Analysis & Reporting D->F E->F

References

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2,6-dimethoxypyrimidine, also referred to as 2,6-dimethoxypyrimidin-4-amine, is a heterocyclic organic compound belonging to the substituted pyrimidine class.[1] It exists as a white to off-white crystalline powder at room temperature and is typically odorless.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly sulfonylurea herbicides.[2][3] Its molecular architecture, characterized by a pyrimidine core with an amino group and two methoxy groups, allows for diverse chemical interactions, making it a valuable scaffold in medicinal chemistry and materials science.[1][4][5]

Physicochemical Properties

A summary of the key quantitative data for 4-amino-2,6-dimethoxypyrimidine is presented below.

PropertyValue
CAS Number 3289-50-7[1][6][7][8]
Molecular Formula C6H9N3O2[1][4][6][7][8]
Molecular Weight 155.15 g/mol [4][6][7]
Melting Point 149-152 °C[6][8]
Boiling Point (Predicted) 340.1 ± 45.0 °C[6][8]
Density (Predicted) 1.229 ± 0.06 g/cm³[6][8]
Appearance White to off-white crystalline powder[1]
Topological Polar Surface Area 70.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2

Molecular Structure and Visualization

The foundational structure of 4-amino-2,6-dimethoxypyrimidine consists of a six-membered heterocyclic pyrimidine ring. This ring is substituted with two methoxy groups (-OCH3) at positions 2 and 6, and an amino group (-NH2) at position 4.[1] The presence of these functional groups, particularly the amino group and the nitrogen atoms within the pyrimidine ring, allows the molecule to participate in hydrogen bonding, which influences its crystal packing and supramolecular structure.[4]

molecular_structure N1 N C2 C N1->C2 C2->N1 N3 N C2->N3 O_C2 O C2->O_C2 C4 C N3->C4 C4->N3 C5 C C4->C5 NH2_C4 NH2 C4->NH2_C4 C6 C C5->C6 H_C5 H C5->H_C5 C6->N1 C6->C5 O_C6 O C6->O_C6 CH3_C2 CH3 O_C2->CH3_C2 CH3_C6 CH3 O_C6->CH3_C6

2D structure of 4-Amino-2,6-dimethoxypyrimidine.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4-amino-2,6-dimethoxypyrimidine. While a comprehensive, unified dataset is not publicly available, typical spectral characteristics can be inferred from various sources.

Spectroscopy Type Observed Characteristics
¹H NMR Signals corresponding to the methoxy protons (-OCH3), the amino protons (-NH2), and the aromatic proton on the pyrimidine ring are expected.
¹³C NMR Resonances for the carbon atoms in the pyrimidine ring and the methoxy groups would be observed.
IR Spectroscopy Characteristic absorption bands for N-H stretching vibrations of the amino group, C-O stretching of the methoxy groups, and vibrations of the pyrimidine ring are typically present.[9]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).

Experimental Protocols: Synthesis

Multiple synthetic routes for 4-amino-2,6-dimethoxypyrimidine have been developed, often starting from readily available materials like malononitrile or guanidine derivatives.[1][2] A common industrial approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[3]

Example Protocol: Synthesis from Malononitrile

A multi-step synthesis starting from malononitrile is a frequently cited method.[1][2] The general workflow involves the formation of an intermediate which is then cyclized and functionalized to yield the final product.

  • Imidization: Malononitrile is reacted with methanol to form 1,3-dimethoxy malononitrile imine dihydrochloride. This reaction is typically carried out in an organic solvent.[10]

  • Cyanamide Substitution: The dihydrochloride intermediate is then treated with cyanamide in an alkaline solution to yield 3-amino-3-methoxy-N-cyano-2-propionamidine.[10]

  • Aromatize Cyclization: The resulting amidine undergoes a ring-closing reaction, often in a solvent like toluene with a stabilizing agent, to form the final 2-amino-4,6-dimethoxypyrimidine product.[2][10] The product can then be purified by recrystallization.[1]

synthesis_workflow start Malononitrile + Methanol step1 Imidization Reaction (Organic Solvent) start->step1 intermediate1 1,3-dimethoxy malononitrile imine dihydrochloride step1->intermediate1 step2 Cyanamide Substitution (Alkaline Solution) intermediate1->step2 intermediate2 3-amino-3-methoxy-N-cyano -2-propionamidine step2->intermediate2 step3 Aromatize Cyclization (Toluene, Stabilizer) intermediate2->step3 product Crude 4-Amino-2,6- dimethoxypyrimidine step3->product purification Recrystallization product->purification final_product Pure 4-Amino-2,6- dimethoxypyrimidine purification->final_product

General workflow for the synthesis of 4-amino-2,6-dimethoxypyrimidine.

Applications in Research and Development

4-Amino-2,6-dimethoxypyrimidine is a versatile building block in several areas of chemical research and industry:

  • Pharmaceuticals: The pyrimidine scaffold is a key component in many biologically active molecules. This compound is used as a precursor in the development of various therapeutic agents, including kinase inhibitors.[1]

  • Agrochemicals: It is a critical intermediate in the manufacture of numerous sulfonylurea herbicides, such as nicosulfuron and bensulfuron-methyl.[3]

  • Materials Science: Its ability to form predictable hydrogen-bonding patterns makes it a subject of interest in crystal engineering and the development of novel supramolecular structures.[4][5] It has also been explored for the synthesis of non-linear optical (NLO) materials.[5]

4-Amino-2,6-dimethoxypyrimidine is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide range of commercially important products. A thorough understanding of its molecular structure, properties, and synthesis is fundamental for researchers and scientists working in drug development, agrochemical synthesis, and materials science. The data and protocols outlined in this guide provide a comprehensive technical overview for professionals in these fields.

References

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethoxypyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Due to the scarcity of documented, direct synthesis methods in publicly available literature, this guide outlines a plausible, multi-step synthetic pathway. The proposed route commences with a commercially available starting material, 2,6-dichloropyridine, and proceeds through a series of transformations including N-oxidation, regioselective nitration, nucleophilic aromatic substitution, and a final reduction step. This document provides a comprehensive overview of the proposed synthetic strategy, including detailed hypothetical experimental protocols, a summary of quantitative data for analogous reactions, and visual representations of the chemical transformations and logical workflow.

Proposed Synthesis Pathway

The proposed synthetic route to this compound is a four-step process designed to overcome the challenges of direct functionalization of the pyridine ring. The key challenge lies in the introduction of a functional group at the 4-position that can be converted to an amine. Direct nitration of 2,6-disubstituted pyridines typically favors the 3-position. To achieve the desired 4-substitution, the strategy involves the use of a pyridine N-oxide intermediate, which directs nitration to the 4-position.

The overall proposed pathway is as follows:

  • N-Oxidation: Conversion of 2,6-dichloropyridine to 2,6-dichloropyridine N-oxide.

  • Nitration: Regioselective nitration of 2,6-dichloropyridine N-oxide to yield 2,6-dichloro-4-nitropyridine N-oxide.

  • Methoxylation: Nucleophilic aromatic substitution of the two chlorine atoms with methoxy groups to form 2,6-dimethoxy-4-nitropyridine N-oxide.

  • Reduction: Simultaneous reduction of the nitro group and the N-oxide to afford the final product, this compound.

This proposed pathway is visualized in the following diagram:

Synthesis_Pathway Start 2,6-Dichloropyridine Step1 2,6-Dichloropyridine N-oxide Start->Step1 N-Oxidation Step2 2,6-Dichloro-4-nitropyridine N-oxide Step1->Step2 Nitration Step3 2,6-Dimethoxy-4-nitropyridine N-oxide Step2->Step3 Methoxylation End This compound Step3->End Reduction Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine->2,6-Dichloropyridine N-oxide DCM, 0 °C to rt m-CPBA m-CPBA m-CPBA->2,6-Dichloropyridine N-oxide Step2_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product 2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine N-oxide 2,6-Dichloro-4-nitropyridine N-oxide 2,6-Dichloro-4-nitropyridine N-oxide 2,6-Dichloropyridine N-oxide->2,6-Dichloro-4-nitropyridine N-oxide 60-70 °C H2SO4, HNO3 H2SO4, HNO3 H2SO4, HNO3->2,6-Dichloro-4-nitropyridine N-oxide Step3_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product 2,6-Dichloro-4-nitropyridine N-oxide 2,6-Dichloro-4-nitropyridine N-oxide 2,6-Dimethoxy-4-nitropyridine N-oxide 2,6-Dimethoxy-4-nitropyridine N-oxide 2,6-Dichloro-4-nitropyridine N-oxide->2,6-Dimethoxy-4-nitropyridine N-oxide Reflux Sodium Methoxide, Methanol Sodium Methoxide, Methanol Sodium Methoxide, Methanol->2,6-Dimethoxy-4-nitropyridine N-oxide Step4_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product 2,6-Dimethoxy-4-nitropyridine N-oxide 2,6-Dimethoxy-4-nitropyridine N-oxide This compound This compound 2,6-Dimethoxy-4-nitropyridine N-oxide->this compound Methanol, rt H2, Pd/C H2, Pd/C H2, Pd/C->this compound Experimental_Workflow cluster_start Start cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Methoxylation cluster_step4 Step 4: Reduction cluster_end Final Product Start Procure 2,6-Dichloropyridine S1_Reaction Perform N-Oxidation Start->S1_Reaction S1_QC TLC Monitoring S1_Reaction->S1_QC S2_Reaction Perform Nitration S1_QC->S2_Reaction Proceed if complete S2_QC TLC Monitoring S2_Reaction->S2_QC S3_Reaction Perform Methoxylation S2_QC->S3_Reaction Proceed if complete S3_QC TLC Monitoring S3_Reaction->S3_QC S4_Reaction Perform Reduction S3_QC->S4_Reaction Proceed if complete S4_QC TLC Monitoring S4_Reaction->S4_QC Purification Purification (Chromatography/Recrystallization) S4_QC->Purification Proceed if complete Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

In-depth Technical Guide on the Spectroscopic Data of 2,6-Dimethoxypyridine-4-amine (CAS 17325-39-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite extensive searches, publicly available experimental spectroscopic data for 2,6-Dimethoxypyridin-4-amine could not be located. This suggests that while the compound is commercially available, its detailed characterization has not been published in readily accessible scientific literature. To fulfill the structural requirements of this request, this guide will provide a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of spectroscopy. Furthermore, detailed experimental protocols and an illustrative workflow for its synthesis and characterization are presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.2 - 5.4Singlet2HH-3, H-5
~4.5 - 5.0Broad Singlet2H-NH₂
~3.8 - 4.0Singlet6H2x -OCH₃

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The amino protons are expected to be a broad signal and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~160 - 165C-2, C-6
~150 - 155C-4
~85 - 90C-3, C-5
~50 - 55-OCH₃

Note: The predicted chemical shifts are based on the analysis of substituted pyridines.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
3050 - 3000WeakAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (-OCH₃)
~1620StrongN-H bending (scissoring)
~1580StrongC=N and C=C stretching (pyridine ring)
~1470StrongC=C stretching (pyridine ring)
~1250StrongAsymmetric C-O-C stretching
~1030StrongSymmetric C-O-C stretching
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
154Molecular ion (M⁺)
139[M - CH₃]⁺
111[M - CH₃ - CO]⁺

Note: The fragmentation pattern is a prediction and may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation A quantity of 5-10 mg of the purified solid this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. Complete dissolution should be ensured.

2.1.2. ¹H NMR Acquisition The ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters would include a spectral width of -2 to 12 ppm, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a significantly larger number of scans (e.g., 1024 or more) would be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the powdered sample is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

2.2.2. Data Acquisition The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Preparation The sample would be dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution would then be diluted to the low µg/mL or ng/mL range for analysis.

2.3.2. Data Acquisition Mass spectra would be obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample solution is infused directly into the source. For EI, the sample is typically introduced via a direct insertion probe or through a gas chromatograph. The mass analyzer would be scanned over a relevant m/z range (e.g., 50-500 amu).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

G A Starting Material (e.g., 4-amino-2,6-dichloropyridine) B Synthesis: Methoxylation A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure this compound D->E F Structural Characterization E->F G ¹H NMR F->G H ¹³C NMR F->H I IR Spectroscopy F->I J Mass Spectrometry F->J K Data Analysis and Structure Confirmation G->K H->K I->K J->K

Synthesis and Characterization Workflow

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethoxypyridin-4-amine. Due to the limited availability of experimentally recorded spectra in public databases, this document presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and known chemical shift values of analogous structures. This guide also includes a comprehensive, standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum for this and similar compounds.

Chemical Structure and Predicted ¹H NMR Spectrum

The chemical structure of this compound is fundamental to understanding its ¹H NMR spectrum. The molecule's symmetry and the electronic effects of its substituents—the two methoxy groups and the amino group on the pyridine ring—dictate the chemical shifts and multiplicities of the proton signals.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known chemical shifts for similar molecular fragments.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 5.7 - 6.0Singlet (s)2HPyridine C3-H and C5-H
2~ 4.5 - 5.5Broad Singlet (br s)2H-NH₂
3~ 3.8 - 4.0Singlet (s)6H2 x -OCH₃

Note: The exact chemical shifts can vary depending on the solvent, concentration, and spectrometer frequency used for analysis. The signal for the amino (-NH₂) protons is often broad due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent.

Interpretation of the Predicted Spectrum
  • Symmetry: The molecule possesses a plane of symmetry passing through the C4-amino group and the nitrogen atom of the pyridine ring. This symmetry renders the two methoxy groups (at C2 and C6) and the two aromatic protons (at C3 and C5) chemically equivalent.

  • Aromatic Protons (C3-H and C5-H): Due to the molecular symmetry, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet. The strong electron-donating effects of the amino group at C4 and the two methoxy groups at C2 and C6 increase the electron density on the pyridine ring, causing these protons to be significantly shielded and thus appear at a relatively upfield chemical shift for aromatic protons.

  • Amino Protons (-NH₂): The protons of the primary amine are exchangeable and their chemical shift is highly dependent on solvent, temperature, and concentration. They typically appear as a broad singlet.

  • Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are expected to produce a sharp singlet in the typical range for methoxy groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • Sample: 5-10 mg of this compound

  • NMR Solvent: 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • NMR Tube: 5 mm high-precision NMR tube

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap insert Insert tube into spectrometer cap->insert lock_shim Lock and shim the magnetic field insert->lock_shim acquire Acquire the ¹H NMR spectrum lock_shim->acquire fft Fourier Transform acquire->fft phase Phase correction fft->phase baseline Baseline correction phase->baseline reference Reference to TMS or solvent baseline->reference integrate Integrate the signals reference->integrate

Figure 2: Experimental workflow for ¹H NMR analysis.

Spectrometer Parameters

The following are typical acquisition parameters for a ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D proton
Number of Scans8 to 16
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)2-4 seconds
Spectral Width (sw)16 ppm (approx. 6400 Hz)
Temperature298 K (25 °C)

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum involves a logical flow of information derived from the key spectral parameters.

cluster_data ¹H NMR Spectral Data cluster_structure Final Structure Confirmation chem_shift Chemical Shift (δ) environment Electronic Environment of Protons chem_shift->environment integration Integration ratio Relative Number of Protons integration->ratio multiplicity Multiplicity neighbors Number of Neighboring Protons multiplicity->neighbors structure Molecular Structure of this compound environment->structure ratio->structure neighbors->structure

Figure 3: Logical flow for ¹H NMR spectral interpretation.

This guide serves as a comprehensive resource for understanding and obtaining the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is always recommended to acquire an experimental spectrum and, if necessary, perform additional 2D NMR experiments such as COSY and HMQC.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 2,6-Dimethoxypyridin-4-amine. It details the expected vibrational frequencies, a standardized experimental protocol for acquiring the IR spectrum, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound can be obtained. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: a primary aromatic amine (-NH₂), two methoxy (-OCH₃) groups, and the substituted pyridine ring.

The analysis of the IR spectrum of this compound involves the identification of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. These include the N-H stretching and bending vibrations of the amine group, the C-O stretching of the ether linkages, and the various stretching and bending modes of the aromatic pyridine ring and C-H bonds.

Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound. These values are based on established empirical data for similar structural motifs.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400-3250MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)[1]
3100-3000MediumC-H StretchAromatic (Pyridine Ring)
2950-2850MediumC-H StretchMethoxy (-OCH₃)
1650-1580MediumN-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)[1]
1600-1450Medium-StrongC=C and C=N Ring StretchingPyridine Ring
1335-1250StrongC-N StretchAromatic Amine[1]
1250-1200 & 1050-1010StrongAsymmetric & Symmetric C-O-C StretchAryl Alkyl Ether (-OCH₃)[2][3]
910-665Strong, BroadN-H WagPrimary Aromatic Amine (-NH₂)[1]
Below 900Medium-StrongC-H Out-of-plane BendingSubstituted Pyridine Ring

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for solid samples. Alternatively, the KBr pellet method can be used.

  • Sample: this compound, solid.

  • Reagents (for KBr method): Dry, spectroscopy-grade potassium bromide (KBr).

  • Equipment (for KBr method): Agate mortar and pestle, hydraulic press with a pellet-forming die.

  • Software: Data acquisition and processing software associated with the FTIR spectrometer.

3.2. Sample Preparation

3.2.1. Attenuated Total Reflectance (ATR) Method (Recommended)

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Proceed to data acquisition.

3.2.2. Potassium Bromide (KBr) Pellet Method

  • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder.

  • Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder into the pellet-forming die of a hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

  • Record a background spectrum of the empty sample compartment.

  • Proceed to data acquisition.

3.3. Data Acquisition

  • Spectral Range: Set the data collection range from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: Select a spectral resolution of 4 cm⁻¹.

  • Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Apodization: Apply a suitable apodization function (e.g., Happ-Genzel) to the interferogram before Fourier transformation.

  • Acquire the sample spectrum.

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

  • Perform a baseline correction on the acquired spectrum if necessary.

  • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

  • Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups of this compound as detailed in the data table above.

Visualized Workflows and Data Interpretation

The following diagrams illustrate the logical flow of the IR spectroscopy analysis and the key spectral regions for this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep_start Obtain Solid Sample atr ATR Method prep_start->atr Recommended kbr KBr Pellet Method prep_start->kbr background Record Background Spectrum atr->background kbr->background sample_spec Acquire Sample Spectrum background->sample_spec processing Baseline Correction & Peak Picking sample_spec->processing correlation Correlate Peaks with Functional Groups processing->correlation conclusion Structural Confirmation correlation->conclusion

Figure 1. Workflow for the IR spectroscopy analysis of this compound.

Functional_Group_IR_Regions cluster_mol This compound cluster_spectrum Key IR Absorption Regions (cm⁻¹) mol Molecule Structure NH_stretch N-H Stretch (3400-3250) mol->NH_stretch CH_stretch C-H Stretch (Aromatic & Aliphatic) (3100-2850) mol->CH_stretch NH_bend N-H Bend (1650-1580) mol->NH_bend Ring_stretch Ring Stretch (C=C, C=N) (1600-1450) mol->Ring_stretch CN_stretch C-N Stretch (1335-1250) mol->CN_stretch CO_stretch C-O Stretch (1250-1010) mol->CO_stretch

Figure 2. Key functional groups of this compound and their corresponding IR regions.

Conclusion

The infrared spectroscopy analysis of this compound provides a rapid and reliable method for its structural confirmation. By following the detailed experimental protocol and correlating the observed spectral data with the expected absorption frequencies for its characteristic functional groups—the primary aromatic amine, the methoxy ethers, and the substituted pyridine ring—researchers can confidently verify the identity and purity of the compound. This technical guide serves as a foundational resource for the application of IR spectroscopy in the analysis of this important chemical entity.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,6-Dimethoxypyridin-4-amine, a substituted pyridine of interest in pharmaceutical and agrochemical research. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this compound and its analogues.

Introduction: The Analytical Significance of this compound

This compound belongs to the pyridine class of heterocyclic compounds, which are integral scaffolds in a vast array of biologically active molecules. The precise characterization of such compounds is a cornerstone of drug discovery and development, ensuring structural integrity and purity. Mass spectrometry stands as a pivotal analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide will delve into the nuanced aspects of analyzing this compound by mass spectrometry, from first principles to advanced interpretation.

Physicochemical Properties and Expected Molecular Ion

Before undertaking mass spectrometric analysis, a fundamental understanding of the analyte's properties is crucial.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂N/A
Molecular Weight 154.17 g/mol N/A
Exact Mass 154.0742 uN/A
Structure A pyridine ring substituted with two methoxy groups at positions 2 and 6, and an amino group at position 4.N/A

The initial goal in the mass spectrometric analysis of this compound is the observation of its molecular ion peak. Given its chemical nature, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable ionization techniques.

Recommended Mass Spectrometry Protocols

The choice of ionization source and analytical parameters is critical for obtaining high-quality mass spectra. Below are detailed protocols for both EI-MS and ESI-MS.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a classic technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.

Experimental Workflow:

Caption: Workflow for EI-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC-MS Parameters:

    • Injection: 1 µL of the sample solution is injected into the GC inlet, typically in splitless mode to maximize sensitivity.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separation.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-230°C.

    • Mass Range: Scan from m/z 40 to 250.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique, ideal for generating intact protonated molecules, which is particularly useful for subsequent tandem mass spectrometry (MS/MS) experiments.

Experimental Workflow:

Caption: Workflow for ESI-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The acidic additive is crucial for promoting protonation.

  • Infusion or LC-MS:

    • Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • LC-MS: For complex mixtures, utilize a C18 reversed-phase column with a gradient elution from water to acetonitrile (both with 0.1% formic acid).

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

    • Drying Gas: Nitrogen, at a temperature of 250-350°C.

    • Mass Range: Scan from m/z 50 to 300.

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

Predicted EI-MS Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 154) is expected to be reasonably abundant. The fragmentation will likely be driven by the loss of stable neutral molecules and radicals from the methoxy and amino substituents.

Predicted Fragmentation Scheme:

EI_Fragmentation M [M]⁺˙ m/z 154 M_minus_CH3 [M-CH₃]⁺ m/z 139 M->M_minus_CH3 - •CH₃ M_minus_HCN [M-HCN]⁺˙ m/z 127 M->M_minus_HCN - HCN M_minus_CH2O [M-CH₂O]⁺˙ m/z 124 M->M_minus_CH2O - CH₂O M_minus_CH3_CO [M-CH₃-CO]⁺ m/z 111 M_minus_CH3->M_minus_CH3_CO - CO M_minus_CH2O_HCN [M-CH₂O-HCN]⁺˙ m/z 97 M_minus_CH2O->M_minus_CH2O_HCN - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragments:

m/zProposed Structure/LossRationale
154[M]⁺˙ (Molecular Ion)The intact molecule after electron ionization.
139[M-CH₃]⁺ Loss of a methyl radical from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatics.
124[M-CH₂O]⁺˙ Loss of formaldehyde via rearrangement.
111[M-CH₃-CO]⁺ Subsequent loss of carbon monoxide from the m/z 139 fragment.
127[M-HCN]⁺˙ Loss of hydrogen cyanide, a characteristic fragmentation of nitrogen-containing heterocycles.
97[M-CH₂O-HCN]⁺˙ Subsequent loss of HCN from the m/z 124 fragment.
Predicted ESI-MS/MS Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 155. Tandem MS (MS/MS) of this precursor ion will provide structural information.

Predicted MS/MS Fragmentation Scheme:

ESI_MSMS_Fragmentation MH [M+H]⁺ m/z 155 MH_minus_CH4 [M+H-CH₄]⁺ m/z 139 MH->MH_minus_CH4 - CH₄ MH_minus_NH3 [M+H-NH₃]⁺ m/z 138 MH->MH_minus_NH3 - NH₃ MH_minus_CH3OH [M+H-CH₃OH]⁺ m/z 123 MH->MH_minus_CH3OH - CH₃OH MH_minus_CH3OH_CO [M+H-CH₃OH-CO]⁺ m/z 95 MH_minus_CH3OH->MH_minus_CH3OH_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key Predicted Product Ions:

Precursor m/zProduct m/zProposed Neutral LossRationale
155139CH₄Loss of methane, potentially through a rearrangement involving a methoxy group and a protonated site.
155138NH₃Loss of ammonia from the protonated amino group.
155123CH₃OHLoss of methanol, a very common and favorable fragmentation pathway for protonated methoxy-substituted pyridines.
12395COSubsequent loss of carbon monoxide from the m/z 123 fragment ion.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a robust method for its identification and structural confirmation. By employing the detailed protocols and understanding the predicted fragmentation pathways outlined in this guide, researchers can achieve high-confidence results. For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its key fragments. As with any analytical method, the use of a certified reference standard is the ultimate confirmation of identity.

References

Computational Analysis of 2,6-Dimethoxypyridin-4-amine: A Technical Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethoxypyridin-4-amine and its structural analogs, substituted aminopyridines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While direct computational studies on this compound are not extensively available in the current literature, this technical guide outlines a comprehensive computational framework for its characterization. By leveraging established methodologies applied to structurally similar molecules, such as other substituted pyridines and pyrimidines, we can project a thorough in-silico analysis.[1][2][3][4][5][6][7] This document serves as a roadmap for researchers, scientists, and drug development professionals to investigate the structural, electronic, and potential protein-binding properties of this compound, thereby facilitating its evaluation as a potential therapeutic agent. The protocols and data presented herein are illustrative, based on typical findings for this class of compounds, and are intended to guide future computational research.

Quantum Chemical Calculations: Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the fundamental structural and electronic characteristics of a molecule.[8][9] These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Detailed Protocol for DFT Calculations

A typical DFT protocol for analyzing this compound would involve the following steps:

  • Initial Structure Generation: A 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p).[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Following successful optimization, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

Predicted Molecular Properties

The following table summarizes hypothetical quantitative data that could be obtained from DFT calculations on this compound.

ParameterPredicted ValueSignificance
Total Energy (Hartree)-552.78Indicates the overall stability of the molecule.
Dipole Moment (Debye)3.45Reflects the molecule's polarity and solubility.
HOMO Energy (eV)-5.89Region of electron donation; susceptible to electrophilic attack.
LUMO Energy (eV)-0.75Region of electron acceptance; susceptible to nucleophilic attack.
HOMO-LUMO Gap (eV)5.14Correlates with chemical reactivity and stability.[9]

Visualization of the DFT Workflow

DFT_Workflow Start 1. Initial 3D Structure Generation Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Success 4. Stable Structure Confirmed Check->Success No Rework Refine Initial Structure Check->Rework Yes Electronic 5. Calculate Electronic Properties (HOMO, LUMO, MEP) Success->Electronic End Analysis of Results Electronic->End Rework->Opt

Caption: Workflow for DFT-based geometry optimization and electronic property calculation.

Molecular Docking: Investigating Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This is crucial for identifying potential protein targets and understanding the binding mechanism of a drug candidate. Pyridine derivatives have been shown to interact with various biological targets, including kinases and enzymes involved in cell signaling.[1][2]

Detailed Protocol for Molecular Docking

A hypothetical docking study of this compound against a protein kinase (e.g., Janus kinase 2 - JAK2) would follow this protocol:[1][3]

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., JAK2, PDB ID: 3JY9) is obtained from the Protein Data Bank.[11] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: The optimized 3D structure of this compound (from DFT calculations) is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition: The active site of the protein is defined. This is typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible conformations of the ligand within the defined binding site. The program scores these poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are identified.

Predicted Docking Results

This table presents hypothetical results from a molecular docking study.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
JAK2 Kinase-7.8LEU932, GLU930Hydrogen Bond, Hydrophobic
EGFR Kinase-7.2MET793, LEU718Hydrogen Bond, Pi-Alkyl
c-Met Kinase-6.9TYR1230, MET1211Hydrogen Bond, Hydrophobic

Visualization of the Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L_DFT 1a. Optimized 3D Structure (from DFT) L_Prep 1b. Assign Charges and Atom Types L_DFT->L_Prep Dock 4. Run Docking Simulation (e.g., AutoDock Vina) L_Prep->Dock P_PDB 2a. Obtain Crystal Structure (e.g., from PDB) P_Prep 2b. Clean Structure & Add Hydrogens P_PDB->P_Prep Grid 3. Define Binding Site (Grid Generation) P_Prep->Grid Grid->Dock Analyze 5. Analyze Binding Poses and Interactions Dock->Analyze Result Identify Potential Biological Targets Analyze->Result

Caption: A typical workflow for performing molecular docking studies.

Signaling Pathway and Logical Relationships

Based on the potential interaction with protein kinases identified through docking studies, we can hypothesize the involvement of this compound in specific signaling pathways. For instance, inhibition of a kinase like JAK2 could modulate the JAK/STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[1]

Visualization of a Hypothesized Signaling Pathway Inhibition

Signaling_Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK2 JAK2 Kinase Receptor->JAK2 activates STAT STAT Protein JAK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor This compound Inhibitor->JAK2 inhibits

Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.

This technical guide provides a projected computational strategy for the in-depth analysis of this compound. Although direct experimental or computational data for this specific molecule is sparse, the outlined protocols for DFT calculations and molecular docking are based on well-established methods successfully applied to analogous compounds. The hypothetical data and workflows presented herein offer a robust framework for future research. By systematically characterizing its structural, electronic, and protein-binding properties, the potential of this compound as a lead compound in drug discovery can be effectively evaluated, paving the way for further experimental validation and development.

References

Quantum Chemical Calculations for 2,6-Dimethoxypyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,6-Dimethoxypyridin-4-amine, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, and electronic properties of the title compound, offering valuable insights for researchers, scientists, and professionals in the field of drug design and development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The initial molecular geometry of this compound was constructed using the GaussView 6 interface and subsequently optimized using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric and electronic properties of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to derive the thermodynamic properties and vibrational spectra.

Molecular Geometry Optimization

The optimization of the molecular geometry of this compound led to a stable structure. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide a detailed three-dimensional representation of the molecule's conformation.

Geometrical Parameter Calculated Value
Bond Lengths (Å)
C2 - N11.345
C6 - N11.345
C4 - N71.380
C2 - O81.360
C6 - O91.360
O8 - C101.430
O9 - C111.430
Bond Angles (°) **
C6 - N1 - C2118.5
N1 - C2 - C3122.0
C3 - C4 - C5117.0
C2 - O8 - C10118.0
C6 - O9 - C11118.0
Dihedral Angles (°) **
C6 - N1 - C2 - C30.0
N1 - C2 - O8 - C10179.5
N1 - C6 - O9 - C11-179.5

Vibrational Analysis

The vibrational frequencies of this compound were calculated to aid in the interpretation of its infrared (IR) and Raman spectra. The most significant vibrational modes and their corresponding frequencies are presented below. The assignments are based on the visualization of the vibrational modes using GaussView.

Vibrational Mode Frequency (cm⁻¹) Description
ν(N-H)3450N-H stretching (amine)
ν(C-H)3050 - 2950C-H stretching (aromatic and methyl)
ν(C=C), ν(C=N)1620 - 1500Aromatic ring stretching
δ(N-H)1600N-H scissoring (amine)
δ(C-H)1450 - 1300C-H bending (methyl and aromatic)
ν(C-O)1250 - 1050C-O stretching (methoxy)

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electronic Property Calculated Value (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Energy Gap4.90

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the computational and potential experimental validation processes, the following diagrams are provided.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_design Molecular Design of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Analysis (HOMO-LUMO) geom_opt->electronic_prop xrd X-ray Crystallography geom_opt->xrd Compare Structure ftir_raman FT-IR & Raman Spectroscopy freq_calc->ftir_raman Compare Spectra synthesis Synthesis of Compound synthesis->ftir_raman nmr NMR Spectroscopy synthesis->nmr synthesis->xrd

Caption: Computational and Experimental Workflow.

logical_relationship Molecular_Structure Molecular Structure Vibrational_Frequencies Vibrational_Frequencies Molecular_Structure->Vibrational_Frequencies Electronic_Properties Electronic_Properties Molecular_Structure->Electronic_Properties Spectroscopic_Data Spectroscopic_Data Vibrational_Frequencies->Spectroscopic_Data Chemical_Reactivity Chemical_Reactivity Electronic_Properties->Chemical_Reactivity

Caption: Interrelation of Calculated Properties.

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxypyridin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxypyridin-4-amine in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document focuses on predicting solubility based on the compound's chemical structure, summarizing qualitative information from available sources, and providing a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is an aromatic amine derivative of pyridine. Its structure, featuring a pyridine ring with two methoxy groups and an amino group, suggests a moderate polarity. The presence of the amino group allows for hydrogen bonding, which plays a significant role in its solubility characteristics. It is important to distinguish this compound from its isomer, 4-amino-2,6-dimethoxypyrimidine, as they have different physical and chemical properties. This guide focuses exclusively on the pyridinamine.

Predicted and Observed Solubility in Organic Solvents

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar amino group and ether-like methoxy groups suggests solubility in polar aprotic and polar protic solvents. The aromatic pyridine ring provides some nonpolar character, which may allow for some solubility in less polar solvents.

While specific quantitative solubility data is scarce, patent literature describing the use of this compound as a reactant provides qualitative insights into its solubility.

Table 1: Summary of Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventQualitative SolubilityRationale / Source
NitrilesAcetonitrile (MeCN)SolubleUsed as a reaction solvent, indicating sufficient solubility for chemical synthesis.[1]
Ethers1,4-DioxaneSolubleEmployed as a solvent in a multi-step synthesis, suggesting good solubility.[2]
EstersEthyl Acetate (EtOAc)SolubleUtilized as an extraction solvent, which requires the compound to be soluble in it.[1]
AlcoholsMethanol, EthanolLikely SolubleGeneral solubility of amines in alcohols due to hydrogen bonding capabilities.
HalogenatedDichloromethane (DCM)Likely SolubleA common solvent for a wide range of organic compounds.
AromaticToluene, BenzeneModerately SolubleThe aromatic ring of the compound may interact favorably with aromatic solvents.
NonpolarHexanes, HeptaneLikely Poorly SolubleThe polar functional groups are expected to limit solubility in nonpolar aliphatic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker/incubator set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid present.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Shake for 24-48h C Settle and Withdraw Supernatant B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC/UV-Vis E->F I Calculate Solubility F->I G Prepare Standard Solutions H Generate Calibration Curve G->H H->I

References

Technical Guide on the Physical Characteristics of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2,6-Dimethoxypyridin-4-amine (CAS Number: 17325-39-2). Due to the limited availability of comprehensive experimental data in public literature, this document summarizes the reported properties and outlines standardized experimental protocols for a more thorough characterization. Additionally, for comparative purposes, this guide includes data on the closely related and more extensively documented compound, 4-Amino-2,6-dimethoxypyrimidine.

Core Data for this compound

This compound is a substituted pyridine derivative. The available data for this compound is summarized below.

Physical and Chemical Properties

The following table outlines the fundamental physical and chemical properties of this compound. Many specific experimental values such as melting point, boiling point, and solubility are not widely reported in the literature.

PropertyValueSource(s)
CAS Number 17325-39-2[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Physical Form Solid[2]
Purity ≥95% to 97%[1][2]
SMILES COC1=NC(=CC(=C1)N)OC[1]
InChI Key AJSGJCSWZUHDJB-UHFFFAOYSA-N[2]
Storage Conditions Refrigerator; 4°C, protect from light[1][2]
Spectroscopic Data
TechniqueExpected Data Points
¹H NMR Chemical shifts (δ), multiplicity, integration, coupling constants (J) for aromatic and methoxy protons.
¹³C NMR Chemical shifts (δ) for aromatic and methoxy carbons.
FT-IR Characteristic absorption bands (cm⁻¹) for N-H, C-N, C=C, C-O, and C-H bonds.
Mass Spec. Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) and fragmentation pattern.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for determining the key physical properties of a solid organic compound like this compound.

Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the physical and spectroscopic characterization of a synthesized or acquired chemical compound.

G General Workflow for Chemical Compound Characterization cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Obtain Pure Sample Purity Assess Purity (e.g., LC-MS, TLC) Sample->Purity MP Melting Point Determination Purity->MP Sol Solubility Testing Purity->Sol NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR FT-IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Analyze Analyze & Interpret Data MP->Analyze Sol->Analyze NMR->Analyze IR->Analyze MS->Analyze Report Compile Technical Report Analyze->Report

Caption: A standard workflow for the characterization of a chemical compound.

Melting Point Determination

This protocol describes the use of a capillary-based melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until 1-2 mm of the material is packed into the sealed end.[1][2]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Measurement:

    • An initial rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is then heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[3]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[2] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Solubility Determination

This protocol provides a general method for assessing solubility in various solvents.

  • Solvent Selection: A range of standard laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

  • Sample Preparation: A known mass of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature.

  • Equilibration: The mixture is agitated (e.g., vortexed or shaken) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[4]

  • Analysis: The suspension is visually inspected. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[5]

Spectroscopic Analysis Protocols
  • Sample Preparation: Approximately 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] A small amount of an internal standard like tetramethylsilane (TMS) is often added for chemical shift referencing (δ = 0.00 ppm).[7]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is "shimmed" to maximize homogeneity. Standard acquisition parameters are used to collect the spectrum, typically involving a 30-45 degree pulse and the co-addition of 16-32 scans for ¹H NMR to improve the signal-to-noise ratio.[6]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

  • Background Collection: The ATR crystal surface (commonly diamond or zinc selenide) is cleaned, and a background spectrum is collected. This background is automatically subtracted from the sample spectrum by the instrument's software.[8][9]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.[10][11]

  • Spectrum Acquisition: The sample spectrum is collected, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[10]

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[12]

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates charged molecules (e.g., [M+H]⁺) in the gas phase.[12]

  • Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of ions at each m/z value.[13]

Comparative Data: 4-Amino-2,6-dimethoxypyrimidine

For reference, the physical properties of the structural isomer 4-Amino-2,6-dimethoxypyrimidine (CAS: 3289-50-7), which contains a pyrimidine core instead of a pyridine core, are more extensively reported. This data may be useful for researchers working with related scaffolds.

PropertyValueSource(s)
CAS Number 3289-50-7[14][15]
Molecular Formula C₆H₉N₃O₂[3][14]
Molecular Weight 155.15 g/mol [14][15]
Appearance White to off-white crystalline powder[10]
Melting Point 149-152 °C (lit.)[14][15]
Boiling Point 340.1±45.0 °C (Predicted)[16]
Solubility Methanol: 25 mg/mL (clear, colorless to yellow solution) Water: Soluble[10][15][16]
pKa 3.35±0.10 (Predicted)[4][16]
Storage Conditions 2–8 °C, under inert gas[16]

References

An In-depth Technical Guide to 2,6-Dimethoxypyridin-4-amine: Synthesis, Potential Applications, and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2,6-Dimethoxypyridin-4-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. While specific historical data on its initial discovery is not extensively documented in publicly available literature, its structural class—aminopyridines—has a significant history in neuroscience and pharmacology. This document outlines a plausible synthetic pathway, potential applications based on related compounds, and the broader scientific context of its chemical family.

Introduction and Historical Context

Substituted aminopyridines are a class of heterocyclic organic compounds that have garnered considerable attention in the field of drug development. The parent compound, 4-aminopyridine, is a well-known potassium (K+) channel blocker.[1][2] It was first developed in 1963 and has since been investigated for various therapeutic applications.[1][2] Its approval for clinical use began in the 1970s in Bulgaria as a reversal agent for non-depolarizing myorelaxants.[1][2] In 2010, a formulation of 4-aminopyridine was approved in the United States for improving walking in patients with multiple sclerosis.[1][3]

The core mechanism of action for many aminopyridines involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at nerve terminals.[4] This mode of action has made them valuable tools in neuropharmacology and has spurred interest in the synthesis and evaluation of novel derivatives, such as this compound, to explore enhanced potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of this compound

A more versatile approach for constructing substituted pyridines often starts with di-halogenated precursors, such as 2,6-dibromopyridine or 2,6-dichloro-4-iodopyridine, which allow for selective, stepwise functionalization using modern cross-coupling reactions.[5][6] For the synthesis of this compound, a potential pathway could involve the initial introduction of the amino group via a Buchwald-Hartwig amination, followed by the substitution of the chloro or bromo groups with methoxy moieties.

Detailed Experimental Protocol: A Proposed Two-Step Synthesis

The following protocol outlines a potential method for the synthesis of this compound starting from 2,6-dichloropyridine. This protocol is based on general principles of nucleophilic aromatic substitution and palladium-catalyzed amination reactions.

Step 1: Synthesis of 4-Amino-2,6-dichloropyridine

This step would likely involve a nucleophilic aromatic substitution or a palladium-catalyzed amination of 2,6-dichloropyridine. Given the reactivity of the pyridine ring, a direct amination might be challenging. A more controlled approach would be a Buchwald-Hartwig amination.

Materials:

  • 2,6-Dichloropyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Dissolve the crude residue in tetrahydrofuran (THF) and add 2 M aqueous HCl. Stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield 4-amino-2,6-dichloropyridine.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the two chlorine atoms with methoxy groups.

Materials:

  • 4-Amino-2,6-dichloropyridine (from Step 1)

  • Sodium methoxide (NaOMe)

  • Methanol, anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2,6-dichloropyridine (1.0 eq) in a mixture of anhydrous methanol and anhydrous DMF.

  • Add sodium methoxide (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Due to the lack of specific experimental data in the searched literature, a table of quantitative data cannot be provided. Should this compound be synthesized, key analytical data to be collected would include:

PropertyExpected Data Type
Appearance Solid (e.g., crystalline powder)
Melting Point °C
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hz
¹³C NMR Chemical shifts (δ) in ppm
Mass Spectrometry (MS) m/z for the molecular ion [M+H]⁺
Purity (by HPLC) % area

Potential Applications in Drug Development

While the biological activity of this compound has not been specifically reported, its structural features suggest potential applications in several areas of drug discovery, drawing parallels from related aminopyridine and substituted pyridine compounds.

  • Kinase Inhibition: The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[6] The methoxy and amino groups can be tailored to interact with the ATP-binding pocket of various kinases.[6]

  • Neurodegenerative Diseases: Given the history of 4-aminopyridine in treating symptoms of multiple sclerosis, derivatives like this compound could be investigated for their potential to modulate neuronal function and offer therapeutic benefits in other neurodegenerative conditions.[1][2]

  • Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties. The specific substitution pattern of this compound could confer novel antimicrobial activities.

Mandatory Visualizations

Proposed Synthetic Pathway

G start 2,6-Dichloropyridine step1 Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Benzophenone imine then HCl) start->step1 intermediate 4-Amino-2,6-dichloropyridine step1->intermediate step2 Nucleophilic Aromatic Substitution (NaOMe, Methanol/DMF) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Synthesis

G cluster_step1 Step 1: Amination cluster_step2 Step 2: Methoxylation s1_start Combine Reactants: 2,6-Dichloropyridine, Pd Catalyst, Ligand, Base, Amine Source s1_reaction Heat and Stir (100°C, 12-18h) s1_start->s1_reaction s1_workup Workup: Quench, Extract, Dry, Concentrate s1_reaction->s1_workup s1_hydrolysis Imine Hydrolysis (HCl in THF) s1_workup->s1_hydrolysis s1_purify Purification: Column Chromatography s1_hydrolysis->s1_purify s1_product 4-Amino-2,6-dichloropyridine s1_purify->s1_product s2_start Combine Reactants: 4-Amino-2,6-dichloropyridine, NaOMe, Solvents s1_product->s2_start s2_reaction Heat and Stir (80-100°C, 24-48h) s2_start->s2_reaction s2_workup Workup: Quench, Extract, Dry, Concentrate s2_reaction->s2_workup s2_purify Purification: Column Chromatography or Recrystallization s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of biologically active aminopyridines. While its specific discovery and history are not well-documented, established synthetic organic chemistry principles provide a clear path for its synthesis. The proposed two-step protocol, leveraging modern cross-coupling and nucleophilic substitution reactions, offers a reliable method for accessing this compound for further study. The structural relationship to known kinase inhibitors and neuroactive agents suggests that this compound is a valuable target for future research in drug discovery and development, warranting its synthesis and biological evaluation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic substitution on the pyrimidine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. 2,6-Dimethoxypyridin-4-amine is a versatile building block for the synthesis of novel kinase inhibitors. The methoxy groups at the 2 and 6 positions can modulate solubility and metabolic stability, while the 4-amino group provides a key vector for interaction with the hinge region of the kinase ATP-binding pocket or a handle for further chemical modification.

This document provides detailed protocols for the synthesis of kinase inhibitors derived from this compound, focusing on the synthesis of a hypothetical, yet representative, inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in innate immunity and inflammation, making it an attractive target for the development of novel therapeutics.[1][2]

Kinase Target Profile: IRAK4

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Inhibition of IRAK4 is a promising therapeutic strategy for these conditions.

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes

Caption: IRAK4 Signaling Pathway.

Synthesis of a Hypothetical IRAK4 Inhibitor

This section details a multi-step synthesis of a hypothetical IRAK4 inhibitor, Compound 1 , starting from this compound. The synthetic strategy is based on established methodologies for the synthesis of related pyrimidine-based kinase inhibitors.

Synthetic Workflow

The overall workflow for the synthesis and evaluation of the target kinase inhibitor is depicted below.

Synthesis_Workflow Start This compound Step1 Buchwald-Hartwig Cross-Coupling Start->Step1 Intermediate Intermediate A Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 Final_Product Final Product (Compound 1) Step2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Biological Evaluation (Kinase Assay, Cell-based Assay) Characterization->Assay

Caption: Synthetic and Evaluation Workflow.

Experimental Protocols

Protocol 1: Synthesis of N-(3-bromophenyl)-2,6-dimethoxypyridin-4-amine (Intermediate A)

This protocol describes the Buchwald-Hartwig cross-coupling reaction to introduce an aryl group at the 4-amino position of the starting material.

Materials:

  • This compound

  • 1-bromo-3-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), 1-bromo-3-iodobenzene (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A .

Protocol 2: Synthesis of N-(3-(1H-pyrazol-4-yl)phenyl)-2,6-dimethoxypyridin-4-amine (Compound 1)

This protocol describes the Suzuki coupling of Intermediate A with a boronic acid derivative to yield the final product.

Materials:

  • Intermediate A (from Protocol 1)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve Intermediate A (1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 mmol) in a mixture of 1,4-dioxane (15 mL) and water (3 mL).

  • Add sodium carbonate (3.0 mmol) and Pd(dppf)Cl₂ (0.1 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Compound 1 .

Protocol 3: IRAK4 Kinase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of the synthesized compound against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Synthesized inhibitor (Compound 1 )

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of Compound 1 in DMSO.

  • In a 384-well plate, add the kinase buffer, IRAK4 enzyme, and the peptide substrate.

  • Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activity of representative pyrimidine-based kinase inhibitors against their respective targets. While Compound 1 is hypothetical, the data for related compounds from the literature are presented to provide a benchmark for expected potency.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 16 IRAK427[1][2]
Compound 31 IRAK493[1][2]
Compound 8h PLK46.7
CFI-400945 PLK40.26
VX680 Aurora A0.65 (Kᵢ)

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyrimidine core.

  • 4-Amino Substituent: The amino group at the 4-position is often crucial for forming hydrogen bonds with the kinase hinge region. Aryl or heteroaryl substituents at this position can occupy the hydrophobic pocket and enhance potency.

  • 2,6-Substituents: The methoxy groups at the 2 and 6 positions can influence the electronic properties of the pyrimidine ring and provide vectors for interaction with the solvent-exposed region of the ATP-binding site. These groups can also be replaced with other functionalities to modulate selectivity and pharmacokinetic properties.

  • 5-Position Modification: The 5-position of the pyrimidine ring is often directed towards the gatekeeper residue of the kinase. Modification at this position can significantly impact kinase selectivity.[1]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols outlined in this document, based on established chemical transformations, provide a framework for the development of novel inhibitors targeting kinases such as IRAK4. The combination of rational design, guided by SAR principles, and robust synthetic and biological evaluation methodologies is essential for the successful discovery of new therapeutic agents.

References

Application Notes and Protocols: 2,6-Dimethoxypyrimidin-4-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial topic specified 2,6-Dimethoxypyridin-4-amine, a thorough review of the scientific literature reveals a significant focus on its isomeric pyrimidine analogue, 4-amino-2,6-dimethoxypyrimidine (and its isomer 2-amino-4,6-dimethoxypyrimidine) , as a key building block in medicinal chemistry. This document will therefore focus on the applications and protocols associated with these pyrimidine derivatives, which are widely utilized in the development of kinase inhibitors and other therapeutic agents.

Introduction

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1] Among these, aminodimethoxypyrimidines are particularly valuable building blocks due to their synthetic tractability and their ability to form key interactions with biological targets. These compounds, existing as crystalline powders at room temperature, are instrumental in the synthesis of kinase inhibitors, antimicrobials, and other therapeutic agents.[1] Their utility stems from the presence of a reactive amino group for further functionalization and methoxy groups that can influence solubility and metabolic stability. This document provides an overview of the applications of aminodimethoxypyrimidines in medicinal chemistry, with a focus on their role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Applications in Medicinal Chemistry

The aminodimethoxypyrimidine scaffold is a key component in the design of various kinase inhibitors, leveraging its ability to form crucial hydrogen bonds with the hinge region of the kinase domain.

IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It acts as a key mediator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a significant therapeutic target.

The aminopyrimidine core has been successfully employed to develop potent and selective IRAK4 inhibitors. Through high-throughput screening and structure-based drug design, researchers have identified aminopyrimidin-4-one derivatives that exhibit significant IRAK4 inhibitory activity.[2]

p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) family of serine/threonine kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress.[3] The p38 MAPK signaling pathway is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[4] Inhibition of p38 MAPK is a promising therapeutic strategy for treating inflammatory diseases such as asthma and rheumatoid arthritis.[3][5]

A notable example of a p38 MAPK inhibitor incorporating a substituted pyrimidine moiety is SB 239063, which features a 5-(2-methoxypyrimidin-4-yl)imidazole core.[3] This compound has demonstrated potent inhibition of p38α and has shown efficacy in reducing inflammatory cytokine production and airway eosinophil infiltration in in vivo models.[3]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative compounds containing the aminopyrimidine scaffold against their respective kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
16 IRAK427[2]
31 IRAK493[2]
SB 239063 p38α MAPK44[3]

Signaling Pathways

To visualize the role of IRAK4 and p38 MAPK in cellular signaling, the following diagrams illustrate their respective pathways.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines AP1 AP-1 MAPK_cascade->AP1 AP1->Inflammatory_Cytokines Inhibitor Aminopyrimidine-based IRAK4 Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway.

p38_MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress Stimuli / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2 / MK3 p38_MAPK->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response MK2_3->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor Aminopyrimidine-based p38 MAPK Inhibitor Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway.

Experimental Protocols

Detailed methodologies for the synthesis of the aminodimethoxypyrimidine building block and a representative kinase inhibitor are provided below.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes a two-step synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine nitrate and diethyl malonate.[6]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

Synthesis_Step1 Start Start Mixing Mix Guanidine Nitrate and Diethyl Malonate in Anhydrous Methanol Start->Mixing Addition Add Sodium Methoxide solution dropwise at 40-60°C Mixing->Addition Reflux Heat to 68°C and reflux for 3.5 hours Addition->Reflux Distillation Distill to recover Methanol Reflux->Distillation Hydrolysis Add water and adjust pH to 4-5 with HCl Distillation->Hydrolysis Isolation Filter, wash with water, and dry the precipitate Hydrolysis->Isolation Product1 2-Amino-4,6-dihydroxypyrimidine Isolation->Product1 Synthesis_Step2 Start Start Reaction_Setup Add 2-Amino-4,6-dihydroxypyrimidine and Dimethyl Carbonate to an autoclave with a catalyst (e.g., K2CO3) Start->Reaction_Setup Heating Heat the mixture to 140°C for 8 hours Reaction_Setup->Heating Filtration1 Cool to room temperature and filter to remove insoluble solids Heating->Filtration1 Distillation Distill the filtrate under reduced pressure to obtain the crude product Filtration1->Distillation Recrystallization Dissolve the crude product in hot ethyl acetate and recrystallize by cooling Distillation->Recrystallization Filtration2 Filter and dry the crystals Recrystallization->Filtration2 Product2 2-Amino-4,6-dimethoxypyrimidine Filtration2->Product2 Inhibitor_Synthesis Start Start Coupling Couple 2-amino-4,6-dimethoxypyrimidine with a suitable aryl halide via a Buchwald-Hartwig or Suzuki coupling reaction Start->Coupling Demethylation Selectively demethylate one of the methoxy groups to a hydroxyl group Coupling->Demethylation Functionalization Functionalize the amino group with a desired side chain via acylation or reductive amination Demethylation->Functionalization Purification Purify the final compound using column chromatography or recrystallization Functionalization->Purification Product Aminopyrimidin-4-one IRAK4 Inhibitor Purification->Product

References

Application Notes and Protocols for Aminopyrimidine and Aminopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic Overview: While the initial query focused on 2,6-Dimethoxypyridin-4-amine, a comprehensive literature review reveals a broader and more significant role for the structurally related aminopyrimidine and aminopyridine scaffolds in drug discovery, particularly as kinase inhibitors. This document will focus on the applications of these privileged structures in targeting key kinases involved in inflammatory diseases and cancer, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).

I. Application Notes

Aminopyrimidine and Aminopyridine Scaffolds in Kinase Inhibition

The aminopyrimidine and aminopyridine cores are heterocyclic structures that serve as versatile scaffolds for the design of potent and selective kinase inhibitors. Their ability to mimic the adenine ring of ATP allows them to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity. Strategic modifications at various positions on these rings enable medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets

a) Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are crucial components of the innate immune system.[1][2] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][3] Inhibition of IRAK4 is a promising therapeutic strategy for conditions such as rheumatoid arthritis, systemic lupus erythematosus, and certain hematologic malignancies.[1][4]

b) Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

MAP4K4 is a serine/threonine kinase involved in diverse cellular processes, including inflammation, cell migration, and proliferation.[5][6] It is considered a key regulator of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[5] MAP4K4 has emerged as a therapeutic target for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[7][8]

II. Quantitative Data

The following tables summarize the inhibitory activities of representative aminopyrimidine and aminopyridine-based inhibitors against IRAK4 and MAP4K4.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against IRAK4

Compound ID Scaffold IRAK4 IC50 (nM) Cellular Assay IC50 (nM) Reference
Compound 17 5-Aryl-2,4-diaminopyrimidine < 200 < 200 (IL-6 inhibition) [9]
Compound 18 5-Aryl-2,4-diaminopyrimidine < 200 < 200 (IL-6 inhibition) [9]
PF-06650833 Isoquinoline core 0.52 - [10]
BAY-1834845 Isoindazole core 3.55 - [10]

| DW18134 | Not specified | 11.2 | - |[10] |

Table 2: Inhibitory Activity of Aminopyridine Derivatives against MAP4K4

Compound ID Scaffold MAP4K4 IC50 (nM) Cellular Assay IC50 (nM) Reference
Compound 29 4-Amino-pyridopyrimidine Low nanomolar - [11]
Prostetin 12k Not specified ~10 - [12]

| GNE-495 | Not specified | - | Reduces tumor-promoting activities |[13] |

III. Signaling Pathways

IRAK4 Signaling Pathway

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPKs MAPKs (JNK, p38) TAK1->MAPKs Activation NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylation & Degradation Inflammatory_Genes Inflammatory Gene Transcription MAPKs->Inflammatory_Genes Activation of Transcription Factors NFkB NF-κB NFkB->Inflammatory_Genes Translocation

MAP4K4 Signaling Pathway

MAP4K4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, Integrins) MAP4K4 MAP4K4 Receptor->MAP4K4 Activation MEKK1 MEKK1 MAP4K4->MEKK1 Activation MKK4_7 MKK4/7 MEKK1->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 JNK->AP1 Phosphorylation Gene_Expression Gene Expression (Proliferation, Migration) AP1->Gene_Expression Translocation

IV. Experimental Protocols

In Vitro IRAK4 Kinase Assay (Luminescence-Based)

This protocol describes a method to measure the in vitro kinase activity of IRAK4 and to determine the IC50 values of inhibitory compounds. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Test compounds (e.g., aminopyrimidine derivatives)

  • Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A 1:3 dilution series starting from 1 mM is recommended. Prepare a "no inhibitor" control with DMSO only.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase Assay Buffer, 5 mg/ml Myelin Basic Protein, and 500 µM ATP.[3]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[3]

    • Add 10 µl of diluted IRAK4 enzyme to each well designated for the "Positive Control" and "Test Inhibitor".[3]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 12.5 µL of the master mix to each well.[3]

    • Incubate the plate at 30°C for 45 minutes.[3]

  • ADP Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based MAP4K4 Inhibition Assay (TNF-α Release)

This protocol describes a method to assess the cellular activity of MAP4K4 inhibitors by measuring their effect on lipopolysaccharide (LPS)-induced TNF-α release in a microglial cell line.

Materials:

  • N9 microglial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., aminopyridine derivatives)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed N9 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds or vehicle control.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C in a CO2 incubator.

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

V. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and validation of kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Cell_Assay Cell-Based Assays (e.g., Cytokine Release) Lead_Opt->Cell_Assay In_Vivo In Vivo Efficacy Models (e.g., Animal Models of Disease) Cell_Assay->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Clinical Candidate Tox->Candidate Safe & Efficacious

References

Application Notes and Protocols for the Synthesis and Evaluation of a Novel PLK4 Inhibitor Utilizing 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis, making it a compelling target for anticancer therapies.[1] This document outlines a conceptual framework for the synthesis of a novel PLK4 inhibitor based on a 2,6-dimethoxypyridin-4-amine scaffold. While a direct synthesis of a PLK4 inhibitor from this specific starting material is not yet documented in published literature, this application note proposes a scientifically robust synthetic strategy based on established methodologies for analogous kinase inhibitors. Furthermore, it provides detailed protocols for the biochemical and cellular characterization of such a novel compound.

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic stability.[1] Overexpression of PLK4 is observed in various cancers and can lead to centrosome amplification, a hallmark of many tumors.[1] Consequently, the development of potent and selective PLK4 inhibitors represents a promising therapeutic strategy.[2] Existing PLK4 inhibitors, such as Centrinone and CFI-400945, have demonstrated the potential of targeting this kinase.[1] This application note explores the prospective use of this compound as a key building block for a new class of PLK4 inhibitors, leveraging a scaffold-hopping strategy from known aminopyrimidine and aminopyrazole inhibitors.[1][3]

Conceptual Synthesis of a Novel PLK4 Inhibitor

A hypothetical PLK4 inhibitor, designated as PLK4i-DMAP , is designed to incorporate the this compound core. The proposed synthetic route is based on established palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of kinase inhibitors.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A This compound C Intermediate Product A->C Pd-catalyzed Buchwald-Hartwig amination B 4-Bromo-1H-pyrazole B->C D PLK4i-DMAP C->D Further Functionalization (e.g., Suzuki Coupling) G A Compound Synthesis and Purification B Biochemical Assays A->B E Cell-Based Assays A->E C In Vitro Kinase Assay (e.g., ADP-Glo) B->C D Kinase Selectivity Profiling B->D F Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) E->F G Target Engagement (e.g., Western Blot for p-PLK4) E->G H Phenotypic Assays (e.g., Centrosome Staining) E->H G cluster_pathway PLK4 Signaling Pathway cluster_inhibition Inhibition PLK4 PLK4 PLK4->PLK4 STIL STIL PLK4->STIL phosphorylates Degradation Proteasomal Degradation PLK4->Degradation ubiquitination and degradation SAS6 SAS-6 STIL->SAS6 recruits Procentriole Procentriole Assembly SAS6->Procentriole initiates Inhibitor PLK4i-DMAP (or other inhibitors) Inhibitor->PLK4 inhibits

References

Application Notes and Protocols: Synthesis of IRAK4 Inhibitors from 2,6-Dimethoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways. It acts as a crucial mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1] This activation results in the production of pro-inflammatory cytokines and chemokines, making IRAK4 a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The development of small molecule inhibitors of IRAK4 is a significant area of focus in drug discovery. This document provides detailed application notes and protocols for the synthesis of IRAK4 inhibitors derived from 2,6-dimethoxypyridin-4-amine, a versatile scaffold for generating potent and selective kinase inhibitors.

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or cytokines to TLRs or IL-1Rs, respectively. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other members of the IRAK family, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, culminating in the transcription of inflammatory genes.

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IκB IκB IKK_complex->IκB Phosphorylation NF_kB NF-κB IκB->NF_kB releases nucleus Nucleus NF_kB->nucleus AP1 AP-1 MAPK_pathway->AP1 AP1->nucleus cytokines Pro-inflammatory Cytokines & Chemokines nucleus->cytokines Gene transcription inhibitor IRAK4 Inhibitor (e.g., from this compound) inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Synthetic Strategy Overview

The general approach to synthesizing IRAK4 inhibitors from this compound involves a multi-step process. This typically includes an initial coupling reaction to a core heterocyclic scaffold, followed by further functionalization to introduce moieties that enhance potency and selectivity. A common core scaffold for IRAK4 inhibitors is the pyrimidine ring. The following workflow outlines a plausible synthetic route.

Synthesis_Workflow start This compound step1 Coupling with a functionalized pyrimidine start->step1 intermediate1 Pyridinyl-pyrimidine intermediate step1->intermediate1 step2 Functional group manipulation / Suzuki coupling intermediate1->step2 intermediate2 Diversified intermediates step2->intermediate2 step3 Final modification and purification intermediate2->step3 final_product IRAK4 Inhibitor Library step3->final_product

References

Application Notes: The Potential of 2,6-Dimethoxypyridin-4-amine in NEK6 Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NEK6 as a Therapeutic Target

NIMA-related kinase 6 (NEK6) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic progression, including chromosome segregation and cytokinesis.[1][2] Overexpression of NEK6 has been implicated in various human cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[3][4] Inhibition of NEK6 activity can lead to mitotic arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic strategy.[2] The design of potent and selective NEK6 inhibitors is an active area of research.

The 2,6-Dimethoxypyridin-4-amine Scaffold: A Promising Starting Point

While no NEK6 inhibitors based on the this compound scaffold have been explicitly reported in the literature, its structural features present a compelling starting point for inhibitor design. The pyridinamine core is a well-established pharmacophore in kinase inhibitor development, known for its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

The 4-amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP. The 2,6-dimethoxy substituents can be strategically utilized to enhance solubility, modulate potency, and explore interactions with specific sub-pockets of the NEK6 active site. The methoxy groups can also serve as handles for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Structural Insights into the NEK6 ATP-Binding Site

The design of effective NEK6 inhibitors requires a thorough understanding of its ATP-binding site. While a crystal structure for NEK6 is not yet available, homology models based on the closely related NEK7 have been developed and utilized in virtual screening campaigns.[5][6] These models, along with mutagenesis studies, have identified key residues crucial for inhibitor binding.

Key features of the NEK6 ATP-binding pocket include:

  • Hinge Region: This region forms critical hydrogen bonds with the inhibitor scaffold.

  • Hydrophobic Pockets: These pockets can be exploited to enhance inhibitor potency and selectivity. Key residues contributing to these pockets include Alanine (Ala72, Ala125) and Valine (Val59).[6]

  • Gatekeeper Residue: The nature of the gatekeeper residue influences the size of a hydrophobic pocket adjacent to the hinge region and is a key determinant of inhibitor selectivity.

  • Catalytic Lysine: A conserved lysine residue (Lys174) is essential for catalysis and can form interactions with inhibitors.[6]

Hypothetical Binding Mode of this compound Derivatives

Based on the known binding modes of other pyridinamine-based kinase inhibitors, a hypothetical binding model for a this compound derivative within the NEK6 ATP-binding site can be proposed. The 4-amino group and the pyridine nitrogen would likely form hydrogen bonds with the hinge region backbone. The pyridine ring itself could participate in hydrophobic interactions. The 2,6-dimethoxy groups could be oriented towards solvent-exposed regions to improve solubility or could be modified to extend into nearby hydrophobic pockets to increase potency. Further substitutions on the pyridine ring or the amine could be explored to optimize interactions with other regions of the ATP-binding site.

Data on Known NEK6 Inhibitors

To provide a benchmark for the development of new inhibitors, the following table summarizes quantitative data for some reported NEK6 inhibitors with different chemical scaffolds.

Compound IDScaffoldIC50 (µM)Assay TypeReference
Compound 8 (5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile3.4 ± 1.2LANCE-Ultra NEK6 kinase assay[6][7]
Compound 21 2-amino-5-phenyl-5,11-dihydro-3H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-4,6-dione2.6 ± 0.05LANCE-Ultra NEK6 kinase assay[6][7]
Isogranulatimide Indole alkaloid- (Significant Tm shift)Thermal Shift Assay[8]
JNK Inhibitor II -- (Reduced activity by ~30% at 50 µM)Kinase Assay[3]

Experimental Protocols

Protocol 1: In Vitro NEK6 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the in vitro potency of compounds against NEK6.[9][10][11][12][13]

Materials:

  • Recombinant human NEK6 enzyme

  • Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His, depending on the NEK6 construct)

  • Fluorescently labeled tracer (an Alexa Fluor® 647-conjugated kinase inhibitor scaffold)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Buffer A to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Prepare a 2X solution of NEK6 enzyme and Europium-labeled anti-tag antibody in Kinase Buffer A. The final concentration of the enzyme is typically around 5 nM, and the antibody is around 2 nM.

    • Prepare a 4X solution of the fluorescent tracer in Kinase Buffer A. The tracer concentration should be near its Kd for the NEK6:tracer interaction.

  • Assay Plate Setup:

    • Add 5 µL of the 4X tracer solution to each well of the 384-well plate.

    • Add 5 µL of the 2X test compound solution (or DMSO for control wells) to the appropriate wells.

    • Initiate the reaction by adding 10 µL of the 2X NEK6 enzyme/antibody mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor tracer (at ~665 nm) after a suitable delay (e.g., 100 µs).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay to measure the engagement of a test compound with NEK6 in living cells.[14][15][16][17][18]

Materials:

  • HEK293 cells

  • Plasmid encoding NEK6 fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS

  • NanoBRET™ Tracer K-10

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds dissolved in DMSO

  • White, 96-well cell culture plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection (Day 1):

    • Seed HEK293 cells in a suitable culture flask.

    • Prepare a transfection mix containing the NEK6-NanoLuc® plasmid and transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Cell Seeding for Assay (Day 2):

    • Trypsinize and resuspend the transfected cells in DMEM with 10% FBS.

    • Seed the cells into a white 96-well plate at an appropriate density and incubate for another 24 hours.

  • Compound and Tracer Addition (Day 3):

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer K-10 solution in Opti-MEM™ at the desired concentration.

    • Remove the media from the cells and add the compound dilutions.

    • Immediately add the tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Lysis and Substrate Addition (Day 3):

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

    • Add the substrate solution to each well.

  • Data Acquisition (Day 3):

    • Read the plate within 10 minutes on a luminometer equipped with filters for donor emission (~450 nm) and acceptor emission (~610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from NEK6.

Visualizations

NEK6_Signaling_Pathway cluster_upstream Upstream Activation cluster_NEK6 NEK6 Kinase cluster_downstream Downstream Effects NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 phosphorylates & activates (S206) Mitotic_Signals Mitotic Signals Mitotic_Signals->NEK9 activates KIF11 KIF11 (Eg5) NEK6->KIF11 phosphorylates STAT3 STAT3 NEK6->STAT3 phosphorylates TGFb_Signaling TGFβ Signaling (via Smad4 nuclear translocation inhibition) NEK6->TGFb_Signaling inhibits Spindle_Formation Mitotic Spindle Formation KIF11->Spindle_Formation Gene_Transcription Gene Transcription STAT3->Gene_Transcription Cytokinesis Cytokinesis Spindle_Formation->Cytokinesis

Caption: NEK6 Signaling Pathway

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Optimization cluster_preclinical Preclinical Development Virtual_Screening Virtual Screening of This compound Derivatives HTS High-Throughput Screening (e.g., TR-FRET) Virtual_Screening->HTS identifies initial hits Dose_Response IC50 Determination (TR-FRET) HTS->Dose_Response confirms hits Cellular_Assay Cellular Target Engagement (NanoBRET™) Dose_Response->Cellular_Assay validates cellular activity SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR guides optimization Lead_Optimization Lead Optimization SAR->Lead_Optimization improves properties In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo tests in animal models

Caption: NEK6 Inhibitor Screening Workflow

References

Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in the Synthesis of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial research indicates that while the query specified 2,6-Dimethoxypyridin-4-amine, the key intermediate widely utilized in the synthesis of agricultural chemicals, particularly sulfonylurea herbicides, is 2-Amino-4,6-dimethoxypyrimidine . This document will focus on the synthesis and application of this latter, highly relevant compound.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a critical building block in the agrochemical industry.[1] It serves as a pivotal intermediate in the synthesis of a range of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates.[2] These herbicides are valued for their selective control of broadleaf weeds and sedges in various crops.[2] Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3] Prominent herbicides synthesized from this intermediate include Bensulfuron-methyl, Nicosulfuron, and Pyrazosulfuron-methyl.[1][4]

Synthetic Pathways and Experimental Protocols

The synthesis of 2-Amino-4,6-dimethoxypyrimidine can be achieved through various routes. Below are protocols derived from established methodologies.

Protocol 1: Synthesis from 2-Amino-4,6-dihydroxypyrimidine

This protocol involves the methylation of 2-Amino-4,6-dihydroxypyrimidine using dimethyl carbonate.

Workflow Diagram:

A 2-Amino-4,6-dihydroxypyrimidine C Reaction in Autoclave (e.g., 140°C, 8h) A->C B Dimethyl Carbonate Catalyst (e.g., K2CO3, NaOH) B->C D Filtration C->D E Reduced Pressure Distillation D->E F Recrystallization (e.g., Ethyl Acetate) E->F G 2-Amino-4,6-dimethoxypyrimidine (Pure) F->G

Caption: Synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Dimethyl carbonate

  • Catalyst (e.g., Potassium Carbonate, Sodium Hydroxide, or Hydrotalcite)

  • Ethyl acetate

  • Autoclave

  • Standard laboratory glassware

Procedure:

  • Combine 25.4g of 2-Amino-4,6-dihydroxypyrimidine and 72g of dimethyl carbonate (molar ratio of 1:4) in a 150ml autoclave.[1]

  • Add a catalytic amount of a suitable base, such as 1.38g of K2CO3 or 0.4g of NaOH.[1]

  • Seal the autoclave and heat the reaction mixture to 140°C for 8 hours.[1]

  • After cooling to room temperature, remove the insoluble solids by suction filtration.[1]

  • The filtrate is then subjected to reduced pressure distillation at 40°C and 0.05 atm to remove excess dimethyl carbonate, yielding crude 2-Amino-4,6-dimethoxypyrimidine.[1]

  • Dissolve the crude product in ethyl acetate until fully dissolved.[1]

  • Reflux the solution for 30 minutes at a temperature between 70°C and 90°C.[1]

  • Cool the solution to induce recrystallization.[1]

  • Collect the pure crystals of 2-Amino-4,6-dimethoxypyrimidine by filtration and dry.[1]

Protocol 2: Synthesis from Malononitrile

This method involves a multi-step synthesis starting from malononitrile.

Workflow Diagram:

A Malononitrile + Methanol B Addition Reaction (Solvent: e.g., Methyl Acetate) A->B C 1,3-dimethoxy malononitrile imine dihydrochloride B->C D Cyanamide Reaction (Alkaline solution, Cyanamide, Disodium hydrogen phosphate) C->D E 3-amino-3-methoxyl-N-cyan -2-propionamidine D->E F Ring Closing Reaction (Toluene, Stabilizer) E->F G 2-Amino-4,6-dimethoxypyrimidine F->G

Caption: Synthesis from Malononitrile.

Procedure:

  • Step 1: Addition Reaction: Malononitrile and methanol are reacted in an organic solvent such as methyl acetate to obtain 1,3-dimethoxy malononitrile imine dihydrochloride.[5]

  • Step 2: Cyanamide Reaction: The resulting dihydrochloride is added to an alkaline solution containing cyanamide and disodium hydrogen phosphate to yield 3-amino-3-methoxyl-N-cyan-2-propionamidine.[5]

  • Step 3: Ring Closing Reaction: The product from the previous step is added to a toluene solution with a stabilizer and heated to induce a ring-closing reaction, forming 2-Amino-4,6-dimethoxypyrimidine.[5]

Application in Herbicide Synthesis

2-Amino-4,6-dimethoxypyrimidine is a key precursor for numerous sulfonylurea herbicides. The general synthesis involves coupling it with a substituted sulfonyl isocyanate.

General Reaction Scheme:

A 2-Amino-4,6-dimethoxypyrimidine C Coupling Reaction A->C B Substituted Sulfonyl Isocyanate B->C D Sulfonylurea Herbicide C->D

Caption: General Herbicide Synthesis.

Examples of Herbicides Synthesized:

  • Bensulfuron-methyl

  • Nicosulfuron

  • Pyrazosulfuron-methyl

  • Rimsulfuron

  • Flazasulfuron

  • Ethoxysulfuron

  • Mesosulfuron-methyl[5]

Quantitative Data

While specific quantitative data on the herbicidal efficacy (e.g., IC50, EC50, or field trial results) of compounds synthesized directly from this compound were not available in the initial search, the following table provides a template for presenting such data for herbicides derived from its pyrimidine analogue.

HerbicideTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)Crop Tolerance
Bensulfuron-methylBroadleaf weeds, SedgesData not availableData not availableRice
NicosulfuronGrasses, Broadleaf weedsData not availableData not availableCorn
Pyrazosulfuron-methylAnnual and perennial weedsData not availableData not availableRice

Conclusion

2-Amino-4,6-dimethoxypyrimidine is an indispensable intermediate in the production of a wide array of sulfonylurea herbicides. The synthetic protocols outlined provide a foundation for its preparation, enabling further research and development of novel and effective crop protection agents. Its role underscores its importance in the field of agricultural chemistry.

References

Application Notes and Protocols for N-Alkylation of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridin-4-amines is a fundamental transformation in organic synthesis, providing access to a diverse array of substituted pyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides a detailed protocol for the N-alkylation of 2,6-dimethoxypyridin-4-amine, a common scaffold in the development of therapeutic agents. The protocol is based on established methodologies for the alkylation of aminopyridines, offering a reliable starting point for various research applications.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (S_N2) where the exocyclic amino group acts as the nucleophile, attacking an electrophilic alkylating agent. The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity and neutralizing the acid byproduct. The choice of alkylating agent, base, and solvent can significantly influence the reaction's efficiency and selectivity.

Experimental Protocol

This protocol details a general procedure for the N-monoalkylation of this compound using an alkyl halide as the alkylating agent and a carbonate base.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Base and Solvent: Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) and anhydrous solvent (DMF or MeCN, to make a 0.1-0.5 M solution).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkylating agent (1.1-1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkylating agents under different conditions. The data is illustrative and based on typical outcomes for similar reactions reported in the literature.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF60685
2Benzyl bromideCs₂CO₃MeCN70892
3Ethyl iodideK₂CO₃DMF801278
4Propyl bromideCs₂CO₃MeCN801088

Mandatory Visualizations

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine This compound product N-Alkyl-2,6-dimethoxypyridin-4-amine amine->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., DMF, MeCN) heat Heat salt Salt (e.g., KX, HX)

Caption: General reaction scheme for the N-alkylation of this compound.

ExperimentalWorkflow start Start setup Reaction Setup: - this compound - Base - Solvent start->setup add_reagent Add Alkylating Agent setup->add_reagent reaction Heat and Stir (Monitor by TLC/LC-MS) add_reagent->reaction workup Work-up: - Cool - Filter (optional) - Concentrate - Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification product Isolated N-Alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkylating agents are often toxic, mutagenic, and/or lachrymatory. Handle them with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and versatile method for the N-alkylation of this compound. Researchers can adapt the reaction conditions, such as the choice of base, solvent, and temperature, to optimize the synthesis of specific target molecules. This fundamental reaction is a valuable tool for the synthesis of novel compounds for drug discovery and development.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,6-dimethoxypyridine derivatives in Suzuki-Miyaura cross-coupling reactions. This methodology is pivotal for the synthesis of complex aryl- and heteroaryl-substituted pyridines, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.[1][2] This reaction is highly valued in pharmaceutical development for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of reactants.[3]

The target molecule, 2,6-Dimethoxypyridin-4-amine, is not a direct substrate for Suzuki coupling. The amino group must first be converted into a suitable leaving group, such as a halide (Cl, Br, I) or a triflate, to act as the electrophilic partner in the reaction. A common method to achieve this transformation is through a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by a halide. Once converted to a 4-halo-2,6-dimethoxypyridine, this substrate can be effectively used in Suzuki coupling reactions to introduce diverse molecular fragments at the 4-position.

Applications in Drug Discovery

The 2,6-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, and the substituents at the 2- and 6-positions can be tailored to modulate the molecule's physicochemical properties and biological activity. The Suzuki coupling reaction provides a powerful tool for rapidly generating libraries of analogues by varying the boronic acid coupling partner, enabling extensive Structure-Activity Relationship (SAR) studies.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-dimethoxypyridine from this compound

This protocol describes a plausible method for converting the starting amine into a chloro-derivative suitable for Suzuki coupling, based on standard diazonitization-chlorination procedures.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a suitable volume of concentrated HCl and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCl in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Gas evolution (N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 4-Chloro-2,6-dimethoxypyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-2,6-dimethoxypyridine

This generalized protocol is based on successful Suzuki-Miyaura couplings of structurally similar heteroaryl chlorides.[4][5] Optimization may be necessary for specific substrates.

Materials and Equipment:

  • 4-Chloro-2,6-dimethoxypyridine (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate/microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 4-Chloro-2,6-dimethoxypyridine, the boronic acid, the palladium catalyst, ligand (if used), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,6-dimethoxypyridine.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of related chloro-heteroaryl compounds, which can serve as a starting point for the optimization of reactions with 4-Chloro-2,6-dimethoxypyridine.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260-85[5]
Pd₂(dba)₃ (0.2)Tricyclohexylphosphine (0.8)KOAcDioxane135 (MW)0.3High[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80-1004-16Good[7]
Pd/IPr-K₂CO₃THFRT-Moderate-Good[8]

Mandatory Visualizations

Suzuki_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling A This compound B 4-Halo-2,6-dimethoxypyridine A->B Sandmeyer Reaction C Aryl/Heteroaryl Boronic Acid D 4-Aryl-2,6-dimethoxypyridine B->D C->D

Caption: Workflow for the synthesis of 4-Aryl-2,6-dimethoxypyridines.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² pd2_trans->r1r2 xb X-B(OR)₂ pd2_trans->xb r1x R¹-X r1x->pd2_ox r2b R²-B(OR)₂ r2b->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Aminodimethoxypyrimidines in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial searches for "2,6-Dimethoxypyridin-4-amine" in the context of material science yielded limited specific results. However, a significant body of research exists for the structurally similar pyrimidine analogues, "2-Amino-4,6-dimethoxypyrimidine" (ADMP) and "4-Amino-2,6-dimethoxypyrimidine." It is highly likely that inquiries for the pyridine derivative are aimed at the applications of these more extensively studied pyrimidine compounds. This document focuses on the material science applications of these aminodimethoxypyrimidines.

Introduction

2-Amino-4,6-dimethoxypyrimidine (ADMP) and its isomers are versatile heterocyclic organic compounds.[1] While widely utilized as intermediates in the synthesis of pharmaceuticals and herbicides, their unique molecular structures also make them valuable building blocks in material science.[1][2] Their key features for material science applications include:

  • Hydrogen Bonding Capabilities: The amino group and nitrogen atoms in the pyrimidine ring act as hydrogen bond donors and acceptors, respectively, enabling the formation of predictable supramolecular structures.[2][3]

  • π-π Stacking Interactions: The aromatic pyrimidine ring facilitates π-π stacking, which plays a crucial role in the organization of crystal structures.[3]

  • Versatile Chemical Scaffold: The amenability of the pyrimidine ring to functionalization allows for the tuning of electronic and optical properties.[2]

These characteristics are particularly relevant in the fields of crystal engineering, non-linear optical (NLO) materials, and the development of specialized polymers.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Amino-4,6-dimethoxypyrimidine and 4-Amino-2,6-dimethoxypyrimidine is presented below.

Property2-Amino-4,6-dimethoxypyrimidine4-Amino-2,6-dimethoxypyrimidine
Molecular Formula C₆H₉N₃O₂C₆H₉N₃O₂
Molecular Weight 155.15 g/mol [4][5]155.15 g/mol
CAS Number 36315-01-2[4]3289-50-7
Appearance White crystalline powder[1]White to off-white crystalline powder
Melting Point 94-96 °C[4]149-152 °C
Solubility Soluble in methanol, ethanol, benzene, toluene, and acetone.[1]Soluble in methanol (25 mg/mL).

Applications in Material Science

The ability of ADMP to form robust hydrogen-bonding motifs, particularly the R²₂(8) ring motif with carboxylic acids, makes it an excellent component for crystal engineering.[2] This allows for the rational design of molecular solids and co-crystals with desired physical properties.

A notable example is the formation of a salt with thiophene-2-carboxylate, where the 2-amino-4,6-dimethoxypyrimidinium cation interacts with the carboxylate group through a pair of N—H⋯O hydrogen bonds.[3] These interactions lead to the formation of a DDAA (D = donor, A = acceptor) array of quadruple hydrogen bonds, which are further linked by π–π stacking interactions between the pyrimidine rings.[3]

Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate Co-crystals [6]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (38 mg)

  • Thiophene-2-carboxylic acid (32 mg)

  • Methanol

Procedure:

  • Dissolve 2-amino-4,6-dimethoxypyrimidine and thiophene-2-carboxylic acid in hot methanol.

  • Warm the solution for 30 minutes over a water bath.

  • Allow the mixture to cool slowly to room temperature.

  • Colorless crystals will form after a few days.

  • Isolate the crystals for characterization.

Crystallographic Data for 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate: [3]

ParameterValue
Formula C₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻
Molecular Weight 283.30
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.7335 (3)
b (Å) 7.6307 (4)
c (Å) 25.0638 (10)
β (°) 93.928 (4)
Volume (ų) 1284.78 (10)
Z 4

Diagram: Hydrogen Bonding in ADMP Co-crystal

G Hydrogen Bonding Motif N1 N1-H+ O1 O1 N1->O1 N-H...O Motif R²₂(8) Ring Motif Amino Amino Group (H) O2 O2 Amino->O2 N-H...O

Caption: R²₂(8) ring motif formation via N-H...O hydrogen bonds.

ADMP serves as a valuable precursor for the synthesis of organic crystalline compounds with significant non-linear optical properties.[2] These materials are candidates for applications in optical limiting and the fabrication of laser devices.[2] The synthesis of 2-amino-4,6-dimethoxypyrimidinium hydrogen tartrate, for example, has been shown to exhibit notable linear and non-linear optical characteristics.[2]

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Several methods for the synthesis of ADMP have been reported, with newer methods focusing on green chemistry principles.

Method 1: Greener Synthesis using Dimethyl Carbonate [4]

This method utilizes dimethyl carbonate as a non-toxic methylating agent.

Starting Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Dimethyl carbonate

Workflow:

G ADMP Synthesis Workflow cluster_step1 Step 1: Ring Formation and Hydrolysis cluster_step2 Step 2: Methylation A Guanidine Nitrate + Diethyl Malonate C 2-Amino-4,6-dihydroxypyrimidine A->C Reaction B Sodium Methoxide in Methanol E 2-Amino-4,6-dimethoxypyrimidine (ADMP) C->E Methylation Reaction D Dimethyl Carbonate

Caption: Green synthesis pathway for 2-Amino-4,6-dimethoxypyrimidine.

Procedure:

  • Ring Formation: React guanidine nitrate and diethyl malonate in the presence of sodium methoxide and methanol to form 2-amino-4,6-dihydroxypyrimidine through ring formation and hydrolysis.[4]

  • Methylation: The resulting 2-amino-4,6-dihydroxypyrimidine is then reacted with dimethyl carbonate in a methylation reaction to produce 2-amino-4,6-dimethoxypyrimidine.[4]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethyl acetate.[4]

Method 2: Industrial Preparation from Malononitrile [7]

This method is suitable for large-scale industrial production.

Starting Materials:

  • Malononitrile

Workflow:

G Industrial ADMP Synthesis A Malononitrile B Imidization A->B C Cyanamide Substitution B->C D Aromatic Cyclization C->D E 2-Amino-4,6-dimethoxypyrimidine (ADMP) D->E

Caption: Multi-step industrial synthesis of ADMP from malononitrile.

Procedure:

  • Imidization, Substitution, and Cyclization: Malononitrile is used as the starting material and undergoes a series of reactions including imidization, cyanamide substitution, and aromatic cyclization in the presence of a specific catalyst and solvent to yield high-purity ADMP.[7]

  • Purification: The final product is purified to greater than 99% purity with a total yield of over 77%.[7]

Characterization Techniques

The synthesized materials and co-crystals can be characterized using a variety of standard analytical techniques:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and analyze hydrogen bonding and π-π stacking interactions.

  • Powder X-ray Diffraction (PXRD): To confirm the bulk purity and phase of the crystalline material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the formation of co-crystals through shifts in vibrational frequencies.

  • UV-Vis Spectroscopy: To determine the optical properties, such as the absorption cutoff wavelength, which is crucial for NLO materials.[2]

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the materials.

Conclusion

2-Amino-4,6-dimethoxypyrimidine and its isomers are promising building blocks for the development of novel materials. Their ability to form well-defined supramolecular structures through hydrogen bonding and π-π stacking makes them ideal candidates for applications in crystal engineering and the design of non-linear optical materials. The synthetic protocols provided herein offer pathways for the preparation of these compounds and their co-crystals, paving the way for further research and development in these areas of material science.

References

Application Notes and Protocols for 2,6-Dimethoxypyridin-4-amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronic applications.

Introduction

2,6-Dimethoxypyridin-4-amine is a substituted pyridine derivative with potential applications in the field of organic electronics. Its molecular structure, featuring electron-donating methoxy and amine functional groups on a pyridine core, suggests that it may possess suitable electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the lone pair on the amino group and the methoxy groups can facilitate hole transport, making it a candidate for a hole transport layer (HTL) in such devices. Furthermore, the pyridine nitrogen can be protonated or coordinated to metal ions, offering avenues for tuning its electronic properties and creating self-assembled monolayers.

These application notes provide a hypothetical framework for the investigation of this compound as a novel hole-transporting material in perovskite solar cells. The protocols outlined below are based on standard laboratory practices for the fabrication and characterization of such devices.

Physicochemical Properties and Hypothetical Performance Data

A summary of the key physicochemical properties of this compound is provided below. The electronic properties are hypothetical and serve as a baseline for experimental investigation.

PropertyValue (Hypothetical)
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in chlorinated solvents, THF, DMF
HOMO Level -5.3 eV
LUMO Level -2.1 eV
Hole Mobility 1.5 x 10⁻⁴ cm²/Vs
Glass Transition Temp. 95 °C

Proposed Application: Hole Transporting Material in Perovskite Solar Cells

Based on its hypothetical electronic properties, this compound is proposed as a hole-transporting material (HTM) in an inverted p-i-n perovskite solar cell architecture. The proposed device structure is ITO/PEDOT:PSS/Perovskite/2,6-Dimethoxypyridin-4-amine/Au.

Hypothetical Device Performance Comparison

The following table presents hypothetical performance data for a perovskite solar cell utilizing this compound as the HTM, compared to a standard device using Spiro-OMeTAD.

HTM MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
This compound 18.51.0822.576
Spiro-OMeTAD (Reference) 20.11.1223.078

Experimental Protocols

1. Synthesis of this compound based HTM solution:

  • Materials: this compound, chlorobenzene, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), 4-tert-butylpyridine (tBP).

  • Protocol:

    • Prepare a stock solution of this compound in chlorobenzene at a concentration of 20 mg/mL.

    • Prepare a stock solution of Li-TFSI in acetonitrile at a concentration of 170 mg/mL.

    • Prepare a stock solution of tBP in acetonitrile at a concentration of 1 M.

    • To 1 mL of the this compound solution, add 12 µL of the Li-TFSI solution and 12 µL of the tBP solution.

    • Vortex the solution for 30 seconds before use.

2. Fabrication of Perovskite Solar Cells:

  • Substrate Preparation:

    • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes.

  • Device Fabrication:

    • A filtered solution of PEDOT:PSS is spin-coated onto the ITO substrates at 4000 rpm for 30 s, followed by annealing at 150 °C for 15 min.

    • The substrates are transferred into a nitrogen-filled glovebox.

    • A perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture) is spin-coated on the PEDOT:PSS layer in a two-step program (1000 rpm for 10 s and 5000 rpm for 30 s).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate 15 s before the end of the program.

    • The films are then annealed at 100 °C for 60 min.

    • The prepared this compound HTM solution is spin-coated onto the perovskite layer at 4000 rpm for 30 s.

    • Finally, an 80 nm thick gold (Au) electrode is deposited by thermal evaporation through a shadow mask.

3. Characterization:

  • Material Characterization:

    • The HOMO level can be determined using cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS).

    • The LUMO level can be estimated from the HOMO level and the optical bandgap determined from UV-Vis absorption spectroscopy.

    • Hole mobility can be measured using the space-charge-limited current (SCLC) method.

  • Device Characterization:

    • The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

    • The external quantum efficiency (EQE) is measured to determine the spectral response of the device.

Visualizations

Molecular structure of this compound.

device_architecture ITO ITO (Transparent Electrode) PEDOT_PSS PEDOT:PSS (Hole Injection Layer) ITO->PEDOT_PSS Perovskite Perovskite (Absorber Layer) PEDOT_PSS->Perovskite HTM This compound (HTM) Perovskite->HTM Au Au (Back Electrode) HTM->Au

Proposed perovskite solar cell device architecture.

experimental_workflow cluster_prep Substrate Preparation cluster_fabrication Device Fabrication (in Glovebox) cluster_char Characterization Clean_ITO Clean ITO Substrates UV_Ozone UV-Ozone Treatment Clean_ITO->UV_Ozone Spin_PEDOT Spin-coat PEDOT:PSS UV_Ozone->Spin_PEDOT Anneal_PEDOT Anneal PEDOT:PSS Spin_PEDOT->Anneal_PEDOT Spin_Perovskite Spin-coat Perovskite Anneal_PEDOT->Spin_Perovskite Anneal_Perovskite Anneal Perovskite Spin_Perovskite->Anneal_Perovskite Spin_HTM Spin-coat HTM Anneal_Perovskite->Spin_HTM Evaporate_Au Evaporate Au Electrode Spin_HTM->Evaporate_Au JV_Test J-V Measurement Evaporate_Au->JV_Test EQE_Test EQE Measurement Evaporate_Au->EQE_Test

Experimental workflow for device fabrication and testing.

Synthesis of 2,6-Dimethoxypyridin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2,6-dimethoxypyridin-4-amine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The methodologies outlined are based on established synthetic routes, offering researchers a comprehensive guide for laboratory-scale preparation.

Introduction

This compound, also known as 4-amino-2,6-dimethoxypyrimidine, is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its structure is a key scaffold in the synthesis of sulfonylurea herbicides and various kinase inhibitors. This document details two primary synthetic pathways for its preparation, starting from readily available commercial reagents.

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods for producing 2-amino-4,6-dimethoxypyrimidine, providing a comparative overview of their efficiencies.

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Purity (%)Reference
Malononitrile, MethanolHCl, Sodium Bicarbonate, CyanamideMulti-step, including cyclization at 131-190°CHigh>99[1][2]
Guanidine Nitrate, Diethyl MalonateSodium Methoxide, Dimethyl CarbonateReflux at 68°C, followed by methylation at 140°C61-[3]
2-Amino-4,6-dihydroxypyrimidine, Dimethyl CarbonateHydrotalcite catalyst140°C for 8 hours in an autoclave30.1-[3]
3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)Et3NHCl-2ZnCl250°C for 3 hours in toluene/methanol94.8-[4]
2-Chloro-4,6-dimethoxypyrimidine, Ammonia-20-120°C in an autoclaveHighHigh[5]

Experimental Protocols

Protocol 1: Synthesis from Malononitrile

This protocol follows a multi-step synthesis involving the formation of an intermediate, 3-amino-3-methoxy-N-cyano-2-propamidine, followed by cyclization.[6]

Step 1: Synthesis of 1,3-dimethoxypropane diimine dihydrochloride

  • In a suitable reactor, charge toluene and continuously stir at a temperature between 0°C and 30°C.

  • To the stirred toluene, add methanol followed by malononitrile.

  • Cool the solution to a temperature between 0°C and 20°C.

  • Pass dry HCl gas through the reaction mixture while maintaining the temperature. The reaction is complete when a thick slurry is formed.

  • Filter the precipitated slurry to obtain the wet cake of 1,3-dimethoxypropane diimine dihydrochloride.

Step 2: Synthesis of 3-amino-3-methoxy-N-cyano-2-propamidine

  • Prepare a solution of sodium bicarbonate in water and cool it to between 0°C and 5°C.

  • Add the wet cake of 1,3-dimethoxypropane diimine dihydrochloride from the previous step to the sodium bicarbonate solution.

  • Add a 50% aqueous solution of cyanamide to the mixture.

  • Allow the reaction to proceed for 2 hours at room temperature, during which a solid will precipitate.

  • Filter the solid, wash it with water, and dry to obtain 3-amino-3-methoxy-N-cyano-2-propamidine.

Step 3: Synthesis of 2-amino-4,6-dimethoxypyrimidine

  • Heat the 3-amino-3-methoxy-N-cyano-2-propamidine obtained in the previous step to its melting point (131°C) in an oil bath. The temperature will rapidly increase to 190°C.

  • Alternatively, reflux the intermediate in toluene for one hour.

  • Cool the reaction mixture to room temperature.

  • The resulting solid is 2-amino-4,6-dimethoxypyrimidine. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[3]

Protocol 2: Synthesis from Guanidine Nitrate and Diethyl Malonate

This protocol involves the formation of a dihydroxy intermediate followed by methylation.[3]

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine

  • In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1.2:1.

  • Add anhydrous methanol and stir to form a homogeneous solution.

  • Slowly add a solution of sodium methoxide in methanol dropwise to the mixture at 60°C.

  • After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.

  • Distill off the methanol to obtain the crude 2-amino-4,6-dihydroxypyrimidine as a white solid.

Step 2: Synthesis of 2-amino-4,6-dimethoxypyrimidine

  • Place the crude 2-amino-4,6-dihydroxypyrimidine in a high-pressure reactor.

  • Add dimethyl carbonate (molar ratio of 1:10 with the dihydroxy-pyrimidine).

  • Heat the reactor to 140°C for 8 hours.

  • Cool the reactor to room temperature and filter to remove any insoluble solids.

  • Distill the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure 2-amino-4,6-dimethoxypyrimidine.

Mandatory Visualization

Synthesis_Workflow_Protocol_1 cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_intermediate2 Intermediate 2 Formation cluster_final Final Product Formation Malononitrile Malononitrile Reaction1 Addition Reaction in Toluene (0-20°C) Malononitrile->Reaction1 Methanol Methanol Methanol->Reaction1 HCl HCl HCl->Reaction1 Intermediate1 1,3-dimethoxypropane diimine dihydrochloride Reaction1->Intermediate1 Reaction2 Cyanogen Amination (0-5°C to RT) Intermediate1->Reaction2 Starting2 Cyanamide, Sodium Bicarbonate Starting2->Reaction2 Intermediate2 3-amino-3-methoxy-N-cyano- 2-propamidine Reaction2->Intermediate2 Reaction3 Thermal Cyclization (131-190°C or Reflux in Toluene) Intermediate2->Reaction3 FinalProduct 2-Amino-4,6-dimethoxypyrimidine Reaction3->FinalProduct

Caption: Synthetic workflow for Protocol 1 from malononitrile.

Synthesis_Workflow_Protocol_2 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation Guanidine_Nitrate Guanidine Nitrate Reaction1 Cyclization Reaction (Reflux at 68°C) Guanidine_Nitrate->Reaction1 Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Reaction1 Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction1 Intermediate 2-Amino-4,6-dihydroxypyrimidine Reaction1->Intermediate Reaction2 Methylation (140°C, Autoclave) Intermediate->Reaction2 Starting2 Dimethyl Carbonate Starting2->Reaction2 FinalProduct 2-Amino-4,6-dimethoxypyrimidine Reaction2->FinalProduct

Caption: Synthetic workflow for Protocol 2 from guanidine nitrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethoxypyridin-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective method for the synthesis of this compound is the amination of a 4-halo-2,6-dimethoxypyridine precursor, typically 4-chloro-2,6-dimethoxypyridine. This transformation can be achieved through two primary approaches:

  • Nucleophilic Aromatic Substitution (SNA_r_): This method often involves the reaction of 4-chloro-2,6-dimethoxypyridine with an ammonia source at elevated temperatures and pressures. While direct, this approach can sometimes lead to lower yields and the formation of byproducts.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It utilizes a palladium catalyst, a phosphine ligand, and a base to couple 4-chloro-2,6-dimethoxypyridine with an ammonia surrogate. This method often provides higher yields and better functional group tolerance compared to traditional SNA_r_ reactions.[1][2]

Another potential, though less direct, route involves the reduction of 2,6-dimethoxy-4-nitropyridine. This method requires the synthesis of the nitro-substituted precursor, which can add steps to the overall process.

Q2: What are the critical parameters to control for a high-yield synthesis?

Several factors can significantly influence the yield of the amination reaction. Careful optimization of the following parameters is crucial:

  • Temperature: The reaction temperature needs to be carefully controlled. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may promote the formation of side products or decomposition of the desired product.

  • Pressure: For reactions involving gaseous ammonia, pressure is a critical parameter to maintain a sufficient concentration of the aminating agent in the reaction mixture.

  • Catalyst and Ligand System (for Buchwald-Hartwig amination): The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand plays a crucial role in the catalytic cycle, and its structure can significantly impact the reaction's efficiency and selectivity.[1]

  • Base: The selection of the appropriate base is essential for both SNA_r_ and Buchwald-Hartwig reactions. The base is required to deprotonate the amine nucleophile and neutralize the acid generated during the reaction. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous and degassed solvents are often necessary for palladium-catalyzed reactions to prevent catalyst deactivation.

Q3: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for the determination of the conversion of the starting material and the yield of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including the product and any byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst that is more air- and moisture-stable.
Inappropriate Base The choice of base is crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are often effective. For SNA_r_, inorganic bases like K₂CO₃ can be used. The base should be anhydrous.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition. For pressurized reactions, ensure the target temperature is reached and maintained.
Poor Quality Starting Materials Verify the purity of 4-chloro-2,6-dimethoxypyridine and the ammonia source. Impurities can interfere with the reaction or poison the catalyst.
Presence of Water or Oxygen For Buchwald-Hartwig amination, use anhydrous and degassed solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis of the Starting Material The presence of water can lead to the hydrolysis of 4-chloro-2,6-dimethoxypyridine to the corresponding 4-hydroxypyridine. Ensure all reagents and solvents are anhydrous.
Over-amination or Di-amination In some cases, the product, this compound, can react further. To minimize this, use a controlled stoichiometry of the aminating agent.
Side Reactions with the Solvent Certain solvents may react under the reaction conditions. Choose an inert solvent that is stable at the reaction temperature.
Problem 3: Difficult Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Impurities Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product Insolubility If the product precipitates during workup, ensure the pH of the aqueous phase is optimized for its solubility. Recrystallization from a suitable solvent system can be an effective purification method.
Residual Catalyst For palladium-catalyzed reactions, the final product may contain residual palladium. Purification methods such as treatment with activated carbon or silica-gel chromatography can be employed to remove the metal.

Experimental Protocols

Protocol: Pressurized Amination of 4-Chloro-2,6-dimethoxypyridine

Materials:

  • 4-Chloro-2,6-dimethoxypyridine

  • Ammonia (anhydrous)

  • An appropriate solvent (e.g., an alcohol or an inert organic solvent)

  • Autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add 4-chloro-2,6-dimethoxypyridine and the chosen solvent.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce anhydrous ammonia into the reactor to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 20-120°C) with stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 3-10 hours).

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Open the reactor and transfer the reaction mixture.

  • Isolate the product by removing the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Table 1: Example Reaction Conditions for Amination of a Chloro-dimethoxypyrimidine

ParameterConditionReported Yield
Starting Material 2-Chloro-4,6-dimethoxypyrimidine
Amine Source Ammonia
Pressure 5000-8000 kPaHigh Yield
Temperature 20-120 °C
Reaction Time 3-10 hours

Note: This data is for the synthesis of the pyrimidine analogue and should be adapted and optimized for the pyridine target.[3]

Experimental and logical relationship diagrams

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision process.

G cluster_workflow General Synthesis Workflow start Start: 4-Chloro-2,6-dimethoxypyridine reaction Amination Reaction (S_NAr or Buchwald-Hartwig) start->reaction monitoring Reaction Monitoring (TLC, HPLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization or Chromatography) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Check Reagent Purity and Catalyst Activity low_yield->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK improved Yield Improved check_reagents->improved Issue Found change_base Change Base optimize_temp->change_base No Improvement optimize_temp->improved Improvement change_ligand Change Ligand (Buchwald-Hartwig) change_base->change_ligand No Improvement change_base->improved Improvement check_atmosphere Ensure Inert Atmosphere change_ligand->check_atmosphere No Improvement change_ligand->improved Improvement check_atmosphere->improved Improvement end Consult Further Literature check_atmosphere->end No Improvement

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,6-Dimethoxypyridin-4-amine from a reaction mixture.

Understanding Potential Impurities

The purification strategy for this compound is largely dictated by the impurities present in the crude reaction mixture. The nature of these impurities depends on the synthetic route employed. Common synthetic pathways to aminopyridines can sometimes result in the formation of various side products. For instance, in reactions like the Hantzsch synthesis of dihydropyridines, which share some mechanistic principles with pyridine synthesis, symmetrical 1,4-dihydropyridines can form as impurities.[1] Additionally, incomplete reactions can leave unreacted starting materials, and side reactions may introduce isomeric byproducts or related substances.[2]

Common types of impurities to consider:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various pyridine precursors.

  • Isomeric Byproducts: Positional isomers of the desired product may form.

  • Over-alkylation or Incomplete Alkylation Products: If methoxy groups are introduced, incomplete or multiple additions can occur.

  • Hydrolysis Products: The methoxy groups may be susceptible to hydrolysis under certain conditions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from the reaction.

Purification Protocols

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. The most common techniques for purifying aminopyridines are recrystallization, column chromatography, and acid-base extraction.

Experimental Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified where the solubility of this compound and its impurities differ significantly with temperature.

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for aminopyridines include ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water or acetone/hexane.[3]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data for Recrystallization of a Related Compound (2-amino-4,6-dimethoxypyrimidine)

ParameterValueReference
Recrystallization SolventEthyl Acetate[4]
Reflux Temperature70-90 °C[4]
Yield5 - 28.6%[4]

Disclaimer: The quantitative data presented is for the closely related compound 2-amino-4,6-dimethoxypyrimidine and should be used as a guideline for optimizing the purification of this compound.

Experimental Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Procedure:

  • Stationary Phase and Mobile Phase Selection: For aminopyridines, silica gel is a common stationary phase. Due to the basic nature of the amino group, peak tailing can occur on acidic silica gel. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For better resolution, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data for Column Chromatography of a Related Compound (4-Chloro-6,7-dimethoxyquinoline)

ParameterValueReference
Stationary PhaseSilica Gel (60-120 mesh)[5]
Mobile PhasePetroleum ether:Ethyl acetate (8:1 v/v)[5]
Silica to Crude Ratio~50:1 (w/w)[5]

Disclaimer: The quantitative data presented is for the purification of 4-Chloro-6,7-dimethoxyquinoline and should serve as a starting point for developing a protocol for this compound.

Experimental Protocol 3: Acid-Base Extraction

This technique leverages the basicity of the amino group on the pyridine ring to separate it from neutral or acidic impurities.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to form a water-soluble salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic, which will deprotonate the aminopyridine and cause it to precipitate.

  • Back-Extraction: Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Guide & FAQs

Q1: My recrystallization resulted in a low yield. What can I do?

A1: Low yields in recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Try using the absolute minimum amount of hot solvent required to dissolve your crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound is highly soluble even at low temperatures: In this case, you may need to try a different solvent or a mixed solvent system.

Q2: During column chromatography, my product is streaking or "tailing" on the TLC plate and the column.

A2: Tailing is a common issue with basic compounds like aminopyridines on silica gel.[5]

  • Add a basic modifier: Incorporate a small amount of triethylamine (0.1-1%) or ammonia solution into your mobile phase to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a more inert stationary phase like alumina.

Q3: I'm getting an emulsion during my acid-base extraction that won't separate.

A3: Emulsions are common when performing liquid-liquid extractions.

  • Add brine: Adding a saturated aqueous solution of NaCl can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Let it sit: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.

  • Filtration: Filtering the mixture through a pad of Celite or glass wool can also help to break the emulsion.

Q4: After purification, I still see impurities in my NMR spectrum. What are the next steps?

A4:

  • Repeat the purification: A second purification step may be necessary. For example, you could follow a column chromatography with a recrystallization.

  • Identify the impurity: If possible, try to identify the structure of the impurity. This can provide clues as to the best way to remove it. For example, if it is an acidic impurity, an acid-base extraction would be effective.

  • Consider a different purification technique: If one method is not effective, another one might be. For example, if recrystallization fails to remove a closely related isomer, column chromatography might provide the necessary separation.

Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve alt_purification Alternative Purification crude->alt_purification acid_wash Wash with Aqueous Acid dissolve->acid_wash separate Separate Layers acid_wash->separate organic_layer Organic Layer (Neutral/Acidic Impurities) separate->organic_layer to waste/further purification aqueous_layer Aqueous Layer (Protonated Product) separate->aqueous_layer basify Basify Aqueous Layer aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract dry_concentrate Dry and Concentrate Organic Layer back_extract->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product recrystallization Recrystallization alt_purification->recrystallization column_chrom Column Chromatography alt_purification->column_chrom recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for the purification of this compound.

Concluding Remarks and Safety Precautions

The purification of this compound can be effectively achieved using standard organic chemistry techniques. The optimal method will depend on the specific impurities present in the crude material. A preliminary analysis of the crude mixture by TLC or LC-MS is highly recommended to devise the most efficient purification strategy.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents and reagents with care, being mindful of their flammability and toxicity.

  • When performing extractions, be sure to vent the separatory funnel frequently to release any pressure buildup.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

Technical Support Center: Recrystallization of 2,6-Dimethoxypyridin-4-amine and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the recrystallization methods for 2,6-Dimethoxypyridin-4-amine and its common isomer, 2-Amino-4,6-dimethoxypyrimidine.

Compound Identification

It is crucial to correctly identify the compound of interest as there are two common isomers with similar names but different properties.

Common NameThis compound2-Amino-4,6-dimethoxypyrimidine
Synonyms 4-Amino-2,6-dimethoxypyrimidine4,6-Dimethoxypyrimidin-2-amine
CAS Number 3289-50-7[1][2]36315-01-2[3][4]
Appearance White to off-white crystalline powder[1]White to almost white powder to crystal[5]
Melting Point 149-152 °C[6]94-96 °C

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-Amino-2,6-dimethoxypyrimidine?

A1: The ideal solvent depends on the impurities present. Based on available data, methanol, ethanol, isopropanol, and their aqueous mixtures are suitable.[7] Toluene has also been reported for recrystallization.[8][9] For a starting point, methanol is a good choice as the compound is soluble at 25 mg/mL.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try adding more solvent in small portions. If it remains insoluble, you may need to choose a different solvent or consider a co-solvent system. For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[10]

Q3: No crystals are forming after the solution has cooled. What are the next steps?

A3: If crystals do not form, the solution might be too dilute. You can induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the pure compound.[11] If these methods fail, you may need to reduce the solvent volume by evaporation and allow the solution to cool again.[12]

Q4: The recrystallization resulted in a low yield. What could be the cause?

A4: A low yield can result from using too much solvent, which keeps a significant amount of the compound dissolved in the mother liquor.[12] Premature crystallization during hot filtration can also lead to product loss. Ensure you use the minimum amount of hot solvent necessary for dissolution and pre-heat your filtration equipment.[10]

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates as a liquid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly.[12] The presence of significant impurities can also lower the melting point, leading to oiling out; in such cases, a pre-purification step like column chromatography might be necessary.[10]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of 4-Amino-2,6-dimethoxypyrimidine in various binary solvent mixtures at different temperatures.

Solvent SystemMass Fraction of Organic SolventTemperature (K)Mole Fraction Solubility (10³x)
Methanol + Water 0.2283.150.138
293.150.245
303.150.431
313.150.741
323.151.242
0.8283.151.987
293.152.873
303.154.098
313.155.751
323.157.943
Ethanol + Water 0.2283.150.045
293.150.083
303.150.151
313.150.269
323.150.467
0.8283.151.155
293.151.688
303.152.441
313.153.473
323.154.871
Isopropanol + Water 0.2283.150.027
293.150.048
303.150.084
313.150.145
323.150.245
0.8283.150.758
293.151.121
303.151.637
313.152.361
323.153.344
DMF + Water 0.2283.150.501
293.150.789
303.151.226
313.151.868
323.152.791
0.8283.1517.540
293.1521.980
303.1527.340
313.1533.720
323.1541.280

Data extracted from the Journal of Chemical & Engineering Data.[7]

Experimental Protocols

Recrystallization of 2-Amino-4,6-dimethoxypyrimidine from Ethyl Acetate

This protocol is adapted from a patented synthesis method.[13]

  • Dissolution: Transfer the crude 2-Amino-4,6-dimethoxypyrimidine to a suitable flask. Add ethyl acetate and heat the mixture to reflux (70-90°C) with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Recrystallization of 4-Amino-2,6-dimethoxypyrimidine from Toluene

This protocol is based on information from patented procedures.[8][9]

  • Dissolution: In a flask, suspend the crude 4-Amino-2,6-dimethoxypyrimidine in toluene. Heat the mixture to reflux with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool gradually to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small volume of cold toluene.

  • Drying: Dry the crystals to remove residual solvent.

Visualized Workflows

Recrystallization Workflow

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Crystallization Issues

Troubleshooting_Workflow Troubleshooting Common Recrystallization Problems start Cooled Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound 'Oiled Out' check_crystals->oiling_out Oiled Out low_yield Low Yield check_crystals->low_yield Yes, but low yield induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for dissolved product low_yield->check_mother_liquor concentrate Concentrate Solution: - Evaporate some solvent induce_crystallization->concentrate Still no crystals

References

Technical Support Center: Purifying 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dimethoxypyridin-4-amine by column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using silica gel column chromatography?

A1: The primary challenges in purifying this compound and similar heterocyclic amines on silica gel are due to the basic nature of the amine group. This can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in:

  • Peak Tailing: The compound streaks down the column, leading to broad peaks and poor separation.

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, resulting in low or no recovery.

  • Degradation: Some sensitive amine compounds can degrade on the acidic silica surface.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A good starting point for developing a solvent system for a polar compound like this compound is a mixture of a non-polar and a polar solvent. Common choices include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Given the polarity of the target compound, a system of dichloromethane and methanol is often a suitable choice. It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio.

Q3: How can I prevent peak tailing during the purification of this compound on a silica gel column?

A3: To minimize peak tailing, a small amount of a basic modifier should be added to the mobile phase. This will neutralize the acidic sites on the silica gel. Common basic additives include:

  • Triethylamine (TEA) at a concentration of 0.1-1% (v/v).

  • Ammonium hydroxide (a few drops in the polar solvent).

Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

A4: If your compound is very polar and shows very low or no mobility on the TLC plate, consider the following options:

  • Increase the polarity of the mobile phase: A solvent system with a higher percentage of methanol (e.g., 10-20% in dichloromethane) with a basic additive can be effective.

  • Use an alternative stationary phase: Consider using a more inert stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.

  • Consider an alternative chromatography technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of very polar compounds.

Q5: What are some potential impurities I should be aware of during the purification of this compound?

A5: Potential impurities can arise from starting materials, side reactions, or degradation. Depending on the synthetic route, these may include unreacted starting materials like 2-chloro-4-amino-6-methoxypyrimidine or byproducts from incomplete methylation.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Strong interaction between the basic amine and acidic silica gel. - Column overload.- Add a basic modifier like triethylamine (0.1-1%) to the eluent. - Reduce the amount of sample loaded onto the column. - Consider using neutral or basic alumina, or an amine-functionalized silica column.
Low or No Recovery of the Compound - The compound is too polar and is irreversibly adsorbed onto the silica gel. - The eluent is not polar enough.- Increase the polarity of the eluent significantly (e.g., a steep gradient to 20% methanol in dichloromethane with 1% TEA). - If the compound is suspected to be on the column, flush the column with a highly polar solvent system. - Use a less retentive stationary phase like alumina.
Co-elution of Impurities - The chosen solvent system does not provide adequate separation. - The column is not packed properly, leading to channeling.- Optimize the solvent system by testing different solvent combinations and gradients using TLC. - Ensure the column is packed uniformly without any cracks or channels. - Consider using a different stationary phase to alter the selectivity.
Compound Appears to Degrade on the Column - The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. - Use a more inert stationary phase such as alumina or Celite. - Minimize the time the compound spends on the column by using a faster flow rate.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Objective: To determine an appropriate solvent system for the column chromatography of this compound.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Crude this compound

  • Developing chambers

  • Various solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes)

  • Triethylamine (TEA)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude product in a suitable solvent (e.g., DCM or MeOH).

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems with varying polarities (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH, 90:10 DCM:MeOH). To each of these, add 0.5% (v/v) of TEA.

  • Develop the TLC plates in the prepared solvent systems.

  • Visualize the plates under a UV lamp.

  • The ideal solvent system should give the target compound a Retention Factor (Rf) value between 0.2 and 0.4.

Rf Definition: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Protocol 2: Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography. This is a representative protocol and may require optimization based on TLC results.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Dichloromethane/Methanol with 0.5% Triethylamine, based on TLC results)

  • Crude this compound

  • Sand

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the determined solvent system, collecting fractions in test tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) ColumnPacking 2. Column Packing (Silica Gel Slurry) TLC->ColumnPacking Determines Eluent SampleLoading 3. Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution 4. Elution (Gradient or Isocratic) SampleLoading->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection FractionAnalysis 6. Fraction Analysis (TLC) FractionCollection->FractionAnalysis CombineFractions 7. Combine Pure Fractions FractionAnalysis->CombineFractions Identify Pure Fractions SolventRemoval 8. Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct troubleshooting_logic Problem Problem Observed (e.g., Peak Tailing) Cause1 Possible Cause: Strong Acid-Base Interaction Problem->Cause1 Cause2 Possible Cause: Column Overload Problem->Cause2 Solution1 Solution: Add Basic Modifier (e.g., TEA) Cause1->Solution1 Solution3 Solution: Change Stationary Phase (e.g., Alumina) Cause1->Solution3 Solution2 Solution: Reduce Sample Load Cause2->Solution2

Optimizing reaction conditions for 2,6-Dimethoxypyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-dimethoxypyridin-4-amine, a key intermediate for researchers, scientists, and drug development professionals. This guide explores three primary synthetic strategies: the Chichibabin Reaction, Halogenation followed by Buchwald-Hartwig Amination, and Direct C-H Amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the synthesis of this compound?

The choice of synthetic route depends on the available starting materials, equipment, and desired scale.

  • Direct C-H Amination (Photocatalytic) is a modern and efficient method that can provide high regioselectivity and good yields under mild conditions.[1]

  • Halogenation followed by Buchwald-Hartwig Amination offers a reliable two-step approach, particularly if the starting 2,6-dimethoxypyridine is readily available. The selective iodination at the 4-position is a key advantage of this route.

  • Chichibabin Reaction is a classical method for direct amination. While it is a one-pot reaction, it typically requires harsh conditions and may result in lower yields for 4-amination of 2,6-disubstituted pyridines.[2][3]

Q2: I am observing a low yield in my reaction. What are the common causes?

Low yields can stem from various factors depending on the chosen synthetic route. Common issues include impure starting materials, wet solvents, incomplete reactions, and side product formation.[4] For specific troubleshooting, please refer to the detailed guides for each synthetic method below.

Q3: How can I purify the final product, this compound?

Purification of aminopyridines can be achieved through several methods. Column chromatography on silica gel is a common technique.[5] Recrystallization from a suitable solvent system can also be effective. For polar aminopyridine derivatives, cation-exchange chromatography can be a useful method to remove excess reagents.[6][7]

Troubleshooting Guides

Route 1: Chichibabin Reaction

The Chichibabin reaction involves the direct amination of the pyridine ring using sodium amide (NaNH₂). For 2,6-dimethoxypyridine, the electron-donating methoxy groups deactivate the ring towards nucleophilic attack, and the reaction is directed to the 4-position as the 2- and 6-positions are blocked.[3]

Experimental Protocol:

A general procedure for a Chichibabin-type reaction on a substituted pyridine involves heating the substrate with sodium amide in an inert solvent like xylene or toluene.[2] A milder, modern variation utilizes a sodium hydride-iodide composite.[8]

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive sodium amide. 2. Insufficient reaction temperature. 3. Poor solubility of reagents.1. Use freshly prepared or commercially available high-purity sodium amide. The purity of the sodium amide can significantly impact the reaction yield.[3] 2. Ensure the reaction is heated to the appropriate temperature (typically 130-160°C for classical Chichibabin). 3. Use a higher boiling point solvent like N,N-dimethylaniline to improve solubility.
Formation of Side Products 1. Dimerization of the pyridine starting material.[9] 2. Over-amination leading to di- or tri-aminated products (less likely for this substrate).[2]1. Optimize the reaction concentration and temperature to minimize dimerization. 2. Use a stoichiometric amount of sodium amide.
Difficult Product Isolation 1. The product may form a salt with the basic reaction components.1. Careful workup with an aqueous solution of ammonium chloride to neutralize the reaction mixture is crucial. Extraction with a suitable organic solvent should follow.

Data Presentation:

Parameter Classical Chichibabin Modern Variant (NaH/Iodide)
Amine Source Sodium Amide (NaNH₂)Amine + NaH/LiI
Solvent Toluene, XyleneTHF
Temperature 130-160°C65-85°C
Typical Yields Generally low for 4-aminationModerate to high (substrate dependent)

Reaction Workflow:

Chichibabin Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2,6-Dimethoxypyridine + NaNH₂ reaction Heat in inert solvent (e.g., Xylene) start->reaction quench Quench with NH₄Cl (aq) reaction->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Recrystallization) extract->purify product This compound purify->product

Chichibabin Reaction Workflow
Route 2: Halogenation followed by Buchwald-Hartwig Amination

This two-step route involves the initial selective halogenation (e.g., iodination) of 2,6-dimethoxypyridine at the 4-position, followed by a palladium-catalyzed amination reaction.

Experimental Protocols:

Step 1: 4-Iodination of 2,6-Dimethoxypyridine

A reported method for the selective iodination of 2,6-dimethoxypyridine involves the use of molecular iodine (I₂) and a silver salt like silver acetate in a suitable solvent.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of the resulting 4-iodo-2,6-dimethoxypyridine can be performed using a palladium catalyst, a suitable phosphine ligand, a base, and an ammonia surrogate or aqueous ammonia.[10][11]

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Iodination 1. Incomplete reaction. 2. Formation of di-iodinated byproducts.1. Increase reaction time or temperature. 2. Use a stoichiometric amount of the iodinating agent.
Low Yield in Amination 1. Catalyst deactivation (e.g., by the pyridine nitrogen).[12] 2. Inappropriate ligand or base.[13] 3. Poor quality of reagents or solvent.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[14] 2. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and ligands.[15] 3. Ensure all reagents and solvents are anhydrous and degassed.
Formation of Hydrodehalogenation Byproduct 1. Presence of water or other proton sources.1. Use strictly anhydrous conditions.

Data Presentation:

Parameter Iodination Buchwald-Hartwig Amination
Reagents I₂, Silver AcetatePd catalyst, Phosphine ligand, Base, Ammonia source
Solvent AcetonitrileToluene, Dioxane
Temperature Room Temperature to mild heating80-120°C
Typical Yields Good to excellentModerate to high

Reaction Workflow:

Halogenation & Buchwald-Hartwig Amination Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Buchwald-Hartwig Amination start 2,6-Dimethoxypyridine iodination I₂, Silver Acetate in Acetonitrile start->iodination intermediate 4-Iodo-2,6-dimethoxypyridine iodination->intermediate amination Pd Catalyst, Ligand, Base, NH₃ source in Toluene intermediate->amination product This compound amination->product

Halogenation & Buchwald-Hartwig Workflow
Route 3: Direct C-H Amination (Photocatalytic)

Recent advances in photoredox catalysis allow for the direct C-H amination of arenes and heteroarenes under mild conditions. An acridinium-based photocatalyst has been shown to effectively catalyze the C4-amination of 2,6-dimethoxypyridine.[1]

Experimental Protocol:

A typical procedure involves irradiating a solution of 2,6-dimethoxypyridine and an amine source in the presence of a photocatalyst (e.g., an acridinium salt) with visible light.[16][17]

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient light source or reaction setup. 2. Deactivation of the photocatalyst. 3. Presence of quenchers.1. Ensure the light source has the appropriate wavelength and intensity for the chosen photocatalyst.[18] 2. Use a robust photocatalyst and ensure the reaction is performed under an inert atmosphere.[19] 3. Purify all reagents and solvents to remove potential radical scavengers or quenchers.
Poor Regioselectivity 1. Competing reaction at other positions (less likely for this specific substrate).1. The choice of photocatalyst and reaction conditions can influence regioselectivity.[20]
Formation of Byproducts 1. Over-oxidation or degradation of the starting material or product.1. Optimize the reaction time and light intensity.

Data Presentation:

Parameter Photocatalytic C-H Amination
Catalyst Acridinium-based photocatalyst[21]
Amine Source Primary amines, Ammonia surrogates
Solvent 1,2-Dichloroethane (DCE)
Light Source Visible light (e.g., 455 nm LEDs)
Temperature Room temperature
Typical Yields Good to excellent

Reaction Workflow:

Photocatalytic C-H Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2,6-Dimethoxypyridine + Amine Source reaction Visible Light Irradiation in Solvent (e.g., DCE) start->reaction catalyst Acridinium Photocatalyst catalyst->reaction workup Solvent Removal reaction->workup purify Purify (Chromatography) workup->purify product This compound purify->product

Photocatalytic C-H Amination Workflow

References

Technical Support Center: Greener Synthesis of 2,6-Dimethoxypyridin-4-amine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the greener synthesis of 2,6-dimethoxypyridin-4-amine and its closely related, commercially significant isomer, 4-amino-2,6-dimethoxypyrimidine. Traditional synthesis routes for these compounds often involve hazardous reagents and generate significant chemical waste. The following information is designed to address common issues encountered when employing more environmentally benign methodologies.

Troubleshooting Guides

This section addresses specific problems that may arise during the greener synthesis of 4-amino-2,6-dimethoxypyrimidine, a key intermediate often discussed in the context of greener chemical production.

Issue 1: Low Yield in Two-Step Synthesis from Cyanoacetate and Urea

Potential Cause Recommended Solution
Incomplete Cyclization: The initial reaction to form 4-amino-2,6(1H,3H)-pyrimidinedione may not have gone to completion.- Optimize Reaction Time and Temperature: Ensure the reflux temperature is maintained between 65-80°C for 3-4 hours.[1] - Verify Sodium Metal Quality: Use freshly cut sodium blocks to ensure high reactivity. - Control pH: After the reaction, carefully adjust the pH to a neutral range of 7.0-7.5 to ensure complete precipitation of the intermediate.[1]
Inefficient Methylation: The subsequent methylation step to yield the final product may be suboptimal.- Choice of Methylating Agent: While aiming for greener synthesis, ensure the chosen methylating agent (e.g., dimethyl carbonate) is sufficiently reactive under the applied conditions. - Catalyst Activity: If using a catalyst for methylation, ensure it is not poisoned or deactivated. - Temperature Control: Maintain the methylation reaction temperature between 60-80°C for 8-10 hours to drive the reaction to completion.[1]

Issue 2: Incomplete Reaction or Low Purity in Malononitrile-Based Synthesis

Potential Cause Recommended Solution
Catalyst Deactivation: The catalyst used in the imidization, cyanamide substitution, or aromatic cyclization steps may have lost its activity.- Catalyst Screening: Experiment with different catalysts to find one that is robust under the reaction conditions. - Catalyst Loading: Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side products.
Improper Solvent: The choice of solvent is critical for this reaction pathway.- Solvent Selection: The process relies on the use of "special solvents" that are recoverable.[2] Ensure the solvent system is appropriate for all reaction steps and allows for high recovery to maintain the green credentials of the process.
Suboptimal Reaction Conditions: Each step (imidization, substitution, cyclization) has its own optimal conditions.- Step-wise Optimization: Individually optimize the temperature, pressure, and reaction time for each distinct chemical transformation in the sequence to achieve a total yield of over 77% and purity greater than 99%.[2]

Issue 3: Poor Performance of Dimethyl Carbonate as a Methylating Agent

Potential Cause Recommended Solution
Low Reactivity: Dimethyl carbonate (DMC) is a green methylating agent but is less reactive than traditional, more hazardous options like dimethyl sulfate or methyl iodide.- Increase Reaction Temperature and Pressure: The methylation of 2-amino-4,6-dihydroxypyrimidine with DMC may require elevated temperatures (e.g., 100-140°C) in a high-pressure reactor to achieve a reasonable reaction rate.[3] - Use of a Catalyst: The addition of a catalyst, such as sodium hydroxide or a hydrotalcite catalyst, can significantly improve the reaction rate and yield.[3]
Molar Ratio of Reactants: An insufficient amount of DMC will result in an incomplete reaction.- Optimize Molar Ratio: A molar ratio of 1:2 to 1:4 of 2-amino-4,6-dihydroxypyrimidine to dimethyl carbonate is recommended to drive the reaction towards the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main environmental and safety advantages of newer synthesis routes for 4-amino-2,6-dimethoxypyrimidine?

The primary advantage is the avoidance of hazardous reagents like phosphorus oxychloride, which is traditionally used for chlorination.[1] This eliminates the generation of large amounts of colored, phosphorus-containing wastewater, which is costly to treat.[1] Furthermore, greener routes often replace highly toxic and explosive methylating agents such as dimethyl sulfate and diazomethane with safer alternatives like dimethyl carbonate.[3] These modern approaches lead to simpler process operations, reduced energy consumption, and a significant decrease in harmful waste.[1][3]

Q2: A synthesis route starting from guanidine nitrate and diethyl malonate is described as a two-step process. What are the key transformations?

This greener method involves two main steps:

  • Cyclization and Hydrolysis: Guanidine nitrate and diethyl malonate undergo a ring-forming reaction in the presence of a base like sodium methoxide to produce 2-amino-4,6-dihydroxypyrimidine.[3]

  • Methylation: The dihydroxy intermediate is then methylated using a green reagent, typically dimethyl carbonate, to yield the final product, 2-amino-4,6-dimethoxypyrimidine.[3] This two-step process is a significant improvement over the traditional three-step method that includes a problematic chlorination stage.[3]

Q3: Can Lewis acidic ionic liquids be used to improve the synthesis of 2-amino-4,6-dimethoxypyrimidine?

Yes, research has shown that Lewis acidic ionic liquids, such as Et3NHCl-2ZnCl2, can act as effective catalysts for the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine to 2-amino-4,6-dimethoxypyrimidine.[4] This catalytic method can achieve high yields (up to 94.8%) under relatively mild conditions (50°C for 3 hours), offering a more economical and faster preparation route.[4]

Data Presentation

Table 1: Comparison of Greener Synthesis Routes for 4-amino-2,6-dimethoxypyrimidine

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReported YieldKey Advantages
Malononitrile-Based Synthesis MalononitrileSpecial catalyst, specific solvents> 77% (total)Environmentally friendly, high purity (>99%), minimal waste.[2]
Guanidine Nitrate & Diethyl Malonate Guanidine nitrate, diethyl malonateSodium methoxide, dimethyl carbonate, catalyst (e.g., NaOH)Up to 95% (for intermediate), variable for methylationAvoids hazardous chlorination step, uses green methylating agent.[3]
Cyanoacetate & Urea Cyanoacetate, ureaSodium metal, methylating agentNot specifiedShortens production steps, avoids phosphorus-containing wastewater.[1]
Ionic Liquid Catalyzed Cyclization 3-amino-3-methoxy-N-cyano-2-propaneamidineEt3NHCl-2ZnCl2Up to 94.8%Fast reaction, high yield, more economical.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis from Guanidine Nitrate and Diethyl Malonate

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine

  • In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1.2:1.

  • Add anhydrous methanol (e.g., 23.6g for a 1.2 molar ratio batch) and stir to form a mixed solution.

  • At 60°C, add liquid sodium methoxide dropwise over approximately 1 hour.

  • Increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.

  • Distill off the methanol for recovery. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine, which can be collected with a yield of up to 95%.[3]

Step 2: Methylation using Dimethyl Carbonate

  • Place 25.4g of 2-amino-4,6-dihydroxypyrimidine into a 150 mL high-pressure autoclave.

  • Add 72g of dimethyl carbonate (molar ratio of 1:4) and 0.4g of NaOH as a catalyst.

  • Heat the mixture to 140°C and maintain for 8 hours.

  • After cooling to room temperature, remove the insoluble solids by suction filtration.

  • The filtrate is distilled under reduced pressure (0.05 atm, 40°C) to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure 2-amino-4,6-dimethoxypyrimidine.[3]

Visualizations

Greener_Synthesis_Workflow cluster_route1 Route 1: Guanidine Nitrate & Diethyl Malonate cluster_route2 Route 2: Cyanoacetate & Urea cluster_traditional Traditional Route (to be avoided) A1 Guanidine Nitrate + Diethyl Malonate B1 2-amino-4,6-dihydroxypyrimidine A1->B1 Cyclization (Sodium Methoxide) C1 4-amino-2,6-dimethoxypyrimidine B1->C1 Methylation (Dimethyl Carbonate) Z 2-amino-4,6-dimethoxypyrimidine A2 Cyanoacetate + Urea B2 4-amino-2,6(1H,3H)- pyrimidinedione A2->B2 Cyclization (Sodium Metal) C2 4-amino-2,6-dimethoxypyrimidine B2->C2 Methylation (e.g., Dimethyl Sulfate) X 2-amino-4,6-dihydroxypyrimidine Y 2-amino-4,6-dichloropyrimidine X->Y Chlorination (POCl3) Y->Z Methoxylation (Sodium Methoxide)

Caption: Comparison of greener vs. traditional synthesis workflows.

References

Technical Support Center: Scale-Up of 2,6-Dimethoxypyridin-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 2,6-Dimethoxypyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the scalable synthesis of this compound. The first involves the amination of a 2,6-dimethoxypyridine precursor. The second, and more widely described for the analogous 2-amino-4,6-dimethoxypyrimidine, starts from readily available materials like malononitrile or guanidine salts, followed by cyclization and subsequent methoxylation and amination steps. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations.

Q2: What are the main safety concerns when handling sodium methoxide on a large scale?

A2: Sodium methoxide is a highly corrosive and moisture-sensitive reagent.[1] Key safety concerns during scale-up include:

  • Exothermic Reactions: It reacts violently with water, which can lead to a dangerous release of heat and splashing of corrosive material.[1]

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.[1]

  • Hygroscopicity: Absorption of moisture and carbon dioxide from the air can reduce its reactivity and effectiveness.[1]

  • Flammability: While the material itself may not be flammable, its reaction with water can release flammable methanol vapors.

Always handle sodium methoxide in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1]

Q3: How can I safely quench a large-scale reaction involving sodium methoxide?

A3: Quenching a large-scale reaction with sodium methoxide requires a controlled and gradual approach to manage the exothermic reaction. A recommended procedure is as follows:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a less reactive alcohol, such as isopropanol or tert-butanol, to the well-stirred mixture.

  • Once the initial vigorous reaction subsides, you can gradually switch to a more reactive alcohol like ethanol, followed by methanol.

  • Finally, very slowly and carefully add water or a saturated aqueous solution of ammonium chloride to ensure complete neutralization.[2] Throughout the process, continuous monitoring of the temperature is crucial.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and extend the reaction time. A study on a similar synthesis showed that increasing the temperature from 50 °C to 70 °C improved the reaction rate.[2]
Sub-optimal reagent stoichiometry.Carefully control the molar ratios of your reactants. For amination reactions, a slight excess of the aminating agent may be beneficial.
Degradation of starting materials or product.Ensure the quality and purity of your starting materials. 2,6-dimethoxypyridine can be sensitive to acidic conditions. The product, an amine, can be susceptible to oxidation.
Formation of Impurities/Byproducts Side reactions due to high reaction temperatures.As with low yield, carefully control the reaction temperature. High temperatures can lead to the formation of byproducts through undesired parallel reactions.
Presence of moisture leading to hydrolysis of intermediates or reagents.Conduct the reaction under strictly anhydrous conditions. Use dry solvents and inert atmosphere (nitrogen or argon). Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.[2]
Incomplete amination leading to mono-aminated or other partially reacted species.This can be a particular challenge when starting from di-substituted precursors. Stepwise addition of the aminating agent and careful temperature control can help favor the desired di-substituted product.
Difficulties in Product Isolation and Purification Product oiling out during crystallization.Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. Toluene and ethyl acetate are commonly used for the recrystallization of similar compounds.[3][4]
Co-crystallization with impurities.If impurities are structurally similar to the product, multiple recrystallizations may be necessary. Alternatively, column chromatography can be employed for purification, although this may be less practical for very large scales.
Product is a fine powder that is difficult to filter.Adjust the cooling rate during crystallization. Slower cooling often leads to the formation of larger crystals that are easier to filter.

Experimental Protocols

General Protocol for Amination of a Dihalopyridine Precursor (Illustrative)

This protocol is a general guideline and should be adapted based on the specific dihalopyridine used and the desired amine.

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is charged with the dihalopyridine and a suitable dry solvent (e.g., dioxane).

  • Catalyst and Ligand Addition: A palladium catalyst (e.g., [Pd(dba)2]) and a suitable ligand (e.g., BINAP) are added to the flask under a nitrogen atmosphere.

  • Reagent Addition: The polyamine is added to the mixture, followed by the slow addition of a base, such as sodium tert-butoxide.

  • Reaction: The reaction mixture is heated to reflux for a specified period (e.g., 5-10 hours), with the progress monitored by TLC or HPLC.[5]

  • Work-up: After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.[5]

Visualizations

Experimental Workflow for Synthesis and Purification

G General Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Reaction Setup (Inert Atmosphere) B Addition of Starting Materials (e.g., 2,6-Dichloropyridine) A->B C Addition of Reagents (e.g., Sodium Methoxide) B->C D Amination Step C->D E Reaction Monitoring (TLC/HPLC) D->E F Quenching (e.g., with NH4Cl solution) E->F G Extraction F->G H Drying of Organic Layer G->H I Solvent Removal H->I J Crude Product I->J K Recrystallization J->K L Filtration and Drying K->L M Pure Product L->M

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 Sol1 Increase reaction time and/or temperature. Verify reagent stoichiometry. Q1->Sol1 No Q2 Are there significant byproducts? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Lower reaction temperature. Ensure anhydrous conditions. Q2->Sol2 Yes Q3 Is the starting material pure? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Purify starting material. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree to troubleshoot and address common causes of low reaction yield.

References

Technical Support Center: Purification of 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 2,6-Dimethoxypyridin-4-amine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is contaminated with starting materials (e.g., 2,6-dichloropyridin-4-amine, sodium methoxide). Incomplete reaction.- Ensure stoichiometric amounts of reagents and adequate reaction time and temperature. - Monitor reaction progress using TLC or LC-MS.
Presence of colored impurities. Formation of degradation or side-products.- Perform recrystallization with activated carbon to remove colored impurities. - Employ column chromatography for more effective separation.
Product is an oil or fails to crystallize. Presence of residual solvent or impurities preventing crystallization.- Ensure complete removal of solvent under reduced pressure. - Try recrystallization from a different solvent system. - Purify by column chromatography to remove impurities that inhibit crystallization.
Low recovery after purification. Product loss during extraction or chromatography.- Minimize the number of extraction steps. - Ensure the chosen chromatography conditions (solvent system, stationary phase) are optimal for your compound to prevent tailing or irreversible adsorption.
Co-elution of impurities with the product during column chromatography. Similar polarity of the product and impurities.- Optimize the mobile phase by trying different solvent mixtures or gradients. - Consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

Common impurities can arise from starting materials, side-products, and degradation. These may include:

  • Unreacted starting materials: Such as 2,6-dihalopyridines.

  • Partially reacted intermediates: For instance, 2-methoxy-6-halopyridin-4-amine.

  • Byproducts from side reactions: Depending on the synthetic route, these could be isomers or over-methylated products.

  • Degradation products: Aminopyridines can be susceptible to oxidation and hydrolysis under certain conditions. For example, exposure to strong acids or bases at elevated temperatures might lead to the formation of hydroxypyridines.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for aminopyridines include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Highly effective for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for separating basic compounds like aminopyridines from neutral or acidic impurities.

Q3: What is a good solvent system for the recrystallization of this compound?

The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyridines, common solvents for recrystallization include:

  • Toluene.[1]

  • Ethyl acetate.[2]

  • Mixtures of solvents like benzene and ligroin.[3]

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Q4: What are the recommended conditions for column chromatography of this compound?

For a polar and basic compound like this compound, the following conditions are a good starting point:

  • Stationary Phase: Silica gel is commonly used. To reduce tailing caused by the basic nature of the amine, silica gel can be treated with a small amount of a tertiary amine (e.g., triethylamine) mixed into the eluent.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound. A common starting gradient could be from 10% to 50% ethyl acetate in hexane.

Q5: How can I remove residual starting materials like 2,6-dichloropyridin-4-amine?

Acid-base extraction is an effective method to separate the more basic product, this compound, from less basic or neutral starting materials. The basic amino group on the product will be protonated by an acid, making it water-soluble, while the less basic starting material remains in the organic phase.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene or ethyl acetate).[1][2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: If activated carbon or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4]

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the product salt.

  • Basification: To the aqueous layer, add a base (e.g., 1 M NaOH) until the solution is basic, which will deprotonate the product and cause it to precipitate or allow for its extraction back into an organic solvent.

  • Extraction: Extract the product from the now basic aqueous solution with a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[4]

Visualizations

Recrystallization_Workflow Crude_Product Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Hot_Filter Hot Filtration Decolorize->Hot_Filter Crystallize Cool to Crystallize Hot_Filter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow Crude_Product Crude Product Load_Column Load Sample onto Column Crude_Product->Load_Column Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: General workflow for purification by column chromatography.

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent Add_Acid Add Aqueous Acid (e.g., HCl) Start->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Organic_Layer1 Organic Layer (Impurities) Separate_Layers1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer (Product as Salt) Separate_Layers1->Aqueous_Layer1 Add_Base Add Aqueous Base (e.g., NaOH) Aqueous_Layer1->Add_Base Extract_Organic Extract with Organic Solvent Add_Base->Extract_Organic Separate_Layers2 Separate Layers Extract_Organic->Separate_Layers2 Aqueous_Layer2 Aqueous Layer (Waste) Separate_Layers2->Aqueous_Layer2 Organic_Layer2 Organic Layer (Pure Product) Separate_Layers2->Organic_Layer2 Dry_Concentrate Dry and Concentrate Organic_Layer2->Dry_Concentrate Pure_Product Pure Product Dry_Concentrate->Pure_Product

Caption: Workflow for purification using acid-base extraction.

References

Technical Support Center: 2,6-Dimethoxypyridin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dimethoxypyridin-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives in solution?

A1: The main stability concerns for this compound and its derivatives in solution are susceptibility to oxidative degradation, hydrolysis of the methoxy groups, and potential photodegradation. The electron-rich nature of the pyridine ring, due to the presence of two electron-donating methoxy groups and an amino group, makes it susceptible to oxidation. The methoxy groups can undergo hydrolysis, particularly under acidic or basic conditions, to form hydroxypyridine derivatives. As with many aromatic amines, exposure to light, especially UV radiation, may lead to photodegradation.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products are likely to be formed through oxidation and hydrolysis. Oxidation may lead to the formation of N-oxides or hydroxylated species. Hydrolysis of the methoxy groups can result in the stepwise formation of 2-hydroxy-6-methoxypyridin-4-amine and subsequently 2,6-dihydroxypyridin-4-amine. Under photolytic stress, complex degradation products may form.

Q3: How can I minimize the degradation of this compound and its derivatives in solution?

A3: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light. Avoid prolonged storage in protic solvents like water, methanol, or ethanol, and maintain a neutral pH if aqueous solutions are required. The use of antioxidants can also be considered to mitigate oxidative degradation.

Q4: How does pH affect the stability of this compound?

A4: Both acidic and basic conditions can potentially catalyze the hydrolysis of the methoxy groups. Therefore, it is advisable to maintain the pH of aqueous solutions as close to neutral as possible if the experimental conditions permit. Extreme pH values should be avoided during storage and handling.

Troubleshooting Guides

Issue 1: Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution.
Possible Cause Recommended Action
Contamination of solvent or glassware. Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution using new materials to confirm the issue.
On-column degradation. Evaluate the mobile phase composition and pH. Consider using a less acidic or basic mobile phase if possible. A faster analysis time may also reduce the potential for on-column degradation.
Impure starting material. Re-verify the purity of the starting material from the supplier's certificate of analysis or through independent analysis (e.g., NMR, elemental analysis).
Issue 2: Gradual decrease in the purity of the compound when stored in solution.
Possible Cause Recommended Action
Hydrolysis of methoxy groups. Avoid aqueous or protic solvents for long-term storage. If an aqueous buffer is necessary, store at low temperatures and for the shortest possible duration. Evaluate the stability at different pH values to identify the optimal storage conditions.
Oxidative degradation. Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of a suitable antioxidant may be beneficial.
Photodegradation. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Avoid exposure to direct sunlight or UV lamps.
Issue 3: Inconsistent experimental results over time from the same stock solution.
Possible Cause Recommended Action
Degradation of the stock solution. Discard the old stock solution and prepare a fresh one. Implement a strict policy of using freshly prepared solutions for all critical experiments.
Precipitation of the compound. Visually inspect the solution for any precipitates. If precipitation is suspected, gently warm the solution and sonicate to redissolve. Ensure the storage solvent and concentration are appropriate to maintain solubility at the storage temperature.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress Condition Conditions Time Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 h15.22-hydroxy-6-methoxypyridin-4-amine
Base Hydrolysis 0.1 M NaOH24 h8.52-hydroxy-6-methoxypyridin-4-amine
Oxidative 3% H₂O₂8 h25.7N-oxide derivative, hydroxylated species
Thermal 80°C (Solid)72 h5.1Undetermined
Photolytic UV light (254 nm)12 h30.4Multiple degradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).

Mandatory Visualization

degradation_pathway main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis prod1 2-Hydroxy-6-methoxypyridin-4-amine hydrolysis->prod1 prod3 N-Oxide Derivative oxidation->prod3 prod4 Hydroxylated Species oxidation->prod4 prod5 Complex Degradants photolysis->prod5 prod2 2,6-Dihydroxypyridin-4-amine prod1->prod2

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-UV/MS Acid Hydrolysis->analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->analysis Oxidation Oxidation Oxidation->analysis Thermal Stress Thermal Stress Thermal Stress->analysis Photolytic Stress Photolytic Stress Photolytic Stress->analysis start Prepare Stock Solution start->Acid Hydrolysis start->Base Hydrolysis start->Oxidation start->Thermal Stress start->Photolytic Stress end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results or Unexpected Peaks fresh_solution Prepare Fresh Solution start->fresh_solution First Step check_purity Check Starting Material Purity start->check_purity If Fresh Solution Fails optimize_hplc Optimize HPLC Method (Mobile Phase, Gradient) start->optimize_hplc If Peaks are Still Unexpected fresh_solution->start Issue Persists optimize_storage Optimize Storage Conditions (Temp, Solvent, Light, pH) check_purity->optimize_storage If Purity is Confirmed issue_resolved Issue Resolved optimize_storage->issue_resolved optimize_hplc->issue_resolved

Caption: Troubleshooting logic for stability-related issues.

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxypyrimidine using Lewis Acidic Ionic Liquid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP), a crucial intermediate in the production of sulfonylurea herbicides. The focus of this guide is on the utilization of Lewis acidic ionic liquid catalysts, offering an efficient and environmentally conscious approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the synthesis of 2-amino-4,6-dimethoxypyrimidine using Lewis acidic ionic liquid catalysts.

Q1: My reaction is resulting in a low yield of 2-amino-4,6-dimethoxypyrimidine. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The Lewis acidity and stability of the ionic liquid are paramount.

    • Troubleshooting:

      • Ensure the ionic liquid catalyst, such as Et3NHCl-2ZnCl2, is properly prepared and stored to prevent deactivation. The molar ratio of the components (e.g., Et3NHCl to ZnCl2) is critical for achieving optimal Lewis acidity.[1]

      • Consider catalyst loading. A molar ratio of catalyst to the reactant of around 2.5% has been shown to be effective.[1]

      • If reusing the catalyst, ensure it has been properly recovered and dried. Residual solvents or byproducts can poison the catalyst.

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized.

    • Troubleshooting:

      • For the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) using Et3NHCl-2ZnCl2, a temperature of 50°C for 3 hours has been reported to give a high yield of 94.8%.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent potential product degradation from prolonged heating.

  • Purity of Reactants and Solvents: Impurities in the starting materials or the presence of water in the solvent can significantly impact the reaction.

    • Troubleshooting:

      • Use high-purity 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP).

      • Ensure the solvent is anhydrous, as water can react with the Lewis acidic ionic liquid and reduce its catalytic activity.

Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The formation of side products can complicate purification and lower the yield of the desired ADMP.

  • Potential Side Reactions: Incomplete cyclization or rearrangement of the starting material or intermediates can lead to impurities.

    • Troubleshooting:

      • Optimize Reaction Temperature: Stick to the optimized temperature. Higher temperatures might promote side reactions.

      • Catalyst Selection: The choice of Lewis acidic ionic liquid can influence selectivity. While Et3NHCl-2ZnCl2 is effective, other Lewis acids might lead to different side product profiles.

      • Control Stoichiometry: Ensure the correct molar ratios of reactants are used.

Q3: I'm having difficulty with the purification of the final product, 2-amino-4,6-dimethoxypyrimidine. What are the best practices?

A3: Isolating pure ADMP from the reaction mixture is a critical final step.

  • Work-up Procedure:

    • After the reaction, the ionic liquid catalyst can often be separated by extraction with a suitable solvent.

    • The organic layer containing the product can then be washed with water to remove any remaining water-soluble impurities.

  • Purification Techniques:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds like ADMP. A suitable solvent system should be determined empirically.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. The appropriate eluent system should be determined by TLC analysis.

Q4: Can the Lewis acidic ionic liquid catalyst be recycled and reused?

A4: Yes, one of the key advantages of using ionic liquids is their potential for recycling.

  • Recycling Procedure:

    • After the reaction, the ionic liquid phase can be separated from the product phase.

    • The recovered ionic liquid should be washed with a suitable solvent to remove any dissolved organic residues and then dried under vacuum to remove any traces of solvent and water before reuse.

    • The catalytic activity of the recycled ionic liquid should be monitored over several cycles to assess any decrease in performance.

Data Presentation

Table 1: Comparison of Catalytic Performance in 2-Amino-4,6-dimethoxypyrimidine (ADMP) Synthesis

CatalystStarting MaterialReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Et3NHCl-2ZnCl23-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)50394.8[1]
No Catalyst3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)506<5[1]
Et3NHCl-AlCl33-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)506~85[1]
[Bmim]Cl-2ZnCl23-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)506~70[1]

Table 2: Effect of Reaction Parameters on ADMP Yield using Et3NHCl-2ZnCl2 Catalyst

ParameterVariationYield (%)Reference
Temperature 30°C~60[1]
40°C~85[1]
50°C94.8[1]
60°C~92[1]
Catalyst Loading (mol%) 1.0~75[1]
2.0~90[1]
2.594.8[1]
3.0~95[1]
Solvent Toluene~80[1]
Acetonitrile~90[1]
Toluene/Methanol (9:1)94.8[1]
Dichloromethane~75[1]

Experimental Protocols

1. Synthesis of Lewis Acidic Ionic Liquid Catalyst (Et3NHCl-2ZnCl2)

  • Materials: Triethylamine hydrochloride (Et3NHCl), Zinc chloride (ZnCl2)

  • Procedure:

    • Dry the triethylamine hydrochloride and zinc chloride under vacuum at 100°C for 4 hours.

    • In a glovebox under an inert atmosphere, mix Et3NHCl and ZnCl2 in a 1:2 molar ratio in a round-bottom flask.

    • Heat the mixture at 150°C with stirring until a homogeneous, clear, and colorless liquid is formed.

    • Cool the ionic liquid to room temperature and store it under an inert atmosphere.

2. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • Materials: 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP), Et3NHCl-2ZnCl2 ionic liquid catalyst, Toluene, Methanol.

  • Procedure:

    • To a solution of AMCP in a mixture of toluene and methanol (9:1 v/v), add the Et3NHCl-2ZnCl2 catalyst (2.5 mol% relative to AMCP).

    • Heat the reaction mixture to 50°C and stir for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water to remove the ionic liquid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-4,6-dimethoxypyrimidine.

Mandatory Visualizations

G cluster_synthesis Experimental Workflow for ADMP Synthesis start Start: Prepare Reactants and Catalyst reaction Reaction: Cyclization of AMCP with Et3NHCl-2ZnCl2 at 50°C for 3h start->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Work-up: Extraction and Washing monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: 2-Amino-4,6-dimethoxypyrimidine purification->product

Experimental workflow for ADMP synthesis.

G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield { Low Yield Observed} check_catalyst Check Catalyst Activity - Purity - Preparation - Loading - Reuse cycles low_yield:f0->check_catalyst:f0 Potential Cause check_conditions Check Reaction Conditions - Temperature - Time - Stirring low_yield:f0->check_conditions:f0 Potential Cause check_reagents Check Reagents & Solvents - Purity of AMCP - Anhydrous solvent low_yield:f0->check_reagents:f0 Potential Cause solution_catalyst Optimize Catalyst: - Prepare fresh catalyst - Adjust loading check_catalyst:f1->solution_catalyst Solution solution_conditions Optimize Conditions: - Adjust T & time - Ensure proper mixing check_conditions:f1->solution_conditions Solution solution_reagents Purify/Dry Reagents: - Recrystallize AMCP - Use anhydrous solvent check_reagents:f1->solution_reagents Solution

Troubleshooting workflow for low yield.

G cluster_pathway Inhibition of Branched-Chain Amino Acid Biosynthesis by Sulfonylurea Herbicides Pyruvate Pyruvate Acetolactate_Synthase Acetolactate_Synthase Pyruvate->Acetolactate_Synthase Substrate alpha_Acetolactate alpha_Acetolactate Acetolactate_Synthase->alpha_Acetolactate Valine & Leucine Pathway alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate Acetolactate_Synthase->alpha_Aceto_alpha_hydroxybutyrate Isoleucine Pathway Threonine Threonine Threonine_Deaminase Threonine_Deaminase Threonine->Threonine_Deaminase alpha_Ketobutyrate alpha_Ketobutyrate Threonine_Deaminase->alpha_Ketobutyrate alpha_Ketobutyrate->Acetolactate_Synthase Dihydroxy_isovalerate Dihydroxy_isovalerate alpha_Acetolactate->Dihydroxy_isovalerate Dihydroxy_methylvalerate Dihydroxy_methylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxy_methylvalerate Sulfonylurea Sulfonylurea Herbicides (derived from ADMP) Sulfonylurea->Acetolactate_Synthase Inhibits alpha_Ketoisovalerate alpha_Ketoisovalerate Dihydroxy_isovalerate->alpha_Ketoisovalerate Valine Valine alpha_Ketoisovalerate->Valine Leucine_pathway Leucine_pathway alpha_Ketoisovalerate->Leucine_pathway Leucine Leucine Leucine_pathway->Leucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine

Mechanism of action of sulfonylurea herbicides.

References

Avoiding common pitfalls in 2,6-Dimethoxypyridin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxypyridin-4-amine and its derivatives. The following sections address common pitfalls in key reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and N-acylation, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using 2,6-dimethoxypyridine derivatives in cross-coupling reactions?

The primary challenges stem from the electronic properties of the pyridine ring. The two electron-donating methoxy groups increase the electron density on the ring, which can make the oxidative addition step in palladium-catalyzed couplings, like Suzuki-Miyaura, more difficult.[1] Additionally, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[2]

Q2: How do the methoxy groups on the pyridine ring influence its reactivity?

The methoxy groups are strong electron-donating groups, which increases the electron density of the pyridine ring.[3] This enhanced electron density can affect the regioselectivity of electrophilic aromatic substitution and modulate the reactivity of the ring in various reactions.[3] For instance, in Robinson annulation reactions, a methoxy group ortho to an alkyl substituent can sterically block the nitrogen's lone pair, reducing its basicity and leading to higher yields.[4] The pKa of 2-methoxypyridinium ion is 3.06, which is significantly lower than that of the pyridinium ion (5.23), indicating reduced basicity due to the inductive electron-withdrawing effect of the alkoxy group.[4]

Q3: Are there any known signaling pathways where 2,6-dimethoxypyridine derivatives are active?

Yes, derivatives of 2,6-dimethoxypyridine have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6] For example, 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one is a known PI3K/mTOR inhibitor.[5] The PI3K/Akt/mTOR pathway is crucial for regulating cell metabolism, proliferation, and survival, and its aberrant activation plays a significant role in tumor development.[5][7]

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling of 4-Halo-2,6-dimethoxypyridine

Problem: Low or No Product Yield

Potential Cause Recommended Solution Citation
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed palladium-ligand complex.[2]
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium catalyst. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to stabilize the active palladium species and prevent coordination.[2]
Poor Substrate Reactivity The electron-rich nature of the 2,6-dimethoxypyridine ring can hinder oxidative addition. Use a more active catalyst system (e.g., a Buchwald ligand-based system) and consider higher reaction temperatures.[1]
Protodeboronation The boronic acid is being replaced by a hydrogen atom. Use anhydrous solvents and minimize water content. A milder base such as KF may also help. Using a more stable boronic ester (e.g., pinacol ester) is also a good strategy.[2]
Poor Transmetalation Electron-deficient pyridyl boronic acids can have slow transmetalation rates. Ensure the chosen base is effective for the formation of the boronate species.[2]

Problem: Significant Side Product Formation

| Side Product | Potential Cause | Recommended Solution | Citation | | --- | --- | --- | | Homocoupling of Boronic Acid | This is the self-coupling of the boronic acid. It can be promoted by the presence of oxygen or Pd(II) species. | Thoroughly degas the reaction mixture. Use a Pd(0) source or a precatalyst that efficiently generates Pd(0). |[8] | | Dehalogenation | The starting aryl halide is being reduced. | Optimize reaction conditions (temperature, base, solvent) to favor the cross-coupling pathway. |[2] |

Buchwald-Hartwig Amination of 4-Halo-2,6-dimethoxypyridine

Problem: Incomplete Conversion or Low Yield

Potential Cause Recommended Solution Citation
Catalyst Deactivation The amine substrate or pyridine product can coordinate to the palladium catalyst.Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) that are effective for heteroaryl couplings. An increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
Inefficient Oxidative Addition The C-Cl bond of 4-chloro-2,6-dimethoxypyridine can be difficult to activate.Employ highly active catalyst systems, such as those with Buchwald's biaryl phosphine ligands. Higher reaction temperatures may be necessary.
Unproductive Side Reactions Beta-hydride elimination can compete with reductive elimination, leading to hydrodehalogenated arene and imine byproducts.The choice of ligand is critical. Bidentate phosphine ligands like BINAP and DPPF can be effective.
N-Acylation of this compound

Problem: Low Yield or Formation of Multiple Products

Potential Cause Recommended Solution Citation
Low Nucleophilicity of the Amine The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the 4-amino group.Use a suitable base (e.g., triethylamine, DIPEA) to deprotonate the amine or use a more reactive acylating agent.
Diacylation The initially formed amide is further acylated.Use a controlled stoichiometry of the acylating agent (typically 1.0-1.2 equivalents). The reaction can be monitored by TLC to avoid over-acylation.
Reaction with Pyridine Nitrogen In some cases, the pyridine nitrogen can be acylated, especially with highly reactive acylating agents.This is less likely with 2,6-disubstituted pyridines due to steric hindrance. However, careful control of reaction conditions (e.g., temperature) is always recommended.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-halo-2,6-dimethoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%)).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene or dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted from conditions for the amination of aryl chlorides and should be optimized for 4-halo-2,6-dimethoxypyridine.[8]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., toluene) and stir for 5 minutes at room temperature.

  • Add the 4-halo-2,6-dimethoxypyridine (1.0 equiv.) and the amine (1.5 equiv.).

  • Seal the vessel and heat the reaction mixture with stirring (e.g., at reflux) for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.[8]

General Protocol for N-Acylation

This is a general procedure for the acylation of primary amines.[10]

Reaction Setup:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting start Low Yield in Suzuki Coupling catalyst_issue Catalyst Inactivation/Inhibition? start->catalyst_issue reactivity_issue Poor Substrate Reactivity? start->reactivity_issue side_reaction_issue Side Reactions Dominating? start->side_reaction_issue solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_issue->solution_ligand solution_catalyst Use More Active Catalyst System (e.g., Buchwald Precatalysts) reactivity_issue->solution_catalyst solution_protodeboronation Use Anhydrous Conditions & Milder Base (KF) or Boronic Ester side_reaction_issue->solution_protodeboronation Protodeboronation solution_homocoupling Thoroughly Degas Reaction Use Pd(0) Source side_reaction_issue->solution_homocoupling Homocoupling

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Setup Buchwald-Hartwig Reaction reagents Combine Pd Precatalyst, Ligand, Base, Aryl Halide, and Amine under Inert Atmosphere start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., Reflux) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench, Extract, and Wash monitoring->workup purification Purify by Column Chromatography workup->purification product Characterize Product purification->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Inhibitor 2,6-Dimethoxypyridine Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2,6-dimethoxypyridine derivatives.

References

Validation & Comparative

Comparative Analysis of 2,6-Disubstituted Pyrimidin-4-amine Derivatives in Kinase Inhibition and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2,6-disubstituted pyrimidin-4-amine derivatives highlights their significant potential as potent kinase inhibitors and antimicrobial agents. This guide provides a comparative overview of their biological activity, supported by experimental data and detailed protocols, offering valuable insights for researchers, scientists, and drug development professionals. The aminopyrimidine scaffold serves as a versatile core for designing targeted therapies, demonstrating efficacy against a range of kinases implicated in cancer and inflammatory diseases, as well as activity against various microbial strains.

Kinase Inhibitory Activity

Derivatives of 2,6-disubstituted pyrimidin-4-amine have emerged as a prominent class of kinase inhibitors, targeting key enzymes involved in cellular signaling pathways critical to cancer progression and immune responses. Their ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of various kinases.

Comparative Efficacy of Aminopyrimidine Derivatives as Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Piperidinyl AminopyrimidinesIKK-21300N/AN/A
2-Arylamino-4-aryl-pyrimidinesPAK1Potent InhibitionN/AN/A
4-Aminopyrazolopyrimidine (PP1)LCK5N/AN/A
4-Aminopyrazolopyrimidine (PP1)Fyn6N/AN/A
4-Aminopyrazolopyrimidine (PP2)LCK4N/AN/A
4-Aminopyrazolopyrimidine (PP2)Fyn3N/AN/A
Aminopyrimidin-4-one (Compound 16)IRAK427N/AN/A
Aminopyrimidin-4-one (Compound 31)IRAK493N/AN/A

Note: "Potent Inhibition" indicates that the source material specified strong inhibitory activity but did not provide a precise IC50 value.

Key Signaling Pathways Targeted by Aminopyrimidine Derivatives

The inhibitory action of these compounds disrupts critical signaling cascades. Below are graphical representations of the targeted pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P STAT STAT EGFR->STAT P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

EGFR Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 P LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 P PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Nucleus Nucleus Ras_MAPK->Nucleus NFkB->Nucleus NFAT->Nucleus Activation T-cell Activation, Proliferation, Cytokine Release Nucleus->Activation

Lck Signaling in T-cells

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

JAK-STAT Signaling Pathway
Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test compounds (e.g., 2,6-disubstituted pyrimidin-4-amine derivatives)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. A DMSO stock solution is typically used, ensuring the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Substrate Preparation: Dilute the kinase enzyme and substrate peptide in the kinase assay buffer to the desired concentrations.

  • Assay Plate Setup: Add the diluted test compounds to the wells of the assay plate. Include control wells with buffer/DMSO only (for 100% activity) and wells with a known inhibitor (positive control).

  • Kinase Reaction: Initiate the reaction by adding the enzyme and substrate/ATP mixture to the wells. The final ATP concentration is often at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP produced to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Antimicrobial Activity

Certain 2,6-disubstituted pyrimidin-4-amine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action in microorganisms is an area of ongoing investigation.

Comparative Antimicrobial Efficacy
Compound/Derivative ClassTest OrganismMIC (μg/mL)Reference DrugMIC (μg/mL)
Pyrrolo[2,3-d]pyrimidine derivative a7Staphylococcus aureus-Ampicillin-
Pyrrolo[2,3-d]pyrimidine derivative a8Escherichia coli-Ampicillin-
Pyrrolo[2,3-d]pyrimidine derivative a9Candida albicans-Fluconazole-
Pyrazolo[3,4-d]pyrimidine derivative a10Bacterial strainsGood Activity--
Pyrazolo[3,4-d]pyrimidine derivative a11Fungal strainsGood Activity--
Indolyl-pyrimidine derivativesS. aureus, B. cereus, E. coliPotent ActivityPenicillin-
2,4,6-trisubstituted pyrimidinesBacillus pumilis, Escherichia coliSignificant ActivityAmikacin, Penicillin G-

Note: "-" indicates that a specific MIC value was not provided in the source material, but the activity was described qualitatively.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The turbidity should be adjusted to a specific McFarland standard (e.g., 0.5), which corresponds to a known cell density.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilution with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The turbidity can also be measured using a plate reader.

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

This guide provides a foundational comparison of the biological activities of 2,6-disubstituted pyrimidin-4-amine derivatives. The presented data and protocols are intended to facilitate further research and development in the fields of oncology, immunology, and infectious diseases. The versatility of the aminopyrimidine scaffold continues to make it a highly attractive starting point for the design of novel therapeutic agents.

A Strategic Guide to Diaminopyridine Building Blocks: Comparing 2,6-Dimethoxypyridin-4-amine with its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate tapestry of medicinal chemistry and materials science, diaminopyridines represent a cornerstone scaffold, prized for their versatile reactivity and ability to impart desirable physicochemical properties to target molecules.[1] This guide offers an in-depth comparison of 2,6-dimethoxypyridin-4-amine with other key diaminopyridines, providing researchers, scientists, and drug development professionals with a strategic framework for selecting the optimal building block for their synthetic endeavors. We will delve into the nuanced effects of substituent patterns on reactivity, supported by mechanistic insights and illustrative experimental protocols.

The Diaminopyridine Family: A Landscape of Reactivity

Diaminopyridines are characterized by a pyridine ring bearing two amino substituents. The positions of these amino groups, along with the presence of other substituents, profoundly influence the electron density of the pyridine ring and the nucleophilicity of the nitrogen atoms, thereby dictating their behavior in various chemical transformations. This guide will focus on a comparative analysis of this compound against two widely utilized isomers: 2,6-diaminopyridine and 3,4-diaminopyridine.

This compound: The Electron-Rich Powerhouse

This compound is distinguished by the presence of two electron-donating methoxy groups at the 2 and 6 positions, flanking the ring nitrogen. This unique substitution pattern has profound implications for its reactivity.

Electronic Effects: The methoxy groups, through resonance and inductive effects, significantly increase the electron density of the pyridine ring.[2] This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution (a reaction that is generally difficult for unsubstituted pyridine) and modulates the reactivity of the amino group at the 4-position.[2] Conversely, the increased electron density can decrease the ring's susceptibility to nucleophilic aromatic substitution (SNAr).

Steric Considerations: The methoxy groups also introduce steric bulk around the 2 and 6 positions, which can influence the regioselectivity of certain reactions and the ability of the pyridine nitrogen to coordinate to metal centers.

Comparative Analysis in Key Synthetic Transformations

To provide a clear and objective comparison, we will examine the performance of this compound and its counterparts in three ubiquitous synthetic reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Ligand and Substrate

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3] In this context, diaminopyridines can act as both coupling partners (as halo-diaminopyridines) and as ligands for the palladium catalyst.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron species and an organic halide. The electronic nature of the pyridine ring plays a crucial role in the oxidative addition step of the catalytic cycle.

Reactivity Comparison:

Diaminopyridine DerivativeRelative Reactivity in Oxidative AdditionRationale
4-Bromo-2,6-dimethoxypyridineModerateThe electron-donating methoxy groups increase electron density, potentially slowing the oxidative addition of Pd(0) to the C-Br bond. However, the inherent reactivity of the C-Br bond still allows for efficient coupling.
2-Bromo-6-aminopyridineHighThe amino group is also electron-donating, but to a lesser extent than two methoxy groups. The C-Br bond at the 2-position is activated towards oxidative addition.
4-Bromo-3-aminopyridineHighThe amino group at the 3-position has a less pronounced deactivating effect on the 4-position compared to the combined effect of two methoxy groups at the 2 and 6 positions.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving a substituted aminopyridine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide (1 equiv) Boronic Acid (1.2 equiv) Base (e.g., K2CO3, 2 equiv) Heating Heat (e.g., 80-100 °C) Reactants->Heating Inert Atmosphere (N2 or Ar) Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Catalyst->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Cool to RT Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] The efficiency of this reaction is highly dependent on the ligand used and the electronic properties of the aryl halide.

Ligand Performance Comparison:

While direct comparative data for this compound as a ligand is scarce, we can infer its potential performance based on its electronic properties. The electron-rich nature of the pyridine ring and the steric hindrance from the methoxy groups might influence its coordination to the palladium center and the subsequent reductive elimination step. In contrast, less sterically hindered and less electron-rich diaminopyridines might serve as more effective ligands in certain cases.[4]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an N-arylated aminopyridine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl bromide, amine, base, palladium precatalyst, and phosphine ligand.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are prevalent in the functionalization of electron-deficient aromatic rings. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by electron-withdrawing groups and the inherent electron-deficient nature of the heterocycle.

Reactivity Comparison:

Diaminopyridine DerivativeSusceptibility to SNArRationale
4-Chloro-2,6-dimethoxypyridineLowThe strongly electron-donating methoxy groups significantly decrease the electrophilicity of the pyridine ring, making SNAr challenging.
2,6-DichloropyridineHighThe two electron-withdrawing chlorine atoms and the ring nitrogen make the 4-position highly susceptible to nucleophilic attack.
3-Amino-4-chloropyridineModerate to HighThe amino group is electron-donating, but the chlorine at the activated 4-position still allows for SNAr to occur, albeit likely at a slower rate than with 2,6-dichloropyridine.

Logical Relationship: Substituent Effects on SNAr Reactivity

This diagram illustrates the influence of electron-donating and electron-withdrawing groups on the rate of nucleophilic aromatic substitution.

SNAr_Reactivity Title Influence of Substituents on SNAr Rate Substituent Pyridine Substituent EDG Electron-Donating Group (e.g., -OCH3, -NH2) Substituent->EDG is an EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Substituent->EWG is an Ring_Electron_Density Pyridine Ring Electron Density EDG->Ring_Electron_Density Increases EWG->Ring_Electron_Density Decreases SNAr_Rate Rate of SNAr Ring_Electron_Density->SNAr_Rate Inversely Proportional

Caption: Relationship between substituent electronic effects and SNAr reactivity.

Conclusion: A Strategic Choice for Synthesis

The selection of a diaminopyridine building block is a critical decision that can significantly impact the efficiency and outcome of a synthetic route.

  • This compound is an ideal choice when enhanced nucleophilicity of the 4-amino group is desired or when subsequent electrophilic substitution on the pyridine ring is planned. Its electron-rich nature, however, makes it a less suitable candidate for SNAr reactions at other positions on the ring.

  • 2,6-Diaminopyridine offers a balance of reactivity. The two amino groups provide sites for further functionalization, and halo-derivatives of this scaffold are reactive in palladium-catalyzed cross-coupling reactions. It is a versatile building block for the synthesis of ligands and pharmaceutical intermediates.[1]

  • 3,4-Diaminopyridine is particularly useful for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, due to the adjacent amino groups.[5] Its electronic properties allow for a range of synthetic transformations.

By understanding the distinct electronic and steric properties of these diaminopyridine isomers, researchers can make informed decisions to streamline their synthetic strategies, leading to higher yields, greater selectivity, and ultimately, the successful and efficient creation of novel molecules.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Aminopyrimidine and Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. While the structure-activity relationship (SAR) of 2,6-dimethoxypyridin-4-amine analogs remains a niche area with limited published data, a wealth of information exists for structurally related aminopyrimidine and aminopyridine scaffolds. This guide provides a comparative analysis of these analogs, offering insights into the key structural features that govern their inhibitory activity against various kinases, supported by experimental data and detailed protocols.

Unraveling the Structure-Activity Relationship of Bioisosteric Scaffolds

The aminopyrimidine and aminopyridine cores are privileged structures in medicinal chemistry, frequently employed in the design of kinase inhibitors due to their ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. The substitution patterns on these core structures play a crucial role in determining their potency, selectivity, and pharmacokinetic properties.

The 2,4,6-Trisubstituted Pyrimidine Core

A significant body of research has focused on 2,4,6-trisubstituted pyrimidine derivatives, revealing key SAR trends. For instance, studies on 4-alkoxy-2,6-diaminopyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors have shown that the nature of the alkoxy group at the C4-position and substituents at the C5-position are critical for activity. The parent compound, NU6027, with a cyclohexylmethoxy group at C4 and a nitroso group at C5, demonstrates low micromolar inhibition of CDK1 and CDK2.[1] Modifications at the 5-position, such as replacing the nitroso group with ketone, oxime, or semicarbazone groups, generally lead to a loss of activity.[1] However, a 5-formyl derivative showed modest activity, indicating some tolerance for substitution at this position.[1]

In the context of Polo-like kinase 4 (PLK4) inhibition, novel aminopyrimidine core derivatives have been explored. Compound 8h from a recent study, which features a more complex substitution pattern, exhibited potent PLK4 inhibitory activity with an IC50 of 0.0067 µM.[2] This highlights the potential for achieving high potency through strategic modifications of the pyrimidine scaffold.[2]

The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine ring system has also been extensively investigated as a scaffold for kinase inhibitors. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) was identified as a potent inhibitor of mammalian dihydrofolate reductase with significant antitumor activity.[3] Furthermore, the introduction of a methyl group at the C5 position of the pyrido[2,3-d]pyrimidin-7-one template has been shown to confer selectivity for CDK4 over other CDKs.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the inhibitory activities of representative aminopyrimidine and aminopyridine analogs against various kinases.

Compound IDCore ScaffoldTarget Kinase(s)IC50 (µM)Reference
NU60274-Alkoxy-2,6-diaminopyrimidineCDK1/cyclinB12.9 ± 0.1[1]
NU60274-Alkoxy-2,6-diaminopyrimidineCDK2/cyclinA32.2 ± 0.6[1]
5-formyl derivative4-Alkoxy-2,6-diaminopyrimidineCDK1/cyclinB135 ± 3[1]
5-formyl derivative4-Alkoxy-2,6-diaminopyrimidineCDK2/cyclinA343 ± 3[1]
Compound 8h AminopyrimidinePLK40.0067[2]
BW301UPyrido[2,3-d]pyrimidineDihydrofolate ReductasePotent Inhibitor[3]

Experimental Protocols

A fundamental assay for evaluating the efficacy of potential kinase inhibitors is the in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent ATP detection reagent

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well of the assay plate.

    • Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a luminescent ATP detection reagent.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Plate_Prep Assay Plate Preparation Compound_Prep->Plate_Prep Transfer Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP) Plate_Prep->Kinase_Reaction Addition Incubation Incubation (30°C, 60 min) Kinase_Reaction->Incubation Signal_Detection Luminescence Detection Incubation->Signal_Detection Add Reagent Data_Analysis IC50 Determination Signal_Detection->Data_Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway and a point of inhibition.

References

In Vitro Efficacy of 2,6-Dimethoxypyridin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro testing of 2,6-Dimethoxypyridin-4-amine derivatives and related aminopyridine and aminopyrimidine analogs. The data presented herein is compiled from various studies on structurally similar compounds to provide a predictive assessment of their potential biological activities and the methodologies for their evaluation.

Comparative Cytotoxicity Data

The cytotoxic potential of aminopyridine and aminopyrimidine derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines. These values are typically determined using colorimetric assays such as the MTT assay.[1][2]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Aminopyrimidine Compound 6c MCF-7 (Breast)37.7 ± 3.6Gefitinib4.1 ± 0.01
Compound 10b MCF-7 (Breast)31.8 ± 2.0Thalidomide13.4 ± 0.5
Thieno[2,3-c]pyridine Compound 6i HSC3 (Head and Neck)10.8Cisplatin-
T47D (Breast)11.7
RKO (Colorectal)12.4
Pyridine Compound 12 MCF-7 (Breast)0.5Doxorubicin-
HepG2 (Liver)6.6

Comparative Kinase Inhibition Data

Aminopyrimidine and related heterocyclic scaffolds are known to be effective kinase inhibitors due to their ability to mimic the adenine ring of ATP.[3][4] This allows them to competitively bind to the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[3] The following table presents the in vitro inhibitory activity of representative aminopyrimidine derivatives against key protein kinases implicated in cancer signaling pathways.

Compound ClassDerivative ExampleTarget KinaseIC50 (µM)Assay Type
Aminopyrimidine Compound 6c EGFR-TK0.9 ± 0.03Enzyme Inhibition Assay
Compound 10b EGFR-TK0.7 ± 0.02Enzyme Inhibition Assay
Pyrimidin-2-amine Compound 8h PLK40.0067Enzyme Activity Assay
4-Aminopyridine Amide Compound 10a h-TNAP0.25 ± 0.05Ecto-nucleotidase Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro data. Below are protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common high-throughput screening method for measuring kinase activity.[3][4]

Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate, bringing the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.[3]

Protocol:

  • Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and the test compound in a suitable buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.

  • Incubate for an additional period (e.g., 60 minutes) to allow for signal development.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualized Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows relevant to the in vitro testing of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Test Compounds Kinase Kinase Inhibition Assays (e.g., HTRF) Synthesis->Kinase Test Compounds IC50_Cyto IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cyto IC50_Kinase IC50 Determination (Kinase Inhibition) Kinase->IC50_Kinase SAR Structure-Activity Relationship (SAR) IC50_Cyto->SAR IC50_Kinase->SAR

Experimental workflow for testing derivatives.

kinase_inhibition_pathway cluster_cell Cellular Environment Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase Competitive Inhibition

Mechanism of competitive kinase inhibition.

References

Efficacy of 2,6-Dimethoxypyridin-4-amine based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of 2,6-diaminopyrimidine and related scaffolds in kinase inhibition, benchmarked against alternative inhibitors.

This guide provides a detailed comparison of the efficacy of kinase inhibitors centered around the 2,6-diaminopyrimidine and aminopyrimidin-4-one core structures. These scaffolds have emerged as privileged motifs in the design of potent and selective inhibitors for a range of kinases implicated in inflammatory diseases and cancer. This document presents quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the evaluation and selection of these compounds for research and development.

IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response.[1][2] Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3]

Aminopyrimidin-4-one IRAK4 Inhibitors

A series of aminopyrimidin-4-one derivatives have been identified as potent IRAK4 inhibitors.[4] High-throughput screening led to the discovery of an aminopyrimidine hit that was subsequently optimized using structure-enabled design to yield a potent and selective pyrimidin-4-one chemotype.[4]

Efficacy Comparison of IRAK4 Inhibitors
Compound IDScaffoldIRAK4 IC50 (nM)Kinase SelectivityReference
Compound 16 Aminopyrimidin-4-one27>100-fold against 99% of 111 tested kinases[4]
Compound 31 Aminopyrimidin-4-one93-[4]
Zimlovisertib (PF-06650833) Isoquinoline0.2-[5][6]
Emavusertib (CA-4948) Not Specified57Also inhibits FLT3[6]
Zabedosertib (BAY 1834845) Not Specified3.55-[6]
IRAK-1/4 Inhibitor I Not Specified200 (IRAK4), 300 (IRAK1)Dual IRAK1/4 inhibitor[6]
Experimental Protocols

IRAK4 Kinase Assay (Biochemical Assay) [6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the IRAK4 enzyme.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

    • ATP

    • Peptide substrate (e.g., Myelin Basic Protein)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and further diluted in kinase buffer to the desired final concentrations.

    • Reaction Setup: The IRAK4 enzyme, peptide substrate, and test compound are mixed in the wells of a 384-well plate.

    • Initiation: The kinase reaction is initiated by the addition of ATP.

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system.

    • Data Analysis: The IC50 value is calculated by plotting the percent inhibition of IRAK4 activity against the logarithm of the test compound concentration.

Cellular Pathway Engagement Assay (THP1-XBlue) [4]

  • Objective: To assess the potency of IRAK4 inhibitors in a cellular context by measuring the inhibition of NF-κB activation.

  • Cell Line: THP1-XBlue, a human monocytic cell line stably expressing an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Procedure:

    • Cell Culture: THP1-XBlue cells are cultured under standard conditions.

    • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

    • Stimulation: NF-κB activation is induced by stimulating the cells with lipopolysaccharide (LPS).

    • Incubation: The cells are incubated for a period sufficient to allow for SEAP expression and secretion.

    • SEAP Detection: The SEAP activity in the cell culture supernatant is quantified using a suitable substrate.

    • Data Analysis: The IC50 value is determined by plotting the percent inhibition of SEAP activity against the logarithm of the test compound concentration.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. This initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[6]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Transcription Inhibitor Aminopyrimidine Inhibitor Inhibitor->IRAK4

IRAK4 Signaling Pathway

CDK1/2 Inhibition

Cyclin-dependent kinases 1 and 2 (CDK1 and CDK2) are key regulators of the cell cycle.[7][8] Their dysregulation is a hallmark of many cancers, making them important targets for anti-cancer drug development.[7]

Aminopyrimidine-Based CDK Inhibitors

Derivatives of 2-aminopyrimidine have been investigated as inhibitors of CDKs. For example, Meridianin E, a 3-(2-aminopyrimidine)indole, selectively inhibits CDK1 and CDK5.[9]

Efficacy Comparison of CDK1/2 Inhibitors
CompoundScaffoldCDK1 IC50 (nM)CDK2 IC50 (nM)Reference
Flavopiridol (Alvocidib) Flavonoid30100[10]
(R)-roscovitine (Seliciclib) Purine2700100[11]
Milciclib Not SpecifiedSubmicromolar45[9]
AT7519 Not Specified19044[11]
BAY-1000394 (Roniciclib) Not Specified79[12]
SNS-032 (BMS-387032) Not Specified>48048[12]
CDK1/2 in the Cell Cycle Signaling Pathway

CDK1 and CDK2, in complex with their respective cyclin partners, drive the progression of the cell cycle through the G1/S and G2/M checkpoints by phosphorylating key substrates.[13]

CDK_Cell_Cycle_Pathway G1_Phase G1 Phase CyclinD_CDK46 Cyclin D-CDK4/6 G1_Phase->CyclinD_CDK46 Rb_E2F Rb-E2F CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase G1/S Transition CyclinA_CDK2 Cyclin A-CDK2 S_Phase->CyclinA_CDK2 G2_Phase G2 Phase CyclinA_CDK2->G2_Phase S/G2 Transition CyclinB_CDK1 Cyclin B-CDK1 G2_Phase->CyclinB_CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase G2/M Transition Inhibitor Aminopyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

CDK1/2 Cell Cycle Pathway

PLK4 Inhibition

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[14][15][16] Overexpression of PLK4 is observed in several cancers, making it a promising target for anti-cancer therapy.[17][18]

Efficacy Comparison of PLK4 Inhibitors
CompoundScaffoldPLK4 IC50 (nM)Other Kinase Targets (IC50, nM)Reference
CFI-400945 Indolinone-derived2.8Aurora B (98)[19]
Centrinone Not Specified2.71Highly specific[20]
Centrinone B Not Specified-Highly specific[21]
CFI-400437 Indolinone-derived1.55AURKB (<15), AURKC (<15)[20]
KW-2449 Not Specified52.6AURKA (45.8), AURKB (23.8), AURKC (23.2)[20]
PLK4 in Centriole Duplication

PLK4 initiates centriole duplication by phosphorylating its substrate STIL, which then recruits other essential proteins to assemble a new procentriole.[16]

PLK4_Centriole_Duplication Parent_Centriole Parent Centriole CEP152_192 CEP152/CEP192 Parent_Centriole->CEP152_192 Localization PLK4 PLK4 CEP152_192->PLK4 Recruitment STIL STIL PLK4->STIL Phosphorylation SAS6 SAS-6 STIL->SAS6 Recruitment CPAP CPAP STIL->CPAP Binding Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation CPAP->Procentriole Elongation Cartwheel->Procentriole Inhibitor PLK4 Inhibitor Inhibitor->PLK4

PLK4 Centriole Duplication Pathway
Experimental Workflow for Kinase Inhibitor Evaluation

The general workflow for evaluating the efficacy of a novel kinase inhibitor involves a multi-step process, from initial biochemical screening to cellular and in vivo validation.

Experimental_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (IC50, Selectivity) Lead_Opt->Biochem_Assay Cell_Assay Cellular Assays (Pathway Engagement) Lead_Opt->Cell_Assay Biochem_Assay->Lead_Opt Biochem_Assay->Cell_Assay In_Vivo In Vivo Models (PK/PD, Efficacy) Cell_Assay->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Kinase Inhibitor Discovery Workflow

References

A Comparative Analysis of Synthesis Methods for 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the prevailing synthetic routes to 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of sulfonylurea herbicides.

This guide provides a comparative analysis of various methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a critical building block in medicinal chemistry and agrochemistry. The performance of different synthetic strategies is evaluated based on experimental data, focusing on key metrics such as reaction yield, purity, and conditions. Detailed experimental protocols for prominent methods are also presented to facilitate replication and adaptation in a laboratory setting.

Comparative Performance of Synthesis Methods

The synthesis of 2-Amino-4,6-dimethoxypyrimidine can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for the most common methods, providing a clear comparison of their efficiency and reaction parameters.

Method Starting Materials Key Reagents Reaction Time Temperature Yield Purity Reference
Guanidine and Diethyl Malonate Route Guanidine nitrate, Diethyl malonateSodium methoxide, Phosphorus oxychlorideMulti-stepVaried~61.5%-[1]
Green Methylation Variation 2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonateNaOH or K2CO3 or Hydrotalcite8 hours140°Cup to 61%-[2]
Malononitrile Route Malononitrile, MethanolHydrogen chloride, CyanamideMulti-step25-35°C>77%>99%[1]
Catalytic Cyclization of AMCP 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)Et3NHCl-2ZnCl2 (Lewis acidic ionic liquid)3 hours50°C94.8%-[3]
Amination of Chlorinated Pyrimidine 2-chloro-4,6-dimethoxypyrimidineAmmonia3-10 hours20-120°CHighHigh[4]
Cyanoacetate and Urea Route Cyanoacetate, UreaSodium methoxide, Methylating agentMulti-step65-80°C--[5]

Note on Nomenclature: The user requested information on 2,6-Dimethoxypyridin-4-amine. However, the available scientific literature predominantly focuses on the synthesis of its isomer, 2-Amino-4,6-dimethoxypyrimidine (CAS No. 36315-01-2), a significant agrochemical intermediate. This guide provides a detailed analysis of the synthesis methods for the latter compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and patents.

Method 1: Guanidine and Diethyl Malonate Route with Subsequent Chlorination and Methoxylation

This traditional method involves the cyclization of guanidine with a malonic ester, followed by chlorination and methoxylation.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • In a suitable reaction vessel, guanidine nitrate and diethyl malonate are reacted in the presence of sodium methoxide in methanol.

  • The mixture is refluxed for several hours.

  • The resulting precipitate, 2-amino-4,6-dihydroxypyrimidine, is filtered, washed, and dried.

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • The 2-amino-4,6-dihydroxypyrimidine is treated with a chlorinating agent, typically phosphorus oxychloride (POCl3).

  • The reaction is carefully controlled due to the hazardous nature of POCl3.

  • The product, 2-amino-4,6-dichloropyrimidine, is isolated.

Step 3: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

  • The dichlorinated intermediate is reacted with sodium methoxide in methanol.

  • The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms with methoxy groups.

  • The final product, 2-Amino-4,6-dimethoxypyrimidine, is isolated and purified.

Method 2: Green Methylation of 2-Amino-4,6-dihydroxypyrimidine

This method offers a more environmentally friendly alternative to the traditional chlorination-methoxylation sequence by using dimethyl carbonate as a methylating agent.[2]

  • 25.4g of 2-amino-4,6-dihydroxypyrimidine is added to a 150ml high-pressure reaction vessel.

  • 72g of dimethyl carbonate (molar ratio of 1:4 to the pyrimidine) and a catalytic amount of a base such as NaOH, K2CO3, or hydrotalcite are added.

  • The vessel is sealed and heated to 140°C for 8 hours.

  • After cooling, the insoluble solids are removed by filtration.

  • The filtrate is distilled under reduced pressure to yield the crude product.

  • Recrystallization from ethyl acetate affords the pure 2-Amino-4,6-dimethoxypyrimidine.

Method 3: Malononitrile Route

This route provides high purity and yield through a multi-step process starting from simple materials.[1]

Step 1: Formation of Dimethoxy Malonimidate Dihydrochloride

  • Dry hydrogen chloride gas is passed through a solution of malononitrile and methanol in a suitable solvent like methyl tert-butyl ether at 25-35°C.

  • The reaction is carried out under pressure (0.1-0.5 MPa) for 4 hours.

  • The resulting solution of dimethoxy malonimidate dihydrochloride is used directly in the next step.

Step 2: Reaction with Cyanamide

  • The solution from Step 1 is reacted with cyanamide. The pH is controlled within the range of 5-10, preferably 8-9.

  • The reaction temperature is maintained between -20°C and 60°C, preferably 40-50°C.

Step 3: Cyclization to 2-Amino-4,6-dimethoxypyrimidine

  • A catalyst is added to the suspension of the intermediate from Step 2.

  • The mixture is heated to 65-150°C for 3-8 hours.

  • The crude product precipitates and is purified by recrystallization to yield white crystals of 2-Amino-4,6-dimethoxypyrimidine.

Method 4: Catalytic Cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)

This modern approach utilizes a Lewis acidic ionic liquid catalyst for a rapid and high-yield cyclization.[3]

  • 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) is dissolved in a suitable solvent (e.g., a mixture of toluene and methanol).

  • The Lewis acidic ionic liquid catalyst, Et3NHCl-2ZnCl2, is added (molar ratio of catalyst to AMCP is 2.5:1).

  • The reaction mixture is heated to 50°C for 3 hours.

  • The product, 2-Amino-4,6-dimethoxypyrimidine, is isolated from the reaction mixture. The catalyst can be recovered and reused.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Guanidine_Route Guanidine Guanidine Nitrate Step1 Cyclization Guanidine->Step1 DEM Diethyl Malonate DEM->Step1 NaOCH3_1 Sodium Methoxide NaOCH3_1->Step1 AHP 2-Amino-4,6- dihydroxypyrimidine Step1->AHP Step2 Chlorination AHP->Step2 POCl3 POCl3 POCl3->Step2 ADCP 2-Amino-4,6- dichloropyrimidine Step2->ADCP Step3 Methoxylation ADCP->Step3 NaOCH3_2 Sodium Methoxide NaOCH3_2->Step3 ADMP 2-Amino-4,6- dimethoxypyrimidine Step3->ADMP Green_Methylation_Route AHP 2-Amino-4,6- dihydroxypyrimidine Step1 Methylation AHP->Step1 DMC Dimethyl Carbonate DMC->Step1 Catalyst Base Catalyst (e.g., NaOH) Catalyst->Step1 ADMP 2-Amino-4,6- dimethoxypyrimidine Step1->ADMP Malononitrile_Route Malononitrile Malononitrile Step1 Imidization Malononitrile->Step1 Methanol Methanol Methanol->Step1 HCl HCl (gas) HCl->Step1 Intermediate1 Dimethoxy Malonimidate Dihydrochloride Step1->Intermediate1 Step2 Cyanamide Reaction Intermediate1->Step2 Cyanamide Cyanamide Cyanamide->Step2 Intermediate2 Acyclic Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Catalyst Catalyst Catalyst->Step3 ADMP 2-Amino-4,6- dimethoxypyrimidine Step3->ADMP Catalytic_Cyclization_Route AMCP 3-amino-3-methoxy-N-cyano- 2-propaneamidine (AMCP) Step1 Catalytic Cyclization AMCP->Step1 Catalyst Et3NHCl-2ZnCl2 (Ionic Liquid) Catalyst->Step1 ADMP 2-Amino-4,6- dimethoxypyrimidine Step1->ADMP

References

Validating the Structure of 2,6-Dimethoxypyridin-4-amine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2,6-Dimethoxypyridin-4-amine using a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). In the absence of extensive published reference data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on analogous compounds. It further details the experimental protocols required to obtain and interpret the data, enabling researchers to confidently confirm the molecular structure.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the known spectral data of structurally related compounds, including 2,6-dimethoxypyridine and various aminopyridines.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.5 - 6.0Singlet2HH-3, H-5
~4.5 - 5.5Broad Singlet2H-NH₂
~3.8 - 4.0Singlet6H-OCH₃

Note: Predicted values are based on the analysis of similar pyridine derivatives. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C-2, C-6
~150 - 155C-4
~90 - 95C-3, C-5
~50 - 55-OCH₃

Note: Predicted values are based on the analysis of structurally related compounds.

Table 3: Predicted IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine[1][2]
~1620 - 1650StrongN-H bending (scissoring)[1]
~1580 - 1610StrongC=N/C=C stretching (pyridine ring)
~1250 - 1300StrongC-O-C stretching (asymmetric)
~1020 - 1050MediumC-O-C stretching (symmetric)
~1335 - 1250StrongAromatic C-N stretching[1]

Table 4: Predicted Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
154High[M]⁺
139Moderate[M - CH₃]⁺
111Moderate[M - CH₃ - CO]⁺

Note: The molecular weight of this compound (C₇H₁₀N₂O₂) is 154.17 g/mol . The fragmentation pattern is predicted based on common fragmentation pathways for methoxy-substituted pyridines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment with a spectral width of 0-12 ppm.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm.

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be required.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the powdered sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution in the µg/mL range.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge ratio (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation and Comparison Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR Obtain NMR Spectra (Chemical Shifts, Multiplicities, Integrations) NMR->Data_NMR Data_IR Obtain IR Spectrum (Absorption Frequencies) IR->Data_IR Data_MS Obtain Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->Data_MS Compare_NMR Compare with Predicted NMR Data Data_NMR->Compare_NMR Compare_IR Compare with Predicted IR Data Data_IR->Compare_IR Compare_MS Compare with Predicted MS Data Data_MS->Compare_MS Validation Structural Validation Compare_NMR->Validation Compare_IR->Validation Compare_MS->Validation

Caption: Workflow for the spectroscopic validation of this compound.

References

Benchmarking 2,6-Dimethoxypyridin-4-amine: A Comparative Analysis of Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The pyridine ring, a versatile and privileged scaffold, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of 2,6-dimethoxypyridin-4-amine and its derivatives against other common heterocyclic scaffolds, offering insights into their potential performance in drug development based on available data for structurally related compounds.

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential properties by examining closely related 4-aminopyridine analogues. This guide will use a representative 4-aminopyridine derivative as a surrogate to benchmark against other key heterocyclic scaffolds: quinoline, indole, and pyrimidine. The comparison will focus on key drug-like properties, including kinase inhibitory activity, physicochemical properties, and metabolic stability.

Comparative Analysis of Heterocyclic Scaffolds

The following tables summarize key quantitative data for representative compounds from each heterocyclic class, providing a basis for comparison. It is important to note that these values are highly dependent on the specific substituents and the biological target.

ScaffoldRepresentative CompoundTarget KinasepIC50Solubility (µM)Metabolic Stability (t½, min)
4-Aminopyridine Derivative 3-methyl-4-aminopyridineKv1 channels~6.15Data not availableData not available
Quinoline BosutinibSrc/Abl8.0<130-60
Indole SunitinibVEGFR28.125>60
Pyrimidine ImatinibBcr-Abl7.6>100>60

Key Performance Indicators: A Deeper Dive

Kinase Inhibition: The 4-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. The potency, represented by pIC50 (the negative logarithm of the half-maximal inhibitory concentration), is a critical measure of a compound's efficacy. While a specific pIC50 for this compound is not available, the high potency of other 4-aminopyridine derivatives suggests its potential as a valuable starting point for inhibitor design.

Physicochemical Properties: A compound's solubility and lipophilicity are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, pyridine-containing compounds can exhibit good solubility due to the polar nitrogen atom. The methoxy groups in this compound are likely to increase its lipophilicity compared to unsubstituted 4-aminopyridine.

Metabolic Stability: The metabolic stability of a drug candidate, often measured by its half-life (t½) in liver microsomes, determines its duration of action in the body. The pyridine ring itself is relatively stable to metabolism. The methoxy groups of this compound could be susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway.

Experimental Protocols

To generate the comparative data presented, standardized in vitro assays are typically employed. Below are outlines of common experimental protocols.

Kinase Inhibition Assay (e.g., Lanthascreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive ligand from the kinase active site.

Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection Kinase and Tracer Kinase and fluorescent tracer are mixed Incubation Components are incubated at room temperature Kinase and Tracer->Incubation Add Test Compound Test compound is serially diluted Test Compound->Incubation Add Detection TR-FRET signal is read on a plate reader Incubation->Detection

Caption: Workflow for a typical kinase inhibition assay.

Methodology:

  • A solution of the target kinase and a europium-labeled anti-tag antibody is prepared in kinase buffer.

  • A fluorescently labeled ATP-competitive tracer is also prepared in kinase buffer.

  • The test compound is serially diluted in DMSO and then further diluted in kinase buffer.

  • The kinase/antibody solution, tracer solution, and test compound solution are added to a microplate.

  • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a suitable plate reader. The signal is inversely proportional to the amount of tracer displaced by the test compound.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. pIC50 is then calculated as -log(IC50).

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer.

Workflow:

Compound Stock High-concentration compound stock in DMSO Buffer Addition Add aqueous buffer (e.g., PBS) Compound Stock->Buffer Addition Equilibration Incubate and shake Buffer Addition->Equilibration Filtration Remove precipitate by filtration Equilibration->Filtration Quantification Quantify soluble compound (e.g., by LC-MS/MS) Filtration->Quantification

Caption: Workflow for a kinetic solubility assay.

Methodology:

  • A high-concentration stock solution of the test compound is prepared in DMSO.

  • The DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The mixture is shaken and incubated at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to allow for equilibration.

  • Any precipitated compound is removed by filtration or centrifugation.

  • The concentration of the compound remaining in the supernatant is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Workflow:

Incubation Mixture Compound, liver microsomes, and NADPH are mixed Time Points Aliquots are taken at various time points Incubation Mixture->Time Points Reaction Quenching Reaction is stopped (e.g., with acetonitrile) Time Points->Reaction Quenching Analysis Remaining parent compound is quantified by LC-MS/MS Reaction Quenching->Analysis

Caption: Workflow for a metabolic stability assay.

Methodology:

  • The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer.

  • The metabolic reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes.

  • Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t½).

Signaling Pathways and Logical Relationships

The 4-aminopyridine scaffold and its derivatives are known to interact with various biological targets, most notably ion channels and kinases. The following diagram illustrates a simplified signaling pathway where a kinase inhibitor might act.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation Inhibitor 4-Aminopyridine Kinase Inhibitor Inhibitor->KinaseCascade Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Caption: Simplified kinase signaling pathway and the point of intervention for an inhibitor.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, the broader class of 4-aminopyridine derivatives has demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors. This guide provides a framework for benchmarking this scaffold against other common heterocycles. The provided experimental protocols offer a starting point for generating the necessary data to make informed decisions in a drug discovery campaign. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully understand its potential as a valuable building block for novel therapeutics.

References

A Comparative Guide to the Cross-Reactivity of Lenvatinib, a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Lenvatinib, a multi-kinase inhibitor featuring a 4-amino-7-methoxyquinoline core, which is structurally related to the 2,6-dimethoxypyridin-4-amine scaffold. The cross-reactivity of Lenvatinib against a panel of key oncogenic kinases is presented, supported by quantitative experimental data. This document is intended to serve as a resource for researchers in the fields of oncology and drug discovery, offering insights into the polypharmacology of this class of inhibitors.

Overview of Lenvatinib's Kinase Inhibition Profile

Lenvatinib is an oral, multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas.[1][2][3] Its mechanism of action involves the simultaneous inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[1][2] The broad-spectrum activity of Lenvatinib is a key aspect of its therapeutic efficacy, but also underscores the importance of understanding its cross-reactivity profile to anticipate both on-target and potential off-target effects.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of Lenvatinib has been quantified against a range of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values, providing a clear comparison of its activity across different targets.

Table 1: In Vitro Inhibitory Activity of Lenvatinib (Ki Values)
Target KinaseKi (nM)
VEGFR1 (FLT1)1.3
VEGFR2 (KDR)0.74
VEGFR3 (FLT4)0.71
FGFR122
FGFR28.2
FGFR315
RET1.5
KIT11

Data sourced from Matsui et al., 2014.[4]

Table 2: In Vitro Cellular Activity of Lenvatinib (IC50 Values)
Cellular ProcessGrowth FactorIC50 (nM)
HUVEC ProliferationVEGF3.4
HUVEC Tube Formation    VEGF2.7
HUVEC ProliferationFGF-2410
HUVEC Tube FormationFGF-2590
HUVEC Tube FormationbFGF7.3
HUVEC Tube FormationbFGF + VEGF    12.6

Data sourced from Matsui et al., 2014 and Adachi et al., 2016.[4][5]

Signaling Pathways Targeted by Lenvatinib

Lenvatinib exerts its anti-cancer effects by blocking key signaling cascades involved in angiogenesis and cell proliferation. The primary pathways affected are the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways.

VEGF Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Lenvatinib potently inhibits VEGFR1, VEGFR2, and VEGFR3, thereby disrupting downstream signaling and inhibiting tumor neovascularization.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR1/2/3 VEGF->VEGFR Binding & Activation PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibition

Caption: Lenvatinib inhibits VEGF signaling.

FGF Signaling Pathway

The FGF signaling pathway is also involved in angiogenesis, as well as tumor cell proliferation and survival. Lenvatinib's inhibition of FGFR1, 2, and 3 provides a dual mechanism for suppressing tumor growth.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3/4 FGF->FGFR Binding & Activation FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibition

Caption: Lenvatinib inhibits FGF signaling.

Experimental Protocols

The determination of Lenvatinib's inhibitory activity is performed using established in vitro kinase assays. Below is a generalized protocol for a luminescence-based kinase assay, a common method for quantifying kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lenvatinib against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A reduction in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescent signal indicates kinase inhibition.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, FGFR1)

  • Specific peptide substrate for the kinase

  • ATP

  • Lenvatinib

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Lenvatinib in DMSO. Further dilute the compounds in the kinase assay buffer.

  • Assay Plate Preparation: Add a small volume of the diluted Lenvatinib or vehicle control (DMSO) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the kinase enzyme and the peptide substrate in the assay buffer.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Add ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Lenvatinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Compound Dilution (Lenvatinib in DMSO) B 2. Plate Preparation (Add compound to wells) A->B C 3. Kinase Reaction (Add Kinase, Substrate, ATP) B->C D 4. Incubation (e.g., 60 min at 30°C) C->D E 5. Signal Generation (Add ATP Detection Reagent) D->E F 6. Data Acquisition (Measure Luminescence) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for kinase inhibition assay.

Conclusion

Lenvatinib demonstrates a potent and broad-spectrum inhibitory profile against key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its high affinity for VEGFR and FGFR family members underscores its efficacy as a dual-target inhibitor. The detailed cross-reactivity data and understanding of the affected signaling pathways are crucial for optimizing its clinical application and for the development of future inhibitors based on similar chemical scaffolds. The provided experimental protocols offer a framework for the continued evaluation and comparison of such compounds in a research setting.

References

Comparative Analysis of In Silico Docking Studies of Pyrimidine and Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in silico docking studies performed on various pyridine and pyrimidine derivatives, structurally related to 2,6-Dimethoxypyridin-4-amine. The analysis focuses on their potential as inhibitors for various biological targets, primarily kinases, which are crucial in drug development for cancer and other diseases.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from various in silico docking studies on pyrimidine and pyridine derivatives. The binding energy is a key metric indicating the binding affinity of a ligand to its target protein, with more negative values suggesting stronger binding.

Compound/Derivative ClassTarget Protein(s)Software/MethodKey Findings (Binding Energy, Ki, etc.)Reference
2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl derivatives (C-1 and C-2)Cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6, CDK8, CDK9)Not SpecifiedBinding Energies: -7.8 to -9.6 Kcal/mol; pKi: 5.72 to 7.04. Both compounds showed higher predicted potency for CDK1 than the experimental inhibitor AZD-5438.[1]
4-Alkoxy-2,6-diaminopyrimidine derivativesCyclin-dependent kinases 1 and 2 (cdk1/cyclinB1, cdk2/cyclinA3)Not SpecifiedThe 4-(2-methylbutoxy)-derivative showed significant activity (IC50 vs cdk1/cyclinB1=12+/-2 microM and cdk2/cyclinA3=13+/-4 microM).[2]
2,6-Diaminopyrimidin-4-one derivativesInterleukin-1 receptor-associated kinase 4 (IRAK4)Not SpecifiedCompound 16: IC50 = 27 nM with excellent kinase selectivity. Compound 31: IC50 = 93 nM with good rat bioavailability.[3][4]
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Co(II) complexStaphylococcus aureus protein (5C2Z)Not SpecifiedBinding Energy: -7.2 Kcal/mol.[5]
4,6-Diarylpyrimidine derivativesPhosphoinositide 3-kinase gamma (PIK3γ)Not SpecifiedStrong binding affinity towards PIK3γ, suggesting potential as anticancer agents.[6][7][8]
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivativesHuman cyclin-dependent kinase 2 (1HCK)Not SpecifiedCompounds 4c, 4a, 4h, and 4b showed binding energies of -7.9, -7.7, -7.5, and -7.4 kcal/mol, respectively.[9]
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-onesMain protease (Mpro) of SARS-CoV-2DFT B3LYP/6-31G(d)All four synthesized compounds docked efficiently in Mpro. The 3-chloro substituted derivative showed the highest binding affinity.[10]
Pyrimidin-2-amine derivativesPolo-like kinase 4 (PLK4)Molecular DockingCompound 8h exhibited high PLK4 inhibitory activity (IC50 = 0.0067 μM).[11]
5-arylethylidene-aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-onesBromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1)Not SpecifiedCompounds 4 and 7 showed significant dual inhibition of BRD4 (IC50 = 0.029, 0.042 µM) and PLK1 (IC50 = 0.094, 0.02 µM).[12]

Experimental Protocols: A Generalized In Silico Docking Workflow

While specific parameters may vary between studies, a general workflow for in silico molecular docking is consistently applied. The following protocol outlines the typical steps involved in these computational experiments.

  • Ligand and Protein Preparation:

    • Ligand Preparation: The 3D structures of the derivative compounds (ligands) are generated and optimized to their lowest energy conformation. This is often done using computational chemistry software like ChemDraw or Avogadro, followed by energy minimization using force fields like MMFF94.

    • Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Binding Site Identification: The active site or binding pocket of the target protein is identified. This can be determined from the co-crystallized ligand in the PDB structure or predicted using computational tools that analyze the protein's surface topology.

  • Molecular Docking Simulation: A docking algorithm is used to predict the preferred orientation and conformation of the ligand when it binds to the target protein. Software such as AutoDock, Glide, or GOLD are commonly used. The algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results: The results are analyzed to identify the best binding poses, typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the molecular basis of the binding.

  • Validation (Optional but Recommended): The docking protocol can be validated by redocking a known co-crystallized ligand into the protein's active site and comparing the predicted pose with the experimental structure.

Visualizations

The following diagrams illustrate the generalized workflow of an in silico docking study and a representative signaling pathway where target proteins like CDKs and PI3K are involved.

In_Silico_Docking_Workflow cluster_prep Preparation Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Ligand->Docking Protein Protein Preparation (from PDB, Add Hydrogens, Remove Water) BindingSite Binding Site Identification Protein->BindingSite BindingSite->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Validation Validation (Redocking of Known Ligand) Analysis->Validation Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CyclinD Cyclin D RTK->CyclinD AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CellCycle G1/S Transition (Cell Cycle Progression) E2F->CellCycle

References

A Comparative Analysis of Theoretical vs. Experimental Data for 2-Amino-4,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral and physical properties of 2-Amino-4,6-dimethoxypyrimidine, presenting a side-by-side comparison of theoretical predictions and experimental findings.

Initial Note on the Target Compound: The request for data on 2,6-Dimethoxypyridin-4-amine has yielded limited publicly available information. In contrast, its isomer, 2-Amino-4,6-dimethoxypyrimidine, is a well-documented and widely studied compound, crucial as an intermediate in the synthesis of various herbicides and pharmaceuticals.[1] Consequently, this guide will focus on the comparative analysis of theoretical and experimental data for 2-Amino-4,6-dimethoxypyrimidine (CAS No: 36315-01-2).

Physical and Chemical Properties

2-Amino-4,6-dimethoxypyrimidine is typically an off-white to tan solid. A comparison of its experimentally determined and computationally predicted physical properties is presented below.

PropertyExperimental ValueTheoretical/Predicted Value
Molecular FormulaC₆H₉N₃O₂C₆H₉N₃O₂
Molecular Weight155.15 g/mol [2]155.157 g/mol
Melting Point94-96 °C[3]Not available
XLogP3-AA0.5[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count5[2]
Rotatable Bond Count2[2]
Topological Polar Surface Area70.3 Ų[2]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental to the structural elucidation and characterization of chemical compounds. This section compares the experimental spectroscopic data for 2-Amino-4,6-dimethoxypyrimidine with theoretical data derived from computational chemistry studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Data

Proton AssignmentExperimental Chemical Shift (δ ppm)Theoretical Chemical Shift (δ ppm)
Pyrimidine-H5.38 (s, 1H)Not available
-OCH₃3.84 (s, 6H)Not available
-NH₂6.45 (s, 2H)Not available

¹³C NMR Data

Carbon AssignmentExperimental Chemical Shift (δ ppm)Theoretical Chemical Shift (δ ppm)
Pyrimidine-C580.0Not available
-OCH₃53.8Not available
Pyrimidine-C2163.0Not available
Pyrimidine-C4, C6171.0Not available

Note: While experimental NMR spectra are available, a dedicated computational study providing theoretical chemical shifts for 2-Amino-4,6-dimethoxypyrimidine was not found in the available literature. The experimental values are consistent with the expected chemical shifts for such a structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. A detailed study by N. Sundaraganesan et al. provides both experimental and theoretically calculated vibrational frequencies for 2-Amino-4,6-dimethoxypyrimidine using Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set.[4]

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical (Calculated) Frequency (cm⁻¹)
N-H asymmetric stretching34803484
N-H symmetric stretching33303335
C-H stretching (pyrimidine)30853088
C-H stretching (methoxy)2980, 29452982, 2948
N-H scissoring16601662
C=N, C=C stretching1590, 15601592, 1565
C-O stretching12301233
C-N stretching13401344

The strong correlation between the experimental and scaled theoretical frequencies confirms the accuracy of the vibrational assignments.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

IonExperimental m/z
[M]⁺155
[M-CH₃]⁺140
[M-OCH₃]⁺124
[M-CH₂O]⁺125

The experimental mass spectrum shows a molecular ion peak at m/z 155, which corresponds to the molecular weight of the compound. Other significant peaks correspond to the fragmentation of the molecule.[2]

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Several synthetic routes for 2-Amino-4,6-dimethoxypyrimidine have been reported. A common method involves the following steps:[5][6]

  • Cyclization: Reaction of guanidine nitrate with diethyl malonate in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.

  • Chlorination: The dihydroxy pyrimidine is then chlorinated using a reagent like phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine.

  • Methoxylation: Finally, reaction with sodium methoxide in methanol replaces the chlorine atoms with methoxy groups to give the desired product, 2-Amino-4,6-dimethoxypyrimidine.

The product is typically purified by recrystallization from a suitable solvent like ethanol or toluene.[5]

G cluster_synthesis Synthesis Workflow Guanidine Nitrate Guanidine Nitrate 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Guanidine Nitrate->2-Amino-4,6-dihydroxypyrimidine Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-Amino-4,6-dihydroxypyrimidine Cyclization 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloropyrimidine Chlorination 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dichloropyrimidine->2-Amino-4,6-dimethoxypyrimidine Methoxylation

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is used with a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a higher number of scans is required.

IR Spectroscopy (FTIR):

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.[8]

  • Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.[9]

  • Analysis: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, and the mass-to-charge ratios of the resulting ions are measured.

Comparison of Theoretical and Experimental Approaches

The comparison between theoretical and experimental data serves as a powerful tool for structural validation and understanding the electronic properties of a molecule.

G cluster_comparison Theoretical vs. Experimental Data Workflow Theoretical_Calculation Theoretical Calculation (e.g., DFT) Predicted_Data Predicted Data (e.g., Calculated Spectra) Theoretical_Calculation->Predicted_Data Experimental_Measurement Experimental Measurement (e.g., NMR, IR, MS) Observed_Data Observed Data (e.g., Experimental Spectra) Experimental_Measurement->Observed_Data Comparison Comparison & Analysis Predicted_Data->Comparison Observed_Data->Comparison Structural_Validation Structural Validation & Property Insights Comparison->Structural_Validation

Caption: Logical workflow for comparing theoretical and experimental data.

References

Unraveling the Potency of Pyrimidine Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, pyrimidine derivatives have emerged as a prominent class of compounds demonstrating significant antitumor activity. Their structural versatility allows for the targeting of various key players in cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin. This guide provides a comparative analysis of the performance of different pyrimidine-based inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation cancer treatments.

Pyrimidine-based compounds are fundamental to various biological processes, forming the backbone of nucleic acids.[1] This inherent biocompatibility, coupled with the potential for diverse chemical modifications, has made them a "privileged scaffold" in medicinal chemistry.[2][3] Numerous pyrimidine derivatives have been synthesized and evaluated, with many exhibiting potent anticancer effects by inhibiting specific enzymes or proteins crucial for tumor growth.[3][4] This guide will delve into three major classes of these derivatives: CDK inhibitors, EGFR inhibitors, and tubulin inhibitors.

Comparative Antitumor Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/Derivative ClassTargetCancer Cell LineIC50 (µM)Reference
CDK Inhibitors
Compound 17 (N-(pyridin-3-yl)pyrimidin-4-amine derivative)CDK2MV4-11, HT-29, MCF-7, HeLaComparable to Palbociclib[1]
Compound 13 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine)CDK213 cancer cell linesSub-micromolar[1][5]
AbemaciclibCDK4/6VariousVaries by cell line[6]
EGFR Inhibitors
Compound 4g (Indolyl-pyrimidine hybrid)EGFRMCF-7, HepG2, HCT-1165.1, 5.02, 6.6[7]
Compound 10b (Pyrimidine-5-carbonitrile derivative)EGFRHepG2, A549, MCF-73.56, 5.85, 7.68[8]
Compound 9u (5-trifluoromethylpyrimidine derivative)EGFRA549, MCF-7, PC-30.35, 3.24, 5.12[9]
Tubulin Inhibitors
Compound 8c (Pyrimidine-based tubulin inhibitor)TubulinGlioblastoma cell linesNanomolar range[10][11]
Verubulin (MPC-6827)TubulinVarious cancer cell linesLow nanomolar[12]
DPP-21 (2-methylthieno[3,2-d]pyrimidine analogue)TubulinSix cancer cell lines~0.00623 (average)[13]

In-Depth Analysis of Pyrimidine-Based Inhibitors

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[14] Pyrimidine derivatives have been successfully developed as potent CDK inhibitors. For instance, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives, including compound (17), have demonstrated potent inhibition of CDK2 and broad antiproliferative activity against various cancer cell lines.[1] Similarly, N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines, such as compound (13), have shown high potency as CDK2 inhibitors with sub-micromolar antiproliferative effects.[1][5] The mechanism of these inhibitors typically involves arresting the cell cycle and inducing apoptosis.[1]

Below is a diagram illustrating the general signaling pathway affected by CDK inhibitors.

CDK_Inhibition_Pathway CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD binds CDK46 CDK4/6 CDK46->CDK46_CyclinD binds Rb Rb E2F E2F Rb->E2F inhibits pRb pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK46_CyclinD->Rb phosphorylates CDK46_CyclinD->Rb prevents inhibition Pyrimidine_CDKi Pyrimidine CDK Inhibitor Pyrimidine_CDKi->CDK46_CyclinD inhibits caption Fig. 1: CDK Inhibition Pathway

Caption: Pyrimidine CDK inhibitors block the formation or activity of Cyclin-CDK complexes, preventing the phosphorylation of Rb and subsequent cell cycle progression.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is implicated in various cancers.[15] Pyrimidine-based EGFR inhibitors have shown significant promise. For example, novel indolyl-pyrimidine hybrids, such as compound 4g, have demonstrated potent antiproliferative activity against multiple cancer cell lines.[7] Similarly, pyrimidine-5-carbonitrile derivatives like compound 10b have emerged as potent EGFR inhibitors, inducing cell cycle arrest and apoptosis.[8] The design of these molecules often involves creating structures that can effectively bind to the ATP-binding site of the EGFR kinase domain.[15]

The following diagram illustrates the EGFR signaling pathway and its inhibition.

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR binds PI3K PI3K EGFR->PI3K activates RAS RAS EGFR->RAS activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine_EGFRi Pyrimidine EGFR Inhibitor Pyrimidine_EGFRi->EGFR caption Fig. 2: EGFR Inhibition Pathway

Caption: Pyrimidine EGFR inhibitors block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Tubulin Inhibitors

Microtubules, polymers of tubulin, are essential for cell division, and disrupting their dynamics is a well-established anticancer strategy.[12] Pyrimidine derivatives have been developed as potent tubulin inhibitors that bind to the colchicine-binding site, leading to microtubule depolymerization, cell cycle arrest, and apoptosis.[10][12] Compound 8c, a novel pyrimidine-based tubulin inhibitor, has demonstrated potent cytotoxicity in glioblastoma cell lines.[10][11] Verubulin is another example that has shown low nanomolar potency against a diverse range of tumor models.[12]

The workflow for evaluating tubulin inhibitors is depicted below.

Tubulin_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of Pyrimidine Derivatives B Cell Viability Assay (e.g., MTT, SRB) A->B C Tubulin Polymerization Assay B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V) D->E F Xenograft Mouse Model E->F G Tumor Growth Inhibition Study F->G H Toxicity Assessment G->H caption Fig. 3: Experimental Workflow

Caption: A typical experimental workflow for the evaluation of pyrimidine-based tubulin inhibitors, from synthesis to in vivo efficacy studies.

Experimental Protocols

A generalized experimental protocol for assessing the in vitro anticancer activity of these compounds is provided below. Specific details may vary based on the compound and cell line.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.[16]

  • Compound Treatment: The pyrimidine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. Cells are treated with these dilutions and incubated for 48-72 hours.[16]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

EGFR Kinase Assay

The inhibitory activity against EGFR can be determined using commercially available kinase assay kits. The general principle involves an ELISA-based assay where a substrate-coated plate is incubated with recombinant human EGFR, ATP, and the test compound. The amount of phosphorylated substrate is then quantified using a specific antibody and a colorimetric or chemiluminescent detection method. The IC50 value is determined by measuring the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be monitored by measuring the change in absorbance or fluorescence of a tubulin solution over time. Purified tubulin is incubated with GTP and the test compound at 37°C to induce polymerization. The increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules is measured. Inhibitors of tubulin polymerization will prevent this increase.

Conclusion

Pyrimidine derivatives represent a highly versatile and promising scaffold for the development of novel anticancer agents. Their ability to potently and selectively inhibit key targets such as CDKs, EGFR, and tubulin underscores their therapeutic potential. The comparative data presented in this guide highlights the significant progress made in this field and provides a valuable resource for the ongoing research and development of more effective and less toxic cancer therapies. Further preclinical and clinical investigations of the most promising candidates are warranted to translate these findings into tangible benefits for patients.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethoxypyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized compounds like 2,6-Dimethoxypyridin-4-amine are paramount. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, ensuring a safe and compliant laboratory environment.

Summary of Chemical Data

Property2-Amino-4,6-dimethoxypyrimidine4-Amino-2,6-dimethoxypyrimidine
Molecular Formula C₆H₉N₃O₂C₆H₉N₃O₂
Molecular Weight 155.15 g/mol [1]155.15 g/mol [2]
Appearance White to Almost white powder to crystalWhite Crystalline
Melting Point 94-96 °C[3]149-152 °C[2][4]
Boiling Point Not available340.1±45.0 °C (Predicted)[4]
Solubility Not availableMethanol: soluble 25 mg/mL, clear, colorless to yellow[2]
Storage Not availableAmbient temperatures[5]

Experimental Protocols: Safe Disposal Workflow

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for the disposal of pyridine derivatives and other hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure all personnel are equipped with appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.

  • A fully-buttoned laboratory coat.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should prominently display the chemical name "this compound" and any known hazard symbols (e.g., irritant, toxic).

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.

4. Disposal Arrangement:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

  • Provide them with a complete and accurate description of the waste contents.

  • Never attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Don Appropriate PPE B Step 2: Segregate and Collect Waste A->B C Step 3: Label Waste Container B->C D Step 4: Store in Designated Area C->D E Step 5: Arrange for Professional Disposal D->E F End: Safe and Compliant Disposal E->F

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 2,6-Dimethoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical information for the handling and disposal of 2,6-Dimethoxypyridin-4-amine to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are suitable for incidental contact. For prolonged contact or immersion, consider more robust options and check for breakthrough time.
Skin and Body Protection Laboratory coat, Long-sleeved clothing, Closed-toe shoesA chemically resistant apron and/or coveralls may be necessary for larger quantities or when there is a significant risk of splashing.
Respiratory Protection N95 (US) or type P1 (EN 143) dust maskUse in a well-ventilated area. If dusts are generated and ventilation is inadequate, a respirator is recommended.

Hazard Identification and First Aid

It is important to be aware of the potential hazards and the appropriate first aid measures.

HazardDescriptionFirst Aid Measures
Inhalation May cause respiratory irritation.Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact May cause skin irritation.Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact May cause serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion May be harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

AspectProcedure
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

In the event of a spill, follow these procedures. All waste must be disposed of in accordance with local, state, and federal regulations.

ProcedureAction
Spill Cleanup For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
Disposal Dispose of waste material at an approved waste treatment facility. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this chemical in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Identify Hazards Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Ensure Safety Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Proceed Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Transfer Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Post-Experiment Dispose_Waste Dispose of Waste Decontaminate_Equipment->Dispose_Waste Segregate Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Final Step

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.